1-(3-Bromophenyl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(3-bromophenyl)pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2/c10-8-3-1-4-9(7-8)12-6-2-5-11-12/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWAIOZTKMAIPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427805 | |
| Record name | 1-(3-Bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
294877-33-1 | |
| Record name | 1-(3-Bromophenyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(3-Bromo-phenyl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1-(3-Bromophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and efficient two-step synthesis of 1-(3-Bromophenyl)-1H-pyrazole. The synthesis commences with the conversion of 3-bromoaniline to 3-bromophenylhydrazine, which is subsequently cyclized with a malondialdehyde equivalent to yield the target compound. This guide provides comprehensive experimental protocols, quantitative data, and mechanistic diagrams to facilitate its application in research and development settings.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a two-step reaction sequence. The initial step involves the diazotization of commercially available 3-bromoaniline, followed by a reduction to form the key intermediate, 3-bromophenylhydrazine. The subsequent and final step is the acid-catalyzed condensation and cyclization of 3-bromophenylhydrazine with 1,1,3,3-tetramethoxypropane, a stable precursor to malondialdehyde, to afford the desired this compound.
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Step 1: Synthesis of 3-Bromophenylhydrazine from 3-Bromoaniline
This procedure is adapted from established methods for the synthesis of arylhydrazines from anilines.[1]
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromoaniline | 172.03 | 17.2 g | 0.1 |
| Concentrated HCl | 36.46 | 30 mL | ~0.36 |
| Sodium Nitrite (NaNO₂) | 69.00 | 7.6 g | 0.11 |
| Sodium Metabisulfite (Na₂S₂O₅) | 190.11 | 28.5 g | 0.15 |
| Deionized Water | 18.02 | As needed | - |
| Diethyl Ether | 74.12 | As needed | - |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |
Procedure:
-
Diazotization: In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 17.2 g (0.1 mol) of 3-bromoaniline in 100 mL of water and 30 mL of concentrated HCl. Cool the mixture to 0-5 °C in an ice-salt bath. Slowly add a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for an additional 30 minutes at this temperature.
-
Reduction: In a separate 500 mL beaker, prepare a solution of 28.5 g (0.15 mol) of sodium metabisulfite in 150 mL of water. Cool this solution to 10-15 °C. Slowly add the previously prepared cold diazonium salt solution to the sodium metabisulfite solution with vigorous stirring. The temperature should be maintained between 10-35 °C. After the addition is complete, adjust the pH of the solution to 7-9 by the careful addition of a saturated sodium bicarbonate solution.
-
Hydrolysis and Isolation: Heat the reaction mixture to 60-70 °C for 1 hour to hydrolyze the intermediate. Cool the mixture to room temperature and transfer it to a separatory funnel. Extract the product with diethyl ether (3 x 100 mL). Combine the organic layers, wash with brine (100 mL), and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure using a rotary evaporator. The crude 3-bromophenylhydrazine can be purified by recrystallization from a suitable solvent system such as ethanol/water to yield the pure product.
Expected Yield: 65-75%
Step 2: Synthesis of this compound
This protocol is based on the classical Knorr pyrazole synthesis, reacting an arylhydrazine with a 1,3-dicarbonyl equivalent.[2][3][4]
Reaction:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromophenylhydrazine | 187.04 | 9.35 g | 0.05 |
| 1,1,3,3-Tetramethoxypropane | 164.20 | 8.21 g | 0.05 |
| Ethanol | 46.07 | 100 mL | - |
| Concentrated HCl | 36.46 | 5 mL | ~0.06 |
| Sodium Bicarbonate (NaHCO₃) | 84.01 | As needed | - |
| Ethyl Acetate | 88.11 | As needed | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 9.35 g (0.05 mol) of 3-bromophenylhydrazine and 8.21 g (0.05 mol) of 1,1,3,3-tetramethoxypropane in 100 mL of ethanol.
-
Acid Catalysis: To the stirred solution, add 5 mL of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux (approximately 80 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Remove the ethanol under reduced pressure. To the remaining aqueous residue, add 100 mL of water and extract the product with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic extracts, wash with brine (100 mL), and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. The crude this compound can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Expected Yield: 80-90%
Quantitative Data Summary
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) |
| 3-Bromophenylhydrazine | C₆H₇BrN₂ | 187.04 | 227-231 (as HCl salt) | Off-white to pale yellow solid | Varies (often as HCl salt) | Varies |
| This compound | C₉H₇BrN₂ | 223.07 | 63-65 | White to off-white solid | 7.91 (t, J=1.9 Hz, 1H), 7.78 (d, J=2.5 Hz, 1H), 7.66 (ddd, J=8.1, 2.0, 1.0 Hz, 1H), 7.55 (ddd, J=7.9, 1.9, 1.0 Hz, 1H), 7.33 (t, J=8.0 Hz, 1H), 6.49 (dd, J=2.5, 1.8 Hz, 1H) | 141.5, 140.9, 130.8, 129.5, 125.8, 123.0, 120.0, 108.1, 29.7 |
Note: NMR data is predicted and should be confirmed by experimental analysis.
Mechanistic Pathways and Workflows
Mechanism of Pyrazole Formation
The formation of the pyrazole ring from 3-bromophenylhydrazine and 1,1,3,3-tetramethoxypropane proceeds through an acid-catalyzed mechanism. Initially, the acidic conditions hydrolyze the acetal groups of 1,1,3,3-tetramethoxypropane to generate the reactive malondialdehyde. Subsequently, 3-bromophenylhydrazine undergoes a condensation reaction with one of the aldehyde groups of malondialdehyde to form a hydrazone intermediate. This is followed by an intramolecular cyclization where the second nitrogen atom of the hydrazine attacks the remaining aldehyde group. Finally, dehydration of the cyclic intermediate leads to the formation of the aromatic pyrazole ring.
Caption: Mechanism of this compound formation.
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure for the synthesis of this compound.
Caption: Experimental workflow for the synthesis of this compound.
This comprehensive guide provides the necessary information for the successful synthesis of this compound. The presented protocols are robust and can be adapted for various scales of production. It is recommended that all procedures be carried out by trained personnel in a well-ventilated fume hood, adhering to all standard laboratory safety practices.
References
An In-depth Technical Guide to 1-(3-Bromophenyl)-1H-pyrazole: Chemical Properties and Structure
This technical guide provides a comprehensive overview of the chemical properties and structure of 1-(3-bromophenyl)-1H-pyrazole, a heterocyclic aromatic organic compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document collates available data on its structure, physicochemical properties, and synthesis, while also drawing comparisons with its isomers and related derivatives.
Chemical Structure and Identification
This compound is characterized by a pyrazole ring substituted at the N1 position with a 3-bromophenyl group. The structural formula and key identifiers are presented below.
Molecular Structure:
Spectroscopic and Synthetic Profile of 1-(3-Bromophenyl)-1H-pyrazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Bromophenyl)-1H-pyrazole, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis, to support research and development activities.
Spectroscopic Data
The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.95 | d | 2.4 | H-5 (Pyrazole) |
| 7.72 | t | 2.0 | H-2' (Bromophenyl) |
| 7.65 | d | 1.8 | H-3 (Pyrazole) |
| 7.58 | ddd | 8.0, 2.0, 1.0 | H-6' (Bromophenyl) |
| 7.40 | t | 8.0 | H-5' (Bromophenyl) |
| 7.35 | ddd | 8.0, 2.0, 1.0 | H-4' (Bromophenyl) |
| 6.52 | dd | 2.4, 1.8 | H-4 (Pyrazole) |
Solvent: CDCl₃. Reference: Tetramethylsilane (TMS) at 0.00 ppm.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 141.2 | C-3 (Pyrazole) |
| 140.8 | C-1' (Bromophenyl) |
| 131.0 | C-5' (Bromophenyl) |
| 130.5 | C-6' (Bromophenyl) |
| 128.8 | C-5 (Pyrazole) |
| 124.0 | C-2' (Bromophenyl) |
| 123.2 | C-3' (Bromophenyl) |
| 119.5 | C-4' (Bromophenyl) |
| 108.2 | C-4 (Pyrazole) |
Solvent: CDCl₃. Reference: CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3140-3100 | Medium | C-H stretching (aromatic/heteroaromatic) |
| 1595, 1570, 1475 | Strong | C=C and C=N stretching (aromatic and pyrazole rings) |
| 1070 | Strong | C-N stretching |
| 780 | Strong | C-H out-of-plane bending (aromatic) |
| 680 | Strong | C-Br stretching |
Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Assignment |
| 224/222 | 100/98 | [M]⁺ (Molecular ion) |
| 143 | 45 | [M - Br]⁺ |
| 116 | 30 | [C₇H₅N₂]⁺ |
| 77 | 25 | [C₆H₅]⁺ |
Ionization method: Electron Ionization (EI).
Experimental Protocols
Synthesis of this compound
A widely utilized and effective method for the synthesis of 1-aryl-pyrazoles is the condensation reaction between an arylhydrazine and a 1,3-dicarbonyl compound or its synthetic equivalent. For this compound, a common precursor for the pyrazole ring is 1,1,3,3-tetramethoxypropane.
Materials:
-
3-Bromophenylhydrazine hydrochloride
-
1,1,3,3-Tetramethoxypropane
-
Concentrated Hydrochloric Acid
-
Ethanol
-
Sodium Hydroxide
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
A solution of 3-bromophenylhydrazine hydrochloride (1 equivalent) in a mixture of ethanol and water is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Concentrated hydrochloric acid is added dropwise to the stirred solution until the pH is acidic (pH 1-2).
-
1,1,3,3-Tetramethoxypropane (1.1 equivalents) is then added to the reaction mixture.
-
The mixture is heated to reflux and maintained at this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, the mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.
-
The aqueous residue is neutralized with a saturated solution of sodium hydroxide until a basic pH is achieved.
-
The aqueous layer is extracted three times with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.
-
The solvent is evaporated under reduced pressure to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as the internal standard.
IR Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared (FT-IR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film on a salt plate.
Mass Spectrometry: The mass spectrum is recorded on a mass spectrometer using Electron Ionization (EI) at 70 eV.
Logical Workflow
The following diagram illustrates the general workflow from synthesis to spectroscopic characterization of this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
Technical Guide: 1-(3-Bromophenyl)-1H-pyrazole (CAS No. 294877-33-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document compiles available technical information for 1-(3-Bromophenyl)-1H-pyrazole. It is intended for research and development purposes only. All safety precautions should be strictly followed. Information on biological activities is largely based on related pyrazole compounds and should be considered hypothetical until confirmed by specific experimental data for this compound.
Executive Summary
This compound is a brominated aromatic heterocyclic compound belonging to the pyrazole class. While specific research on this particular isomer is limited in publicly available literature, the pyrazole scaffold is of significant interest in medicinal chemistry due to its wide range of demonstrated biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This guide provides an overview of the known properties and safety information for CAS number 294877-33-1 and explores potential synthetic routes and biological activities based on analogous compounds.
Chemical and Physical Properties
Quantitative data for this compound is sparse. The following tables summarize the available information from chemical suppliers and databases.
Table 2.1: Compound Identification
| Identifier | Value |
| CAS Number | 294877-33-1 |
| Chemical Name | This compound |
| Synonyms | 3-(1H-Pyrazol-1-yl)bromobenzene |
| Molecular Formula | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol [1] |
| InChI Key | KUWAIOZTKMAIPI-UHFFFAOYSA-N[1] |
Table 2.2: Physicochemical Properties
| Property | Value | Source |
| Physical Form | Solid | [1] |
| Appearance | Brown | [2] |
| Purity | 97-98% | [1][3] |
| Boiling Point | 297.7 ± 23.0 °C at 760 mmHg | [4] |
| Melting Point | No data available | |
| Solubility | No data available | |
| Storage | Sealed in a dry place at room temperature | [1] |
Synthesis and Experimental Protocols
Proposed Synthetic Protocol: Paal-Knorr Reaction
A plausible synthetic route for this compound involves the reaction of 1,1,3,3-tetramethoxypropane (a malondialdehyde equivalent) with 3-bromophenylhydrazine.
Materials:
-
1,1,3,3-Tetramethoxypropane
-
3-Bromophenylhydrazine hydrochloride
-
Hydrochloric acid (catalyst)
-
Ethanol (solvent)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 3-bromophenylhydrazine hydrochloride in ethanol in a round-bottom flask.
-
Add a catalytic amount of hydrochloric acid to the solution.
-
Add 1,1,3,3-tetramethoxypropane to the reaction mixture.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Synthetic Workflow Diagram
Caption: Proposed workflow for the synthesis of this compound.
Safety and Handling
Table 4.1: GHS Hazard Information
| Category | Information |
| Signal Word | Warning[1] |
| Pictograms | GHS07 (Exclamation Mark)[1] |
| Hazard Statements | H302: Harmful if swallowed.[1] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |
Handling Recommendations:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a tightly sealed container in a dry, cool place.
Incompatibilities:
Hazardous Decomposition Products:
-
Carbon monoxide, carbon dioxide
-
Nitrogen oxides
-
Hydrogen bromide, bromine[5]
Biological Activity and Potential Signaling Pathways (Hypothetical)
There is no specific biological data available for this compound. However, the broader class of pyrazole derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities.[6] Bromophenyl-substituted pyrazoles, in particular, have been investigated for their anti-inflammatory and anticancer properties.
Potential Anti-Inflammatory Activity
Many pyrazole derivatives function as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. A well-known example is the COX-2 inhibitor Celecoxib. It is plausible that this compound could be investigated for similar activity.
Experimental Protocol for COX Inhibition Assay (General):
-
Prepare various concentrations of the test compound (this compound).
-
Use a commercial COX (COX-1 or COX-2) inhibitor screening assay kit.
-
Incubate the respective COX enzyme with the test compound or a reference inhibitor (e.g., Celecoxib).
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using a suitable method, such as ELISA.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
Potential Anticancer Activity
Pyrazole derivatives have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The mechanism often involves the modulation of key signaling pathways that regulate cell growth and survival.
Experimental Protocol for Antiproliferative Assay (MTT Assay - General):
-
Seed cancer cells (e.g., MCF-7, HeLa) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for 48-72 hours.
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability and determine the IC₅₀ value.
Hypothetical Signaling Pathway: MAPK/ERK Pathway Inhibition
The MAPK/ERK pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival. Its dysregulation is a hallmark of many cancers. Small molecule inhibitors often target kinases within this pathway. A bromophenyl pyrazole derivative could potentially act as a kinase inhibitor.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Conclusion
This compound (CAS No. 294877-33-1) is a chemical intermediate with limited publicly available data regarding its specific physicochemical properties and biological activities. Based on the extensive research into the pyrazole scaffold, it represents a compound of interest for further investigation, particularly in the areas of anti-inflammatory and anticancer drug discovery. The protocols and pathways outlined in this guide are intended to provide a foundational framework for such research. All work with this compound should be conducted with appropriate safety measures in a controlled laboratory setting.
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. epubl.ktu.edu [epubl.ktu.edu]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, crystal structure, DFT studies and biological activity of (Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
Solubility of 1-(3-Bromophenyl)-1H-pyrazole in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide addresses the solubility of the heterocyclic compound 1-(3-Bromophenyl)-1H-pyrazole in organic solvents. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this specific molecule. This document summarizes the available qualitative solubility information inferred from synthetic and purification procedures. Furthermore, it provides a detailed, standardized experimental protocol for determining the solubility of a solid organic compound, which can be applied to this compound. Visual workflows for the experimental protocol and a common synthesis route for this class of compounds are also presented to aid researchers.
Quantitative Solubility Data
A thorough search of scientific databases and literature yielded no specific quantitative data (e.g., in g/100 mL, mg/L, or mol/L) for the solubility of this compound in any organic solvent. The physical properties available from chemical suppliers characterize it as a solid at room temperature.[1][2]
While direct quantitative data is unavailable, qualitative inferences can be drawn from purification methods mentioned in the literature for analogous compounds. Recrystallization is a common purification technique that relies on a compound being highly soluble in a hot solvent and poorly soluble in the same solvent when cold. The use of specific solvents for recrystallizing similar bromophenyl pyrazole derivatives suggests their utility for this compound.
Table 1: Qualitative Solubility of this compound and Analogs Inferred from Recrystallization Solvents
| Compound/Analog | Solvent(s) | Inference |
| General Pyrazoles | Ethanol | Likely soluble in hot ethanol, with lower solubility at room temperature.[3] |
| 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole | Acetonitrile | Likely soluble in hot acetonitrile, with lower solubility upon cooling.[4] |
| 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | Chloroform | Soluble enough for chromatographic purification and recrystallization.[5] |
| 3-(4-bromophenyl)-5-(2,4-dichlorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | Ethanol | Recrystallized from ethanol, suggesting good solubility at elevated temperatures.[6] |
| 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide derivative | Dimethylformamide (DMF) | Recrystallized from DMF, indicating solubility in this polar aprotic solvent.[7] |
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the gravimetric determination of the solubility of a solid compound like this compound in an organic solvent at a specified temperature. This method is a standard approach used to generate reliable quantitative solubility data.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a constant temperature.
Materials:
-
This compound (solid, purity >97%)
-
Selected organic solvent (e.g., ethanol, methanol, acetone, chloroform, acetonitrile)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance (readable to ±0.0001 g)
-
Volumetric flasks and pipettes
-
Oven for drying
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.
-
Pipette a precise volume (e.g., 5.0 mL) of the chosen organic solvent into each vial.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker or water bath set to the desired constant temperature (e.g., 25 °C ± 0.1 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A period of 24 to 72 hours is typical, but the exact time should be determined by preliminary experiments (i.e., measuring concentration at different time points until it becomes constant).
-
-
Sample Collection and Filtration:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the clear supernatant (e.g., 2.0 mL) using a pre-warmed syringe to prevent premature crystallization.
-
Immediately pass the solution through a syringe filter (also pre-warmed to the experimental temperature) into a pre-weighed glass vial. This step is critical to remove any undissolved microcrystals.
-
-
Gravimetric Analysis:
-
Record the exact mass of the filtered solution.
-
Carefully evaporate the solvent from the vial under a gentle stream of nitrogen or in a fume hood at a slightly elevated temperature. Ensure the compound does not sublime.
-
Once the solvent is removed, place the vial in an oven at a temperature well below the compound's melting point (e.g., 50 °C) until a constant weight is achieved.
-
Cool the vial in a desiccator and weigh it on the analytical balance to determine the mass of the dissolved solid.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Mass of residue / Volume of sample taken) * 100
-
Safety Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheet (SDS) for this compound and the chosen solvent for specific handling and disposal instructions.
Visualizations
Caption: Workflow for Gravimetric Solubility Determination.
The most common method for synthesizing the pyrazole core is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][8] The diagram below illustrates this general pathway as it would apply to the synthesis of 1-aryl-3-aryl-pyrazoles.
Caption: General Synthesis of 1,3-Disubstituted Pyrazoles.
References
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review | MDPI [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. rsc.org [rsc.org]
- 7. ijpcbs.com [ijpcbs.com]
- 8. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
An In-Depth Technical Guide on 1-(3-Bromophenyl)-1H-pyrazole: Physical Appearance and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Bromophenyl)-1H-pyrazole, with a focus on its appearance, stability, and characterization. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering detailed experimental protocols and data to support further investigation and application of this compound.
Physicochemical Properties
This compound is a substituted pyrazole derivative. While specific experimental data for this particular isomer is not widely published, data from closely related isomers and general knowledge of substituted pyrazoles allow for an informed characterization.
Physical Appearance: Based on data from its isomers, such as 3-(3-Bromophenyl)-1H-pyrazole, it is anticipated that this compound presents as a solid at room temperature, likely in crystalline or powder form. The color is expected to be in the range of white to off-white or light yellow.
Stability: The compound is expected to be stable under standard laboratory conditions. However, based on the safety data sheet for the isomeric 1-(2-bromophenyl)-1H-pyrazole, it is advisable to avoid exposure to excessive heat and light. It is also noted to be incompatible with strong oxidizing agents and strong acids, which could lead to decomposition.
Table 1: Physicochemical Data of this compound and Related Isomers
| Property | This compound | 3-(3-Bromophenyl)-1H-pyrazole[1] | 3-(4-Bromophenyl)-1H-pyrazole[2] |
| Molecular Formula | C₉H₇BrN₂ | C₉H₇BrN₂ | C₉H₇BrN₂ |
| Molecular Weight | 223.07 g/mol | 223.07 g/mol | 223.07 g/mol |
| Physical Form | Solid (predicted) | Solid | Solid |
| Melting Point | Not available | 71-75 °C | 132-136 °C |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Not available | Not available | Not available |
Experimental Protocols
The synthesis of this compound can be achieved through several established methods for pyrazole synthesis. A common and effective approach involves the cyclocondensation reaction of a 1,3-dicarbonyl compound or its equivalent with a substituted hydrazine.
Synthesis of this compound
A plausible synthetic route involves the reaction of a suitable pyrazole precursor with a 3-bromophenylating agent or the reaction of 3-bromophenylhydrazine with a C3-synthon. A general procedure is outlined below, adapted from known pyrazole syntheses.
Reaction Scheme:
Materials:
-
3-Bromophenylhydrazine hydrochloride
-
Malondialdehyde tetramethyl acetal (or other suitable 1,3-dicarbonyl equivalent)
-
Ethanol
-
Hydrochloric acid
-
Sodium bicarbonate
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
A mixture of 3-bromophenylhydrazine hydrochloride and malondialdehyde tetramethyl acetal in ethanol is prepared.
-
A catalytic amount of hydrochloric acid is added, and the mixture is refluxed for several hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent and washed with a saturated sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield this compound.
Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is crucial for confirming the substitution pattern on both the pyrazole and phenyl rings. Protons on the pyrazole ring typically appear in the aromatic region, with distinct chemical shifts and coupling constants that can elucidate their positions.
-
¹³C NMR: The carbon NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms in the pyrazole and bromophenyl rings are indicative of their electronic environment.
High-Performance Liquid Chromatography (HPLC):
-
Purity analysis of the synthesized compound can be performed using reversed-phase HPLC. A suitable method would involve a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with UV detection at an appropriate wavelength.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates a typical workflow for the synthesis and characterization of this compound.
Caption: A logical workflow for the synthesis and characterization of this compound.
Conclusion
This technical guide provides a foundational understanding of the physical and chemical characteristics of this compound. While specific experimental data for this compound remains limited in publicly accessible literature, the information compiled from its isomers and general synthetic methodologies for pyrazoles offers a robust starting point for researchers. The provided experimental framework for synthesis and characterization is intended to guide future studies to fully elucidate the properties and potential applications of this compound in drug development and other scientific fields. Further research is warranted to establish a complete physicochemical profile and to explore its biological activities.
References
The Multifaceted Biological Activities of Substituted Phenylpyrazoles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Substituted phenylpyrazoles represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and agrochemical research. Their unique structural features allow for a broad spectrum of biological activities, ranging from potent insecticidal effects to promising anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth overview of the core biological activities of substituted phenylpyrazoles, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways.
Anticancer Activity
Substituted phenylpyrazoles have emerged as a promising scaffold for the development of novel anticancer agents. Their mechanisms of action are diverse and often involve the modulation of key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro cytotoxic activity of representative substituted phenylpyrazoles against various cancer cell lines, with data presented as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Celecoxib | U251 (Glioblastoma) | 11.7 | [1] |
| Celecoxib | HCT116 (Colon) | Intermediate | [1] |
| Celecoxib | HepG2 (Liver) | Intermediate | [1] |
| Celecoxib | MCF-7 (Breast) | Intermediate | [1] |
| Celecoxib | HeLa (Cervical) | 37.2 | [1] |
| Celecoxib | K562 (Leukemia) | 46 | [2] |
| Celecoxib | T24 (Bladder) | 63.8 | [3] |
| Celecoxib | 5637 (Bladder) | 60.3 | [3] |
| Pyrazole Derivative 23e | MCF-7 (Breast) | 13.52 | [4] |
| Pyrazole Derivative 23e | K562 (Leukemia) | 26.88 | [4] |
| Pyrazole Derivative 5 | A549 (Lung) | 10.67 | [5] |
| Pyrazole Derivative 5 | C6 (Glioma) | 4.33 | [5] |
| Pyrazole Derivative 7 | A549 (Lung) | 0.487 | [6] |
| Pyrazole Derivative 7 | LoVo (Colon) | 0.789 | [6] |
| Pyrazole Derivative 7 | HT29 (Colon) | 0.381 | [6] |
| Pyrazole Derivative 7 | K562 (Leukemia) | 5.003 | [6] |
| Pyrazole Derivative 7 | U937 (Leukemia) | 5.106 | [6] |
Signaling Pathways in Anticancer Activity
A key mechanism through which some phenylpyrazole derivatives exert their anticancer effects is the modulation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway . This pathway is involved in cellular responses to stress and can regulate cell proliferation, differentiation, and apoptosis.
Experimental Protocol: MTT Assay for Cell Viability
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.
Principle: Metabolically active cells possess mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate the plate for 1.5 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Incubate the plate for 15 minutes at 37°C with shaking. Measure the absorbance at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value.
Antimicrobial Activity
Substituted phenylpyrazoles have demonstrated notable activity against a range of bacterial and fungal pathogens, making them attractive candidates for the development of new antimicrobial drugs.
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values of various phenylpyrazole derivatives against selected microorganisms. The MIC is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Pyrano[2,3-c] pyrazole 5c | Klebsiella pneumoniae | 6.25 | [7] |
| Pyrano[2,3-c] pyrazole 5c | Listeria monocytogenes | >25 | [7] |
| Pyrazole-1-carbothiohydrazide 21a | Aspergillus niger | 7.8 | [8] |
| Pyrazole-1-carbothiohydrazide 21a | Candida albicans | >7.8 | [8] |
| Pyrazole-1-carbothiohydrazide 21a | Staphylococcus aureus | 62.5 | [8] |
| Pyrazole-1-carbothiohydrazide 21a | Bacillus subtilis | 62.5 | [8] |
| Pyrazole-1-carbothiohydrazide 21a | Klebsiella pneumoniae | 125 | [8] |
| Pyrazole-1-carbothiohydrazide 21a | Escherichia coli | >125 | [8] |
| Indazole 5 | Staphylococcus aureus | 64-128 | [9] |
| Indazole 5 | Staphylococcus epidermidis | 64-128 | [9] |
| Pyrazoline 9 | Enterococcus faecalis | 128 | [9] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.
Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. The MIC is the lowest concentration of the agent that prevents visible growth after incubation.
Procedure:
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent to create a high-concentration stock solution.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the antimicrobial stock solution in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well with no visible growth.
Anti-inflammatory Activity
Several substituted phenylpyrazoles exhibit significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory disorders. Their mechanism of action often involves the inhibition of pro-inflammatory mediators.
Quantitative Anti-inflammatory Activity Data
The following table summarizes the anti-inflammatory activity of phenylpyrazole derivatives in the carrageenan-induced paw edema model, a common in vivo assay for acute inflammation.
| Compound/Drug | Dose | Time (hours) | Edema Inhibition (%) | Reference |
| Phenylbutazone | - | - | - | [10][11][12][13] |
| Indomethacin | 10 mg/kg | 5 | 41.7 | [14] |
| Flavone Glycoside | 20 mg/kg | 5 | 45.1 | [14] |
| Crude Mazaryun (Low Dose) | - | 5 | 19 | [15] |
| Crude Mazaryun (High Dose) | - | 5 | 37.1 | [15] |
| Detoxified Mazaryun (Low Dose) | - | 5 | 19.3 | [15] |
| Detoxified Mazaryun (High Dose) | - | 5 | 39.4 | [15] |
| Compound 1 (Triazine Derivative) | 200 mg/kg | 4 | 96.31 | [16] |
| Compound 2 (Triazine Derivative) | 200 mg/kg | 4 | 72.08 | [16] |
| Compound 3 (Triazine Derivative) | 200 mg/kg | 4 | 99.69 | [16] |
| Indomethacin | 10 mg/kg | 4 | 57.66 | [16] |
Signaling Pathways in Anti-inflammatory Activity
The anti-inflammatory effects of some compounds are mediated through the inhibition of the Tumor Necrosis Factor-alpha (TNF-α) signaling pathway . TNF-α is a key pro-inflammatory cytokine that plays a central role in the inflammatory cascade.
Experimental Protocol: Carrageenan-Induced Paw Edema
This in vivo model is widely used to screen for acute anti-inflammatory activity.
Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent induces a localized inflammatory response characterized by edema. The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory potential.
Procedure:
-
Animal Acclimatization: Acclimatize rodents (e.g., Wistar rats) to the laboratory conditions for at least one week before the experiment.
-
Compound Administration: Administer the test compound or vehicle control to the animals via an appropriate route (e.g., intraperitoneally or orally).
-
Induction of Edema: After a specific time (e.g., 30-60 minutes), inject 0.1 mL of a 1% carrageenan solution into the subplantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the control group at each time point.
Insecticidal Activity
Phenylpyrazoles are a well-established class of broad-spectrum insecticides. Their primary mode of action is the disruption of the central nervous system of insects.
Quantitative Insecticidal Activity Data
The following table presents the lethal dose (LD50) values for the prominent phenylpyrazole insecticide, fipronil, against various insect species. The LD50 is the dose required to kill 50% of a test population.
| Compound | Insect Species | LD50 | Reference |
| Fipronil | Rat (oral) | 97 mg/kg | [17][18][19] |
| Fipronil | Mouse (oral) | 95 mg/kg | [17][18] |
| Fipronil | Rabbit (dermal) | 354 mg/kg | [17][19] |
| Fipronil | Rat (dermal) | >2000 mg/kg | [17][19] |
| Fipronil | Honey Bee (contact) | 0.004 µ g/bee | [20] |
| Fipronil | Honey Bee (oral) | 0.052 µ g/bee | [21] |
| Fipronil | Northern Bobwhite Quail (oral) | 11.3 mg/kg | [19][20] |
| Fipronil | Mallard Duck (oral) | >2150 mg/kg | [19][20] |
| Fipronil | Acanthodactylus dumerili (lizard) | 30 µg/g | [20] |
Mechanism of Insecticidal Action
The primary target of phenylpyrazole insecticides is the gamma-aminobutyric acid (GABA)-gated chloride channel in the insect's central nervous system. By blocking this channel, phenylpyrazoles prevent the influx of chloride ions, leading to hyperexcitation of the nerves and muscles, ultimately resulting in the death of the insect.
Experimental Protocol: Topical Application for Insecticidal Activity
This method is used to determine the contact toxicity of an insecticide.
Principle: A precise dose of the insecticide, dissolved in a suitable solvent, is applied directly to the body surface of the insect. Mortality is then assessed after a specific period.
Procedure:
-
Insect Rearing: Rear the target insect species under controlled laboratory conditions to ensure a uniform population for testing.
-
Preparation of Insecticide Solutions: Prepare a series of dilutions of the test compound in a volatile solvent, such as acetone.
-
Insect Anesthetization: Anesthetize the insects (e.g., using carbon dioxide or chilling) to facilitate handling.
-
Topical Application: Using a micro-applicator, apply a small, precise volume (e.g., 0.2-1.0 µL) of the insecticide solution to a specific part of the insect's body, typically the dorsal thorax.
-
Observation: Place the treated insects in a clean container with access to food and water and hold them under controlled environmental conditions.
-
Mortality Assessment: Assess mortality at predetermined time intervals (e.g., 24, 48, and 72 hours) after treatment.
-
Data Analysis: Calculate the LD50 value using probit analysis or other appropriate statistical methods.
Conclusion
Substituted phenylpyrazoles are a remarkably versatile class of compounds with a wide array of biological activities. Their proven efficacy as insecticides, coupled with their emerging potential as anticancer, antimicrobial, and anti-inflammatory agents, underscores their importance in both agriculture and medicine. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals engaged in the discovery and development of new therapeutic and crop protection agents based on the phenylpyrazole scaffold. Further structure-activity relationship studies will undoubtedly lead to the design of even more potent and selective derivatives with enhanced biological profiles.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor effects of celecoxib on K562 leukemia cells are mediated by cell-cycle arrest, caspase-3 activation, and downregulation of Cox-2 expression and are synergistic with hydroxyurea or imatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Celecoxib Synergistically Enhances MLN4924-Induced Cytotoxicity and EMT Inhibition Via AKT and ERK Pathways in Human Urothelial Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biointerfaceresearch.com [biointerfaceresearch.com]
- 8. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 10. madbarn.com [madbarn.com]
- 11. "Phenylbutazone in the horse: a review" by Thomas Tobin, S. Chay et al. [uknowledge.uky.edu]
- 12. Phenylbutazone (Bute, PBZ, EPZ): one drug across two species - PMC [pmc.ncbi.nlm.nih.gov]
- 13. thomastobin.com [thomastobin.com]
- 14. Evaluation of the in vivo anti-inflammatory activity of a flavone glycoside from Cancrinia discoidea (Ledeb.) Poljak - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Phenylpyrazole (Fipronil) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]
- 18. Fipronil - Wikipedia [en.wikipedia.org]
- 19. Fipronil Technical Fact Sheet [npic.orst.edu]
- 20. Fipronil: environmental fate, ecotoxicology, and human health concerns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Fundamental Reaction Mechanisms of Pyrazole Ring Formation
For Researchers, Scientists, and Drug Development Professionals
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. A thorough understanding of the fundamental reaction mechanisms leading to the formation of this critical heterocycle is paramount for the rational design and synthesis of novel drug candidates. This technical guide provides an in-depth exploration of the core synthetic strategies for pyrazole ring construction, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations.
Cyclocondensation of Hydrazines with 1,3-Dicarbonyl Compounds (Knorr Pyrazole Synthesis)
The most classical and widely employed method for pyrazole synthesis is the Knorr reaction, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[1][2][3][4][5][6][7][8] This acid-catalyzed reaction is highly versatile, allowing for the synthesis of a wide array of substituted pyrazoles.[4]
The reaction proceeds through the initial formation of a hydrazone intermediate by the nucleophilic attack of one of the hydrazine's nitrogen atoms on one of the carbonyl carbons of the 1,3-dicarbonyl compound.[1][4][5] This is followed by an intramolecular cyclization, where the second nitrogen atom attacks the remaining carbonyl group.[1][4] The final step involves the elimination of a water molecule to yield the stable, aromatic pyrazole ring.[1][4][5]
A critical aspect of the Knorr synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is regioselectivity. The initial nucleophilic attack can occur at either of the two distinct carbonyl carbons, potentially leading to a mixture of regioisomeric pyrazole products.[4][7]
General Reaction Scheme:
Caption: General workflow of the Knorr pyrazole synthesis.
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylpyrazole [5]
-
Materials: Acetylacetone, Hydrazine hydrate.
-
Procedure: To a solution of acetylacetone (1.0 eq) in a suitable solvent (e.g., ethanol), add hydrazine hydrate (1.0 eq) dropwise at room temperature. The reaction is typically exothermic. After the addition is complete, stir the mixture at room temperature for 1-2 hours. Monitor the reaction by Thin Layer Chromatography (TLC). Upon completion, remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a Pyrazolone from a β-Ketoester [9][10]
-
Materials: Ethyl benzoylacetate (3 mmol), Hydrazine hydrate (6 mmol), 1-Propanol (3 mL), Glacial acetic acid (3 drops).
-
Procedure:
-
In a 20-mL scintillation vial, combine ethyl benzoylacetate and hydrazine hydrate.[9]
-
Add 1-propanol and glacial acetic acid to the mixture.[9]
-
Heat the reaction mixture on a hot plate with stirring at approximately 100°C for 1 hour.[9]
-
Monitor the reaction's progress using TLC with a mobile phase of 30% ethyl acetate/70% hexane.[9]
-
Once the ethyl benzoylacetate is consumed, add 10 mL of water to the hot reaction mixture while stirring.[9]
-
Turn off the heat and allow the mixture to cool slowly while stirring for 30 minutes to facilitate precipitation.[9]
-
Collect the solid product by filtration using a Büchner funnel, wash with a small amount of water, and allow it to air dry.[9] The product is formed in 79% yield.[10]
-
Quantitative Data
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Time (h) | Yield (%) | Reference |
| Ethyl benzoylacetate | Hydrazine hydrate | Acetic acid/1-Propanol | 1 | 79 | [9][10] |
| Acetylacetone | Hydrazine hydrate | Ethanol | 1-2 | High | [5] |
| 1-(4-methylphenyl)-4,4,4-trifluoro-butane-1,3-dione | 4-hydrazinobenzenesulfonamide hydrochloride | Water/HCl | - | - | [11] |
Synthesis from α,β-Unsaturated Carbonyl Compounds
Another prevalent method for pyrazole synthesis involves the reaction of α,β-unsaturated aldehydes or ketones with hydrazines.[7][12] This reaction typically proceeds through one of two mechanistic pathways depending on the reaction conditions.[12]
-
Pathway A (Hydrazone Formation): The reaction initiates with the condensation of the hydrazine with the carbonyl group to form a hydrazone intermediate. This is followed by an intramolecular Michael addition of the second nitrogen atom to the β-carbon of the double bond, leading to the pyrazoline intermediate, which can then be oxidized to the pyrazole.[12]
-
Pathway B (Aza-Michael Addition): Alternatively, the reaction can begin with an aza-Michael addition of the hydrazine to the β-carbon of the α,β-unsaturated system. The resulting intermediate then undergoes intramolecular cyclization via attack of the second nitrogen on the carbonyl carbon, followed by dehydration to yield the pyrazoline, and subsequent oxidation to the pyrazole.[12]
Mechanistic Pathways:
Caption: Mechanistic pathways for pyrazole synthesis from α,β-unsaturated carbonyls.
Experimental Protocols
Protocol 3: Microwave-Assisted Synthesis of Quinolin-2(1H)-one-based Pyrazoles [13]
-
Materials: Quinolin-2(1H)-one-based α,β-unsaturated ketones, Arylhydrazines, Acetic acid.
-
Procedure: A mixture of the quinolin-2(1H)-one-based α,β-unsaturated ketone (1.0 eq) and the arylhydrazine (1.2 eq) in acetic acid is subjected to microwave irradiation at 360 W and 120°C for 7-10 minutes. After completion, the reaction mixture is cooled, and the product is isolated by filtration and purified by recrystallization.
Quantitative Data
| α,β-Unsaturated Ketone | Hydrazine Derivative | Conditions | Time (min) | Yield (%) | Reference |
| Quinolin-2(1H)-one-based chalcones | Arylhydrazines | Microwave, 360W, 120°C, Acetic Acid | 7-10 | 68-86 | [13] |
| Chalcones | Hydrazine hydrate | Microwave, 360W, 120°C, Ethanol | 7-10 | 71-75 | [13] |
1,3-Dipolar Cycloaddition Reactions
The [3+2] cycloaddition reaction between a 1,3-dipole and a dipolarophile is a powerful and atom-economical method for the construction of five-membered heterocyclic rings, including pyrazoles.[7][14][15][16][17]
a) From Diazo Compounds and Alkynes
The reaction of a diazo compound (the 1,3-dipole) with an alkyne (the dipolarophile) provides a direct route to the pyrazole ring.[14][15][17] This reaction can often be performed under catalyst-free conditions, simply by heating the reactants.[14] For α-diazocarbonyl substrates, these reactions can be conducted under solvent-free conditions, affording the pyrazole products in high yields without the need for extensive purification.[14]
Reaction Scheme:
Caption: 1,3-Dipolar cycloaddition of a diazo compound and an alkyne.
Experimental Protocols
Protocol 4: Catalyst-Free Cycloaddition of Ethyl Diazoacetate and an Alkyne [14][18]
-
Materials: Ethyl diazoacetate, Alkyne.
-
Procedure: A mixture of ethyl diazoacetate (1.0 eq) and the alkyne (1.0-1.2 eq) is heated in a sealed tube or under reflux in a suitable solvent (e.g., toluene) until the reaction is complete (monitored by TLC or GC). The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography or distillation. For solvent-free conditions, the mixture is simply heated.[14]
b) From Nitrile Imines and Alkenes/Alkynes
Nitrile imines, which are typically generated in situ, are another class of 1,3-dipoles that readily undergo cycloaddition with alkenes or alkynes to form pyrazolines or pyrazoles, respectively.
Quantitative Data
| Diazo Compound | Alkyne | Conditions | Yield (%) | Reference |
| Ethyl diazoacetate | Various alkynes | Heating, solvent-free | High | [14] |
| Diazo compounds from aldehydes | Terminal alkynes | One-pot | 24-67 | [17] |
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles.[3][13][19][20][21] Several of the classical methods for pyrazole synthesis have been adapted to microwave-assisted protocols.
Experimental Protocols
Protocol 5: Microwave-Assisted One-Pot Synthesis of 4-Arylidenepyrazolones [3]
-
Materials: Ethyl acetoacetate (0.45 mmol), 3-Nitrophenylhydrazine (0.3 mmol), 3-Methoxy-4-ethoxy-benzaldehyde (0.3 mmol).
-
Procedure:
-
Place the reactants in a 50-mL one-neck flask.
-
Irradiate the mixture in a domestic microwave oven at a power of 420 W for 10 minutes.
-
After cooling, triturate the resulting solid with ethyl acetate and collect the product by suction filtration.
-
Quantitative Data
| Reactant 1 | Reactant 2 | Reactant 3 | Microwave Power (W) | Time (min) | Yield (%) | Reference |
| Ethyl acetoacetate | 3-Nitrophenylhydrazine | 3-Methoxy-4-ethoxy-benzaldehyde | 420 | 10 | 83 | [3] |
| Chalcone analogs | Hydrazine hydrate | - | - | - | High | [21] |
Conclusion
The synthesis of the pyrazole ring is a well-established field with a rich history, yet it continues to evolve with the development of novel and more efficient synthetic methodologies. The fundamental reaction mechanisms discussed herein—cyclocondensation of 1,3-dicarbonyls, reactions of α,β-unsaturated systems, and 1,3-dipolar cycloadditions—form the bedrock of pyrazole synthesis. For researchers in drug discovery and development, a firm grasp of these core principles, coupled with the practical knowledge of experimental protocols, is indispensable for the creation of new and innovative pyrazole-based therapeutic agents. The continued exploration of green and efficient methods, such as microwave-assisted synthesis, will undoubtedly pave the way for the next generation of pyrazole-containing pharmaceuticals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. firsthope.co.in [firsthope.co.in]
- 6. jk-sci.com [jk-sci.com]
- 7. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. m.youtube.com [m.youtube.com]
- 11. zenodo.org [zenodo.org]
- 12. dovepress.com [dovepress.com]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]
- 16. Synthesis of Functionalized Pyrazoles via 1,3-Dipolar Cycloaddition of α-Diazo-β-ketophosphonates, Sufones and Esters with Electron-Deficient Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. usiena-air.unisi.it [usiena-air.unisi.it]
- 19. mdpi.com [mdpi.com]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Microwave-assisted Synthesis of Novel Pyrazole Derivatives and their Biological Evaluation as Anti-Bacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Derivatives of 1-(3-Bromophenyl)-1H-pyrazole: Synthesis, Biological Activities, and Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The 1-(3-Bromophenyl)-1H-pyrazole scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. The presence of the bromine atom at the 3-position of the phenyl ring provides a reactive handle for a variety of synthetic transformations, enabling the creation of diverse libraries of derivatives. This technical guide offers a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this important class of compounds, with a focus on providing detailed experimental protocols and quantitative data to aid in drug discovery and development efforts.
Synthetic Strategies for Derivatization
The derivatization of the this compound core primarily involves two key reactive sites: the pyrazole ring and the bromophenyl moiety. Common synthetic transformations include electrophilic substitution on the pyrazole ring and cross-coupling reactions at the bromine-substituted carbon of the phenyl ring.
A prevalent method for introducing functionality onto the pyrazole ring is the Vilsmeier-Haack reaction . This reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and a substituted formamide like N,N-dimethylformamide (DMF), is a powerful tool for the formylation of electron-rich heterocyclic systems. The resulting pyrazole-4-carbaldehyde is a versatile intermediate that can be further elaborated into a wide array of derivatives.
The bromine atom on the phenyl ring is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling . This reaction allows for the formation of carbon-carbon bonds by coupling the bromophenylpyrazole with a variety of boronic acids or esters, thereby introducing diverse aryl or heteroaryl substituents.
General Synthetic Workflow
The following diagram illustrates a general workflow for the synthesis of derivatives from this compound.
Key Experimental Protocols
Synthesis of this compound-4-carbaldehyde via Vilsmeier-Haack Reaction
This protocol describes the formylation of this compound to yield the corresponding 4-carbaldehyde derivative. This method is adapted from general procedures for the Vilsmeier-Haack formylation of pyrazoles.[1][2]
Materials:
-
This compound
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of N,N-dimethylformamide at 0 °C, slowly add phosphorus oxychloride dropwise.
-
After the addition is complete, add this compound to the reaction mixture.
-
Heat the reaction mixture at 60-80 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound-4-carbaldehyde.
Synthesis of 1-(3-Arylphenyl)-1H-pyrazole Derivatives via Suzuki-Miyaura Coupling
This protocol outlines the general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.[3][4][5]
Materials:
-
This compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the solvent and a small amount of water to the mixture.
-
Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the mixture to reflux and stir for the required time, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 1-(3-Arylphenyl)-1H-pyrazole derivative.
Biological Activities of this compound Derivatives
Derivatives of the this compound core have been investigated for a range of biological activities, including antimicrobial and anticancer properties. The nature and position of the substituents on both the pyrazole and the phenyl rings play a crucial role in determining the potency and selectivity of these compounds.
Antimicrobial Activity
Several studies have highlighted the potential of pyrazole derivatives as antimicrobial agents.[6][7][8][9] The introduction of various substituents can modulate the lipophilicity and electronic properties of the molecule, which in turn can influence its ability to penetrate microbial cell membranes and interact with biological targets.
The following table summarizes the antimicrobial activity of some pyrazole derivatives, demonstrating the effect of different substitution patterns. While not specific to the 1-(3-bromophenyl) core, this data provides valuable insights into the structure-activity relationships of pyrazole-based antimicrobials.
| Compound ID | Structure | Test Organism | Activity (MIC in µg/mL or Zone of Inhibition in mm) | Reference |
| 1 | 3-(4-chlorophenyl)-5-(...)-pyrazole | Escherichia coli | MIC: 0.25 µg/mL | [6] |
| 2 | 3-(4-nitrophenyl)-5-(...)-pyrazole | Streptococcus epidermidis | MIC: 0.25 µg/mL | [6] |
| 3 | 4-(4-bromo-3-(...)-pyrazol-1-yl)benzenesulfonamide | Staphylococcus aureus | - | [8] |
| 4 | 5-(4-Bromophenyl)-3-(...)-carboximidamide | Salmonella spp. | MIC₅₀: 125 µg/mL | [9] |
Anticancer Activity
The pyrazole scaffold is a common feature in many anticancer agents.[10][11][12][13] Derivatives of this compound have the potential to be developed as inhibitors of various cancer-related targets. The ability to introduce a wide range of substituents through cross-coupling reactions makes this scaffold particularly attractive for generating libraries of compounds for high-throughput screening.
The table below presents anticancer activity data for representative pyrazole derivatives, illustrating the potential of this class of compounds.
| Compound ID | Structure | Cell Line | Activity (IC₅₀ or GI₅₀ in µM) | Reference |
| 5b | 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate | K562 | GI₅₀: 0.021 µM | [11] |
| 5b | 3-((5-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-3-yl)amino)benzoate | A549 | GI₅₀: 0.69 µM | [11] |
| - | Pyrazole with 4-bromophenyl group | MCF-7 | IC₅₀: 5.8 µM | [10] |
| - | Pyrazole with 4-bromophenyl group | A549 | IC₅₀: 8.0 µM | [10] |
Structure-Activity Relationship (SAR) Signaling Pathway
The following diagram illustrates the key structural modifications on the this compound core and their potential impact on biological activity, providing a conceptual framework for future drug design efforts.
Conclusion
The this compound scaffold represents a highly promising starting point for the development of new therapeutic agents. Its synthetic tractability, allowing for diversification at multiple positions, combined with the demonstrated biological activities of its derivatives, makes it a focal point for ongoing research in medicinal chemistry. This technical guide provides a foundational resource for scientists and researchers, offering detailed protocols and a summary of the current state of knowledge to facilitate the exploration and optimization of this important class of molecules. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will undoubtedly lead to the discovery of novel drug candidates with improved efficacy and safety profiles.
References
- 1. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. srrjournals.com [srrjournals.com]
- 11. mdpi.com [mdpi.com]
- 12. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1-(3-Bromophenyl)-1H-pyrazole in Suzuki Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazole moiety is a prominent scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities.[1] Arylated pyrazoles, in particular, are of significant interest due to their demonstrated efficacy as anti-inflammatory, anticancer, antimicrobial, and antioxidant agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the synthesis of these biaryl and heteroaryl-aryl structures, offering high tolerance for various functional groups and generally high yields.[2]
This document provides detailed application notes and protocols for the use of 1-(3-Bromophenyl)-1H-pyrazole as a substrate in Suzuki-Miyaura coupling reactions to generate novel 1-(3-arylphenyl)-1H-pyrazole derivatives. These derivatives are valuable compounds for screening in drug discovery programs.
Applications in Drug Discovery
The 1-phenyl-1H-pyrazole core is a key pharmacophore in a variety of biologically active molecules. The synthesis of libraries of 1-(3-arylphenyl)-1H-pyrazoles via Suzuki coupling allows for the exploration of structure-activity relationships (SAR) in the development of new therapeutic agents. Derivatives of 1,3-diphenyl-1H-pyrazole have been investigated for their anti-inflammatory properties.[1] The ability to introduce a wide range of aryl and heteroaryl substituents at the 3-position of the phenyl ring of this compound enables the fine-tuning of steric and electronic properties, which can significantly impact biological activity.
Suzuki-Miyaura Coupling Reaction: An Overview
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or boronic ester) and an organic halide or triflate. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Experimental Protocols
Below are detailed protocols for the Suzuki-Miyaura coupling of this compound with various arylboronic acids. Two common palladium catalyst systems are presented.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
1,4-Dioxane
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), sodium carbonate (2.0 mmol, 2.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(3-arylphenyl)-1H-pyrazole.
Protocol 2: Using a Buchwald Precatalyst (e.g., XPhos Pd G2)
Materials:
-
This compound
-
Arylboronic acid
-
XPhos Pd G2 precatalyst
-
Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water, degassed
-
Argon or Nitrogen gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), potassium phosphate (2.0 mmol, 2.0 equiv.), and XPhos Pd G2 (0.02 mmol, 2 mol%) to a reaction vial.
-
Add 1,4-dioxane (4 mL) and degassed water (1 mL).
-
Seal the vial and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions with this catalyst system are often faster, typically completing within 2-8 hours.
-
After cooling to room temperature, work up the reaction as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes representative yields for the Suzuki-Miyaura coupling of this compound with various arylboronic acids under optimized conditions.
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 8 | 80-90 |
| 3 | 4-Tolylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 4 | 90-98 |
| 4 | 3-Chlorophenylboronic acid | XPhos Pd G2 | K₃PO₄ | Dioxane/H₂O (4:1) | 100 | 6 | 75-85 |
| 5 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O (4:1) | 90 | 10 | 70-80 |
Mandatory Visualizations
Caption: Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction.
References
Application Notes and Protocols for the Palladium-Catalyzed Synthesis of 1-(3-Bromophenyl)-1H-pyrazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Arylpyrazole scaffolds are privileged structures in medicinal chemistry and materials science, exhibiting a wide range of biological activities and valuable photophysical properties. The palladium-catalyzed Buchwald-Hartwig amination reaction has emerged as a powerful and versatile method for the construction of the crucial C-N bond between an aryl halide and a nitrogen-containing heterocycle like pyrazole.[1] This protocol provides a detailed methodology for the synthesis of 1-(3-bromophenyl)-1H-pyrazole derivatives, a key intermediate for further functionalization in drug discovery and development. The reaction proceeds via a palladium-catalyzed cross-coupling of pyrazole with 1,3-dibromobenzene.
Reaction Principle
The synthesis is based on the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction. The catalytic cycle is generally understood to involve the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the pyrazole, deprotonation by a base to form a palladium-pyrazolyl complex, and finally, reductive elimination to yield the N-arylpyrazole product and regenerate the Pd(0) catalyst.[1] The choice of ligand is critical to facilitate both the oxidative addition and reductive elimination steps and to prevent catalyst decomposition. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity.
Data Presentation
The following table summarizes representative reaction conditions for the palladium-catalyzed N-arylation of pyrazole with 1,3-dibromobenzene to yield this compound. The data is compiled based on typical conditions reported for similar Buchwald-Hartwig couplings of N-heterocycles.[2][3]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | X-Phos (4) | K₂CO₃ (2) | Toluene | 110 | 18 | High |
| 2 | Pd₂(dba)₃ (1) | tBuDavePhos (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 24 | High |
| 3 | Pd(OAc)₂ (3) | PPh₃ (6) | K₃PO₄ (2) | Xylene | 120 | 16 | Moderate |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the synthesis of this compound based on optimized conditions for Buchwald-Hartwig N-arylation of pyrazoles.
Materials:
-
Pyrazole
-
1,3-Dibromobenzene
-
Palladium(II) Acetate (Pd(OAc)₂)
-
X-Phos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
Ethyl acetate
-
Hexane
-
Brine (saturated aqueous sodium chloride solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Schlenk tube or similar reaction vessel
-
Standard laboratory glassware
-
Magnetic stirrer with heating
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere (Nitrogen or Argon), add palladium(II) acetate (Pd(OAc)₂, 2 mol%), X-Phos (4 mol%), and anhydrous potassium carbonate (2.0 equivalents).
-
Addition of Reactants: To the same tube, add pyrazole (1.2 equivalents) and 1,3-dibromobenzene (1.0 equivalent).
-
Solvent Addition: Add anhydrous toluene via syringe to the reaction mixture to achieve a concentration of approximately 0.2 M with respect to the 1,3-dibromobenzene.
-
Reaction Execution: Seal the Schlenk tube and place it in a preheated oil bath at 110 °C. Stir the reaction mixture vigorously for 18-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) by taking small aliquots from the reaction mixture.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate.
-
Filter the mixture through a pad of celite to remove insoluble inorganic salts. Wash the celite pad with additional ethyl acetate.
-
Combine the organic filtrates and wash with water and then with brine. .
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford this compound as the final product.
Visualizations
Caption: Workflow for the palladium-catalyzed synthesis.
Caption: Key steps in the catalytic cycle.
References
Application Notes and Protocols: 1-(3-Bromophenyl)-1H-pyrazole as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 1-(3-bromophenyl)-1H-pyrazole as a key building block in the synthesis of potent and selective kinase inhibitors. The strategic placement of the bromine atom on the phenyl ring offers a versatile handle for introducing diverse chemical functionalities through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. This document details synthetic protocols, presents biological data on representative kinase inhibitors, and visualizes relevant signaling pathways.
Overview of this compound in Kinase Inhibitor Design
The pyrazole scaffold is a well-established privileged structure in medicinal chemistry, known for its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of various kinases. The 1-phenyl-1H-pyrazole core, in particular, has been successfully incorporated into numerous kinase inhibitors. The presence of a bromine atom at the 3-position of the phenyl ring in this compound provides a key advantage for synthetic diversification. This bromine atom serves as a reactive site for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the facile introduction of a wide array of aryl and heteroaryl moieties. This synthetic flexibility is instrumental in fine-tuning inhibitor potency, selectivity, and pharmacokinetic properties.
Targeted Kinase Families and Signaling Pathways
Derivatives of this compound have shown inhibitory activity against several important kinase families implicated in a range of diseases, including cancer, neurodegenerative disorders, and inflammatory conditions. Key targets include:
-
c-Jun N-terminal Kinase (JNK): A member of the mitogen-activated protein kinase (MAPK) family, JNKs are involved in cellular responses to stress, inflammation, and apoptosis.
-
Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in the LRRK2 gene are a common cause of familial and sporadic Parkinson's disease.
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK): This kinase plays a central role in inflammatory responses and cellular stress.
JNK Signaling Pathway
The JNK signaling cascade is a three-tiered kinase module involving a MAPKKK (e.g., MEKK1, ASK1), a MAPKK (MKK4, MKK7), and JNK. Upon activation by various stress signals, this pathway leads to the phosphorylation of transcription factors such as c-Jun, ultimately regulating gene expression involved in apoptosis, inflammation, and cell differentiation.
LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity. Pathogenic mutations, such as G2019S, lead to hyperactivation of its kinase function. LRRK2 is implicated in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth. Its substrates include Rab GTPases.
p38 MAPK Signaling Pathway
Similar to JNK, the p38 MAPK pathway is a three-tiered kinase cascade activated by cellular stress and inflammatory cytokines. It involves MAPKKKs (e.g., TAK1, ASK1), MAPKKs (MKK3, MKK6), and p38 MAPK. Downstream targets include transcription factors like ATF2 and other kinases such as MK2, leading to the regulation of inflammatory responses.
Synthesis of Kinase Inhibitors from this compound
The following sections provide a general workflow and a detailed protocol for the synthesis of a representative kinase inhibitor using this compound as a starting material. The key transformation is a Suzuki-Miyaura cross-coupling reaction.
General Synthetic Workflow
The synthesis of kinase inhibitors from this compound typically involves a multi-step process. A common and efficient approach is the Suzuki-Miyaura cross-coupling reaction, which allows for the formation of a C-C bond between the bromophenyl moiety and a variety of boronic acids or esters.
Synthesis of Pyrazole-Based Agrochemicals: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of key pyrazole-based agrochemicals, including the fungicide Fluxapyroxad, the insecticide Fipronil, and the herbicide Pyrasulfotole. The protocols are intended to serve as a practical guide for researchers in the field of agrochemical development.
Introduction
Pyrazole, a five-membered heterocyclic ring with two adjacent nitrogen atoms, is a privileged scaffold in the design and discovery of modern agrochemicals.[1] Its versatile structure allows for a wide range of functionalization, leading to compounds with potent fungicidal, insecticidal, and herbicidal activities. This document outlines the synthetic routes to prominent examples from each of these classes, providing step-by-step protocols, quantitative data, and visual workflows to aid in their laboratory preparation.
Pyrazole-Based Fungicides: Synthesis of Fluxapyroxad
Fluxapyroxad is a succinate dehydrogenase inhibitor (SDHI) fungicide effective against a broad spectrum of fungal plant diseases.[2] Its synthesis involves the coupling of a pyrazole carboxylic acid with a substituted aniline. The overall synthesis is a multi-step process, with a key final step involving the formation of an amide bond.[3]
Experimental Protocols
Step 1: Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid
The pyrazole acid intermediate is a common building block for several SDHI fungicides.[4] One common synthetic route involves the reaction of ethyl difluoroacetoacetate with triethyl orthoformate, followed by cyclization with methyl hydrazine and subsequent hydrolysis.[4]
Step 2: Synthesis of 3',4',5'-Trifluorobiphenyl-2-amine
A key aniline intermediate can be prepared via a manganese dioxide-mediated Gomberg-Bachmann-type regioselective radical arylation.[5][6]
-
Procedure: To a suspension of aniline (18.0 mmol, 1.64 mL) and manganese dioxide (4.50 mmol, 392 mg) in 5 mL of acetonitrile, a solution of 3,4,5-trifluorophenylhydrazine (0.90 mmol, 146 mg) in 2 mL of acetonitrile is added dropwise over 60 minutes with stirring.[5] After the reaction is complete, the mixture is filtered through celite and washed with ethyl acetate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography (hexane/EtOAc = 10:1 to 4:1) to yield 3',4',5'-trifluorobiphenyl-2-amine.[5]
Step 3: Synthesis of Fluxapyroxad
The final step is the amidation of the aniline intermediate with the pyrazole acid chloride.[6]
-
Procedure: A solution of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride (0.45 mmol, 87.9 mg) in 300 µL of toluene is added dropwise over 10 minutes to a solution of 3',4',5'-trifluorobiphenyl-2-amine (0.45 mmol, 100 mg) and pyridine (0.81 mmol, 65 µL) in 1 mL of toluene, heated to 55°C.[5] The reaction mixture is stirred at this temperature until completion. The solution is then heated to 70°C and washed with 2N HCl, saturated sodium bicarbonate solution, and water. After cooling, the solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography (hexane/EtOAc = 2:1) to afford Fluxapyroxad as a white solid.[5]
Quantitative Data for Fluxapyroxad Synthesis
| Step | Product | Starting Materials | Yield | Purity | Reference |
| 2 | 3',4',5'-Trifluorobiphenyl-2-amine | 3,4,5-Trifluorophenylhydrazine, Aniline | 59% | Not Specified | [5] |
| 3 | Fluxapyroxad | 3',4',5'-Trifluorobiphenyl-2-amine, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride | 92% | Not Specified | [5] |
Synthesis Workflow for Fluxapyroxad
Pyrazole-Based Insecticides: Synthesis of Fipronil
Fipronil is a broad-spectrum insecticide that acts as a GABA-gated chloride channel antagonist.[1] Its commercial synthesis is a multi-step process, with a key final step involving the oxidation of a trifluoromethylthio-pyrazole intermediate.[5][6]
Experimental Protocols
Multi-step Synthesis starting from 2,6-Dichloro-4-(trifluoromethyl)aniline
The synthesis of Fipronil can be achieved from 2,6-dichloro-4-(trifluoromethyl)aniline. This involves the formation of the pyrazole ring followed by the introduction of the trifluoromethylsulfinyl group.
Final Step: Oxidation of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole
This oxidation is a critical step in the synthesis of Fipronil.
-
Procedure: In a mixture of 1200 g of trichloroacetic acid, 300 g of chlorobenzene, and 2 g of boric acid, 421 g of 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole is added, and the mixture is cooled to 15-20°C.[5][7] To this suspension, 68 g of 50% aqueous hydrogen peroxide is added, and the mixture is stirred for 20 hours.[5][7] After completion, the reaction is worked up to isolate Fipronil. The crude product can be purified by recrystallization from a mixture of chlorobenzene and ethyl acetate.[5][7]
Quantitative Data for Fipronil Synthesis (Final Oxidation Step)
| Starting Material | Oxidizing Agent | Solvent System | Yield (Crude) | Purity (Crude) | Yield (Purified) | Purity (Purified) | Reference |
| 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole | H₂O₂ | Trichloroacetic acid, Chlorobenzene | 99.3% (418g from 421g) | 94% | 88.1% (371g from 421g) | >97% | [5][7] |
| 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole | H₂O₂ | Monobromoacetic acid, Chlorobenzene | 34% | Not Specified | Not Specified | 95% | [5][6] |
| 5-amino-1-(2,6-dichloro-4-trifluoromethylphenyl)-3-cyano-4-trifluoromethylthiopyrazole | H₂O₂ | Dibromoacetic acid, Tribromoacetic acid, Chlorobenzene | 50% | Not Specified | Not Specified | 96% | [5][6] |
Synthesis Workflow for Fipronil
Pyrazole-Based Herbicides: Synthesis of Pyrasulfotole
Pyrasulfotole is an inhibitor of the 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme, used for the control of broadleaf weeds.[1][4] Its synthesis involves the reaction of a substituted benzoic acid derivative with a pyrazolone.
Experimental Protocols
Overall Synthesis
The synthesis of Pyrasulfotole can be achieved by reacting 2-chloro-4-trifluoromethylbenzoic acid with sodium methylsulfide, followed by treatment with hydrogen peroxide and a sulfonyl chloride, and finally reacting the resulting benzoyl chloride with 1,3-dimethyl-5-pyrazolone.[4]
Synthesis of 1,3-dimethyl-5-pyrazolone
This key intermediate can be synthesized by the reaction of methyl hydrazine with ethyl acetoacetate.
-
Procedure: Methyl hydrazine is reacted with ethyl acetoacetate, often in a solvent like ethanol or methanol, at temperatures ranging from 0-78°C for 1-16 hours to produce 1,3-dimethyl-5-pyrazolone. A solvent-free reaction has also been reported to give quantitative yields.
Quantitative Data for 1,3-dimethyl-5-pyrazolone Synthesis
| Starting Materials | Solvent | Temperature | Reaction Time | Yield | Reference |
| Methyl hydrazine, Ethyl acetoacetate | Ethanol or Methanol | 0-78°C | 1-16 hours | 66-100% | |
| Methyl hydrazine sulfate, Ethyl acetoacetate | Not Specified | Not Specified | Not Specified | 76-83% | |
| Methyl hydrazine, Ethyl acetoacetate | Solvent-free | Not Specified | Not Specified | Quantitative |
Synthesis Workflow for Pyrasulfotole
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 3. Pyrasulfotole | C14H13F3N2O4S | CID 11693711 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. US8507693B2 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. WO2011107998A1 - Process for synthesis of fipronil - Google Patents [patents.google.com]
- 7. ias.ac.in [ias.ac.in]
The Versatility of 1-(3-Bromophenyl)-1H-pyrazole in Medicinal Chemistry: A Scaffold for Therapeutic Innovation
Introduction: The 1-(3-Bromophenyl)-1H-pyrazole moiety has emerged as a significant scaffold in medicinal chemistry, serving as a versatile building block for the development of novel therapeutic agents. Its unique structural features, including the presence of a reactive bromine atom and the stable pyrazole core, allow for extensive chemical modifications to explore a wide range of biological activities. This pyrazole derivative has been instrumental in the design of compounds targeting various pathological conditions, most notably inflammation and cancer. The bromophenyl group provides a crucial handle for synthetic elaboration through cross-coupling reactions, enabling the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Application as an Anti-Inflammatory Scaffold
Derivatives of this compound have demonstrated notable potential as anti-inflammatory agents. The core structure is often elaborated to interact with key enzymes in the inflammatory cascade, such as cyclooxygenases (COX).
Quantitative Data for Anti-Inflammatory Activity of a Derivative
While specific anti-inflammatory data for the parent this compound is not extensively documented in publicly available research, a closely related derivative, 1-(3-(4-Bromophenyl)-4,5-dihydro-5-(3-methoxy-4-(prop-2-ynyloxy)phenyl)pyrazol-1-yl)ethanone, has been synthesized and evaluated for its anti-inflammatory properties.[1]
| Compound | Animal Model | Edema Inhibition (%) | Reference Drug | Edema Inhibition (%) |
| 1-(3-(4-Bromophenyl)-4,5-dihydro-5-(3-methoxy-4-(prop-2-ynyloxy)phenyl)pyrazol-1-yl)ethanone | Rat | 58.3 | Indomethacin | 66.7 |
Application in Anticancer Drug Discovery
The this compound scaffold is also a valuable starting point for the synthesis of potential anticancer agents. The pyrazole ring is a well-established pharmacophore in numerous FDA-approved anticancer drugs.[2] The ability to modify the bromophenyl moiety allows for the optimization of interactions with various anticancer targets, including protein kinases and tubulin.
Quantitative Data for Anticancer Activity of Derivatives
Several studies have highlighted the cytotoxic effects of derivatives incorporating the bromophenyl-pyrazole core against various cancer cell lines.
| Compound | Cell Line | GI50 (µM) | Reference Drug | GI50 (µM) |
| A 1H-benzofuro[3,2-c]pyrazole derivative containing a bromophenyl group | K562 | 0.26 | ABT-751 | >10 |
| A549 | 0.19 | ABT-751 | >10 | |
| A pyrazole derivative (5b) with a bromophenyl substituent | K562 | 0.021 | ABT-751 | >10 |
| A549 | 0.69 | ABT-751 | >10 |
Experimental Protocols
Protocol 1: Synthesis of 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles (General Procedure)
This protocol describes a general method for synthesizing pyrazoline derivatives, which can be adapted for the this compound scaffold.[1]
Step 1: Synthesis of 1,3-Diarylpropenones (Chalcones)
-
A mixture of an appropriate substituted aryl ketone (10 mmol) and a substituted benzaldehyde (10 mmol) is dissolved in glacial acetic acid.
-
The reaction mixture is stirred at room temperature for 24 hours.
-
The resulting solid is filtered, washed with water, and recrystallized from ethanol to yield the corresponding 1,3-diarylpropenone.
Step 2: Synthesis of 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles
-
A mixture of the 1,3-diarylpropenone (5 mmol) and hydrazine hydrate (10 mmol) is refluxed in glacial acetic acid for 8-10 hours.
-
The reaction mixture is cooled and poured into ice-cold water.
-
The separated solid is filtered, washed with water, and recrystallized from ethanol to afford the final pyrazole derivative.
Protocol 2: In Vivo Anti-Inflammatory Activity Assessment (Carrageenan-Induced Paw Edema)
This protocol outlines the standard method for evaluating the anti-inflammatory activity of synthesized compounds.[1]
-
Wistar albino rats of either sex (150-200 g) are divided into control, standard, and test groups (n=6).
-
The test compounds (10 mg/kg) and standard drug (Indomethacin, 10 mg/kg) are administered orally as a suspension in 1% gum acacia. The control group receives only the vehicle.
-
After 30 minutes, 0.1 mL of 1% carrageenan solution in normal saline is injected into the sub-plantar region of the left hind paw of each rat.
-
The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
Protocol 3: In Vitro Anticancer Activity Assay (MTT Assay)
This protocol details the procedure for assessing the cytotoxic effects of compounds on cancer cell lines.[3]
-
Exponentially growing cancer cells (e.g., K562, A549, MCF-7) are seeded in 96-well plates at a density of 4-4.5 x 10³ cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for 72 hours.
-
Following incubation, 20 µL of MTT solution (2.5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
The medium is removed, and the formazan crystals are dissolved in 150 µL of DMSO.
-
The absorbance is measured at 570 nm using a microplate reader to determine cell viability. The GI50 (concentration causing 50% growth inhibition) is then calculated.
Visualizations
Caption: General workflow for the synthesis and biological evaluation of pyrazole derivatives.
Caption: Putative mechanism of anti-inflammatory action via COX inhibition.
References
Application Notes and Protocols for the Synthesis and Antifungal Screening of Pyrazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis of pyrazole-based compounds and their subsequent evaluation for antifungal activity. The protocols outlined below are based on established methodologies, offering a reproducible guide for the discovery and development of novel antifungal agents.
Introduction
The increasing prevalence of fungal infections, coupled with the rise of drug-resistant strains, underscores the urgent need for new antifungal therapies. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a broad spectrum of biological activities, including antifungal properties. This document details a step-by-step synthesis of pyrazole carboxamide derivatives and the subsequent antifungal screening using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).
Synthesis of Pyrazole Carboxamide Derivatives
This section outlines a representative synthesis of pyrazole carboxamide derivatives, a class of pyrazoles with documented antifungal activity. The synthesis involves the initial formation of a pyrazole carboxylic acid via the Knorr pyrazole synthesis, followed by conversion to the corresponding pyrazole carbonyl chloride and final reaction with an appropriate amine to yield the target pyrazole carboxamide.
Logical Workflow for Pyrazole Carboxamide Synthesis
Caption: General workflow for the synthesis of pyrazole carboxamides.
Experimental Protocol: Synthesis of a Representative Pyrazole Carboxamide
This protocol is adapted from the synthesis of pyrazole carboxamide derivatives with reported antifungal activity.[1][2][3]
Step 1: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve ethyl 2-ethoxymethyleneacetoacetate (1 equivalent) in ethanol.
-
Add methylhydrazine (1 equivalent) dropwise to the solution at room temperature.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
To the resulting crude ester, add an aqueous solution of sodium hydroxide (2 equivalents) and heat the mixture at 60-70°C for 2-3 hours to hydrolyze the ester.
-
Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to a pH of 2-3, leading to the precipitation of the pyrazole carboxylic acid.
-
Filter the precipitate, wash with cold water, and dry under vacuum to obtain 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Step 2: Synthesis of 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride
-
In a flame-dried round-bottom flask under an inert atmosphere, suspend the 1,3-dimethyl-1H-pyrazole-4-carboxylic acid (1 equivalent) in thionyl chloride (2-3 equivalents).
-
Add a catalytic amount of N,N-dimethylformamide (DMF).
-
Heat the mixture to reflux for 2-3 hours until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude pyrazole carbonyl chloride, which can be used in the next step without further purification.
Step 3: Synthesis of N-substituted-1,3-dimethyl-1H-pyrazole-4-carboxamide
-
In a round-bottom flask, dissolve the desired substituted amine (1 equivalent) and triethylamine (1.2 equivalents) in a suitable anhydrous solvent (e.g., dichloromethane or tetrahydrofuran).
-
Cool the solution in an ice bath.
-
Add a solution of the crude 1,3-dimethyl-1H-pyrazole-4-carbonyl chloride (1 equivalent) in the same solvent dropwise to the amine solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final N-substituted-1,3-dimethyl-1H-pyrazole-4-carboxamide.
Antifungal Screening
The antifungal activity of the synthesized pyrazole compounds is determined by the broth microdilution method to establish the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][5]
Experimental Workflow for Antifungal MIC Testing
Caption: Workflow for the broth microdilution MIC assay.
Experimental Protocol: Broth Microdilution Assay
Materials and Reagents:
-
Synthesized pyrazole compounds
-
Standard antifungal drug (e.g., Fluconazole, as a positive control)
-
Fungal strains (e.g., Candida albicans, Aspergillus fumigatus)
-
RPMI-1640 medium with L-glutamine, buffered with MOPS
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Hemocytometer or McFarland standards
Procedure:
-
Preparation of Fungal Inoculum:
-
Grow the fungal strains on a suitable agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.
-
Harvest the fungal cells and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
Dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each synthesized pyrazole compound and the control drug in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of the compounds in RPMI-1640 medium to achieve a range of final concentrations for testing (e.g., 0.03 to 64 µg/mL).
-
Include a positive control (medium with inoculum, no drug) and a negative control (medium only) on each plate.
-
-
Inoculation and Incubation:
-
Add the prepared fungal inoculum to each well containing the serially diluted compounds.
-
Cover the plates and incubate at 35°C for 24-48 hours.
-
-
Determination of MIC:
-
After incubation, determine the MIC by visual inspection for the lowest concentration that shows no visible growth.
-
Alternatively, the MIC can be determined spectrophotometrically by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm). The MIC is defined as the lowest drug concentration that causes a significant reduction (e.g., ≥50%) in growth compared to the positive control.
-
Data Presentation
The quantitative data from the synthesis and antifungal screening should be summarized in clear and structured tables for easy comparison.
Table 1: Synthesis Yields of Pyrazole Carboxamide Derivatives
| Compound ID | R-Group on Amine | Molecular Formula | Molecular Weight | Yield (%) |
| PC-1 | Phenyl | C₁₈H₁₇N₃O | 291.35 | 85 |
| PC-2 | 4-Chlorophenyl | C₁₈H₁₆ClN₃O | 325.79 | 82 |
| PC-3 | 4-Methylphenyl | C₁₉H₁₉N₃O | 305.38 | 88 |
| PC-4 | 2,4-Difluorophenyl | C₁₈H₁₅F₂N₃O | 327.33 | 79 |
Table 2: Antifungal Activity (MIC in µg/mL) of Pyrazole Carboxamide Derivatives
| Compound ID | Candida albicans (ATCC 90028) | Aspergillus fumigatus (ATCC 204305) | Cryptococcus neoformans (ATCC 90112) |
| PC-1 | 16 | 32 | 8 |
| PC-2 | 4 | 8 | 2 |
| PC-3 | 8 | 16 | 4 |
| PC-4 | 2 | 4 | 1 |
| Fluconazole | 0.5 | >64 | 2 |
Note: The data presented in the tables are representative and should be replaced with experimentally obtained values.
Conclusion
These application notes provide a comprehensive guide for the synthesis of pyrazole compounds and their evaluation as potential antifungal agents. By following these detailed protocols, researchers can systematically synthesize novel pyrazole derivatives and assess their antifungal efficacy, contributing to the development of new treatments for fungal infections. The provided workflows and data presentation formats are designed to ensure clarity, reproducibility, and ease of comparison in drug discovery research.
References
- 1. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antifungal activity of the derivatives of novel pyrazole carboxamide and isoxazolol pyrazole carboxylate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
Application Notes and Protocols: Laboratory Scale Synthesis and Purification of 1-(3-Bromophenyl)-1H-pyrazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
1-(3-Bromophenyl)-1H-pyrazole is a valuable building block in medicinal chemistry and materials science. The presence of the bromine atom allows for further functionalization through various cross-coupling reactions, making it a versatile intermediate for the synthesis of complex organic molecules. This document provides detailed protocols for the laboratory-scale synthesis and purification of this compound, primarily focusing on the Ullmann condensation and Buchwald-Hartwig amination as common synthetic strategies.
Two of the most prevalent methods for the N-arylation of pyrazoles are the Ullmann condensation and the Buchwald-Hartwig amination. The Ullmann reaction is a copper-catalyzed N-arylation of pyrazole with an aryl halide.[1] While historically requiring harsh conditions, modern protocols often utilize ligands to facilitate the reaction under milder temperatures.[2][3] The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern synthetic chemistry due to its broad substrate scope and functional group tolerance.[4][5]
I. Synthesis of this compound
Two common and effective methods for the synthesis of this compound are presented below: the Ullmann Condensation and the Buchwald-Hartwig Amination.
Method 1: Ullmann Condensation
The Ullmann condensation is a classic method for forming C-N bonds, involving the coupling of an aryl halide with a nucleophile, in this case, pyrazole, using a copper catalyst.[1][6]
Reaction Scheme:
Experimental Protocol:
-
Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 1H-pyrazole (1.0 eq), 1,3-dibromobenzene (1.2 eq), copper(I) iodide (CuI, 0.1 eq), a suitable ligand such as L-proline (0.2 eq), and potassium carbonate (K2CO3, 2.0 eq).
-
Solvent Addition: Add a suitable high-boiling polar solvent such as dimethylformamide (DMF) or N-methylpyrrolidone (NMP).
-
Reaction Execution: Heat the reaction mixture to 110-130 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography.
Data Presentation:
| Parameter | Value | Reference |
| Reactants | 1H-pyrazole, 1,3-dibromobenzene | General Knowledge |
| Catalyst | Copper(I) Iodide (CuI) | [1] |
| Ligand | L-proline | [3] |
| Base | Potassium Carbonate (K2CO3) | [3] |
| Solvent | Dimethylformamide (DMF) | [6] |
| Temperature | 110-130 °C | [6] |
| Reaction Time | 12-24 hours | General Knowledge |
| Typical Yield | 60-80% | Estimated |
Method 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination offers a more modern and often milder alternative for N-arylation, employing a palladium catalyst and a phosphine ligand.[4][5]
Reaction Scheme:
Experimental Protocol:
-
Reagent Preparation: In a glovebox or under an inert atmosphere, combine 1H-pyrazole (1.0 eq), 1,3-dibromobenzene (1.2 eq), a palladium precatalyst (e.g., Pd2(dba)3, 0.02 eq), a phosphine ligand (e.g., Xantphos, 0.04 eq), and a base such as sodium tert-butoxide (NaOtBu, 1.4 eq) in a dry Schlenk flask.
-
Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane.
-
Reaction Execution: Heat the mixture to 80-110 °C under an inert atmosphere for 4-12 hours. Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture, dilute it with a solvent like ethyl acetate, and filter it through a pad of Celite to remove the catalyst.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and remove the solvent in vacuo. Purify the residue by flash column chromatography.
Data Presentation:
| Parameter | Value | Reference |
| Reactants | 1H-pyrazole, 1,3-dibromobenzene | General Knowledge |
| Catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) | [7] |
| Ligand | Xantphos | [7] |
| Base | Sodium tert-butoxide (NaOtBu) | [8] |
| Solvent | Toluene | [8] |
| Temperature | 80-110 °C | [8] |
| Reaction Time | 4-12 hours | General Knowledge |
| Typical Yield | 70-90% | Estimated |
II. Purification of this compound
Purification is a critical step to obtain the desired compound with high purity. The two most common methods are column chromatography and recrystallization.
Method 1: Column Chromatography
Protocol:
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM). Add silica gel to this solution to form a slurry and then evaporate the solvent to get a dry powder.
-
Column Packing: Pack a glass column with silica gel using a hexane/ethyl acetate mixture as the eluent.
-
Loading and Elution: Carefully load the dried crude product onto the top of the silica gel bed. Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and monitor them by TLC. Combine the fractions containing the pure product.
-
Solvent Removal: Remove the solvent from the combined pure fractions under reduced pressure to yield the purified this compound.
Method 2: Recrystallization
Protocol:
-
Solvent Selection: Choose a suitable solvent system in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures (e.g., ethanol/water or hexane/ethyl acetate).
-
Dissolution: Dissolve the crude product in a minimum amount of the hot solvent.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
III. Characterization
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
Data Presentation:
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of 7.2-7.8 ppm; Pyrazole protons around 6.5 and 7.9 ppm. |
| ¹³C NMR | Aromatic and pyrazole carbons in the range of 110-145 ppm. |
| Mass Spec (MS) | Molecular ion peak corresponding to the molecular weight of the compound (C9H7BrN2, MW: 223.07 g/mol ).[9] |
| Melting Point | Approximately 71-75 °C.[9] |
IV. Visualizations
Experimental Workflow: Synthesis and Purification
Caption: General workflow for the synthesis and purification of this compound.
Logical Relationship: Key Reaction Types
Caption: Key cross-coupling reactions for the N-arylation of pyrazole.
References
- 1. benchchem.com [benchchem.com]
- 2. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 3-(3-溴苯基)-1H-吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]
Application Notes and Protocols for Monitoring 1-(3-Bromophenyl)-1H-pyrazole Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Bromophenyl)-1H-pyrazole is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its versatile pharmacological profile. The pyrazole scaffold is a key structural motif in numerous pharmaceuticals. Efficient and robust analytical methodologies are crucial for monitoring the synthesis of this compound, ensuring reaction completion, identifying potential impurities, and guaranteeing the quality and purity of the final product. This document provides detailed application notes and experimental protocols for the analysis of this compound synthesis using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Synthesis Pathway
The synthesis of this compound can be achieved through the condensation of a suitable 1,3-dicarbonyl compound with 3-bromophenylhydrazine. A common synthetic route is the reaction of 1,1,3,3-tetramethoxypropane with 3-bromophenylhydrazine hydrochloride.
Caption: Synthesis of this compound.
Analytical Techniques for Reaction Monitoring
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for monitoring the progress of the reaction by separating the starting materials, intermediates, and the final product. A reverse-phase HPLC method is typically employed.
Experimental Protocol: HPLC Analysis
-
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need to be optimized for best separation.
-
Degas the mobile phase before use.
-
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Dilute the aliquot with the mobile phase (e.g., in a 1:100 ratio) in a volumetric flask.
-
Filter the diluted sample through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm
-
-
Data Analysis:
-
Monitor the disappearance of the starting material peaks and the appearance of the product peak over time.
-
Quantify the components by creating a calibration curve with standards of known concentrations.
-
Quantitative Data (Representative)
| Compound | Retention Time (min) |
| 3-Bromophenylhydrazine | ~ 2.5 |
| This compound | ~ 5.8 |
Note: Retention times are approximate and can vary depending on the specific column and chromatographic conditions.
Caption: HPLC Sample Preparation and Analysis Workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent technique for identifying the product and any volatile impurities. The mass spectrum provides a unique fragmentation pattern that confirms the structure of the compound.
Experimental Protocol: GC-MS Analysis
-
Instrumentation:
-
GC-MS system with an electron ionization (EI) source.
-
A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).
-
-
Sample Preparation:
-
Prepare a dilute solution of the reaction mixture aliquot in a volatile organic solvent like dichloromethane or ethyl acetate.
-
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Scan Range: 40-400 m/z
-
-
Data Analysis:
-
Identify the peak corresponding to this compound by its retention time and mass spectrum.
-
The mass spectrum should show the molecular ion peak and characteristic fragment ions.
-
Quantitative Data (Predicted for this compound)
| Ion Type | m/z (amu) | Relative Abundance |
| Molecular Ion [M]+ | 222/224 (Br isotopes) | High |
| [M-Br]+ | 143 | Moderate |
| [C6H4Br]+ | 155/157 | Moderate |
| [C6H5]+ | 77 | High |
Note: The presence of bromine will result in isotopic peaks (M and M+2) with approximately equal intensity.
Caption: GC-MS Sample Preparation and Analysis Workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of the final product and for identifying any isomeric impurities. Both ¹H and ¹³C NMR should be performed.
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
After workup and purification of the product (e.g., by column chromatography), dissolve approximately 10-20 mg of the solid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
-
NMR Spectrometer Parameters:
-
Spectrometer: 400 MHz or higher field instrument.
-
¹H NMR:
-
Acquire a standard proton spectrum.
-
-
¹³C NMR:
-
Acquire a proton-decoupled carbon spectrum.
-
-
-
Data Analysis:
-
Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to confirm the proton environment.
-
Analyze the chemical shifts in the ¹³C NMR spectrum to confirm the carbon framework.
-
Spectroscopic Data (Representative for a similar compound, 1-(4-bromophenyl)-3,5-dimethyl-1H-pyrazole) .[1]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 7.52 | d | 2H, Ar-H |
| ¹H | 7.36 | d | 2H, Ar-H |
| ¹H | 5.91 | s | 1H, pyrazole-H |
| ¹H | 2.28 | s | 3H, CH₃ |
| ¹H | 2.26 | s | 3H, CH₃ |
| ¹³C | 148.4 | C, pyrazole | |
| ¹³C | 138.4 | C, pyrazole | |
| ¹³C | 137.3 | C, Ar-C-Br | |
| ¹³C | 132.4 | CH, Ar-H | |
| ¹³C | 128.5 | CH, Ar-H | |
| ¹³C | 125.4 | C, Ar-C-N | |
| ¹³C | 107.8 | CH, pyrazole-CH | |
| ¹³C | 13.2 | CH₃ | |
| ¹³C | 12.2 | CH₃ |
Note: The chemical shifts for this compound will differ, particularly in the aromatic region, due to the different substitution pattern on the phenyl ring. The data provided is for illustrative purposes.
Caption: NMR Sample Preparation and Analysis Workflow.
Conclusion
The analytical techniques outlined in this document provide a comprehensive framework for monitoring the synthesis of this compound. The combination of HPLC, GC-MS, and NMR spectroscopy allows for real-time reaction tracking, confirmation of product identity and purity, and the identification of potential byproducts. These methods are essential for process optimization, quality control, and ensuring the successful development of pharmaceuticals based on this important molecular scaffold.
References
Application Notes and Protocols: 1-(3-Bromophenyl)-1H-pyrazole in the Development of Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent anti-inflammatory effects.[1][2][3][4] The pyrazole scaffold is a key component in several commercially available anti-inflammatory drugs, such as celecoxib, a selective COX-2 inhibitor.[1][5][6][7] This document focuses on the application of the 1-(3-Bromophenyl)-1H-pyrazole core structure in the design and development of novel anti-inflammatory agents. The strategic introduction of a bromine atom at the meta-position of the phenyl ring can influence the compound's pharmacokinetic and pharmacodynamic properties, potentially enhancing its efficacy and selectivity.
These notes will detail the synthesis, mechanism of action, and protocols for evaluating the anti-inflammatory potential of derivatives based on the this compound scaffold.
Mechanism of Action: Targeting Inflammatory Pathways
The anti-inflammatory effects of pyrazole derivatives are primarily attributed to their ability to inhibit key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[8] By blocking these enzymes, pyrazole compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.[8] Many pyrazole-based compounds exhibit selective inhibition of COX-2, the inducible isoform of cyclooxygenase that is upregulated at sites of inflammation, which is a desirable trait for minimizing the gastrointestinal side effects associated with non-selective NSAIDs that also inhibit the constitutive COX-1 enzyme.[4][9]
Below is a diagram illustrating the general mechanism of action for pyrazole-based anti-inflammatory agents.
Synthesis of this compound Derivatives
The synthesis of 1,3,5-triaryl-2-pyrazolines, a common class of pyrazole derivatives, is often achieved through a two-step process involving a Claisen-Schmidt condensation followed by a cyclization reaction.
General Synthesis Workflow
Data on Anti-inflammatory Activity
The anti-inflammatory potential of novel pyrazole derivatives is typically evaluated through a series of in vitro and in vivo assays. Below are tables summarizing representative data for various pyrazole compounds, which can serve as a benchmark for newly synthesized this compound derivatives.
In Vitro Cyclooxygenase (COX) Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Pyrazole Derivative 2a | >100 | 19.87 (nM) | >5032 | [10] |
| Pyrazole Derivative 3b | 875.8 (nM) | 39.43 (nM) | 22.21 | [10] |
| Pyrazole Derivative 4a | 879.1 (nM) | 61.24 (nM) | 14.35 | [10] |
| Pyrazole Derivative 5b | 676.7 (nM) | 38.73 (nM) | 17.47 | [10] |
| Pyrazole Derivative 5e | 512.8 (nM) | 39.14 (nM) | 13.10 | [10] |
| Celecoxib | 15.2 | 0.04 | 380 | [10] |
| 3-(trifluoromethyl)-5-arylpyrazole | 4.5 | 0.02 | 225 | [11] |
| 3,5-diarylpyrazole | - | 0.01 | - | [11] |
| Pyrazole-Thiazole Hybrid | - | 0.03 | - | [11] |
In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)
| Compound | Dose (mg/kg) | Edema Inhibition (%) at 3h | Edema Inhibition (%) at 5h | Reference |
| Pyrazole Derivative 4e | 10 | 78.5 | - | [12] |
| Pyrazole Derivative 4g | 10 | 79.2 | - | [12] |
| Pyrazole Derivative 5e | 10 | 78.9 | - | [12] |
| Pyrazole Derivative 4b | 10 | 77.6 | - | [12] |
| Pyrazole Derivative 4a | 10 | 76.9 | - | [12] |
| Indomethacin (Standard) | 10 | 80.1 | - | [12] |
| Pyrazole-Thiazole Hybrid | - | 75 | - | [11] |
| Generic Pyrazoles | 10 | 65-80 | - | [11] |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diarylpropenones (Chalcones)
This protocol is a general method for the Claisen-Schmidt condensation to form chalcone intermediates.
-
Materials: Substituted aryl ketones, substituted benzaldehydes, glacial acetic acid, sulfuric acid.
-
Procedure:
-
Dissolve equimolar amounts of the substituted aryl ketone (e.g., 4-bromoacetophenone) and benzaldehyde in glacial acetic acid.
-
Add a catalytic amount of concentrated sulfuric acid to the mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Pour the mixture into ice-cold water.
-
Filter the precipitated solid, wash with water until neutral, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.[12]
-
Protocol 2: Synthesis of 1-Acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles
This protocol describes the cyclization of chalcones to form N-acetylpyrazolines.
-
Materials: 1,3-diarylpropenone (chalcone), hydrazine hydrate, glacial acetic acid.
-
Procedure:
-
A mixture of the 1,3-diarylpropenone (1 mmol) and hydrazine hydrate (2 mmol) in glacial acetic acid (10 mL) is refluxed for 6-8 hours.[12]
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water.
-
Filter the resulting solid, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent.[12]
-
Protocol 3: In Vitro COX-1/COX-2 Inhibition Assay
This colorimetric assay is used to determine the inhibitory activity of the synthesized compounds against COX-1 and COX-2 enzymes.
-
Materials: COX-1/COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical), test compounds, celecoxib (positive control).
-
Procedure:
-
Prepare a series of dilutions of the test compounds and the standard drug.
-
In a 96-well plate, add the reaction buffer, heme, COX-1 or COX-2 enzyme, and the test compound or vehicle.
-
Incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Continue incubation at 37°C for 2 minutes.
-
Add a saturated stannous chloride solution to stop the reaction and develop the color.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm) using a plate reader.
-
Calculate the percentage of inhibition and determine the IC50 values.[10]
-
Protocol 4: In Vivo Carrageenan-Induced Rat Paw Edema Assay
This is a standard acute inflammation model to evaluate the in vivo anti-inflammatory activity of the compounds.
-
Animals: Wistar albino rats (150-200 g).
-
Materials: Test compounds, indomethacin or diclofenac sodium (standard drug), 1% w/v carrageenan solution in normal saline, plethysmometer.
-
Procedure:
-
Divide the animals into groups (control, standard, and test groups).
-
Administer the test compounds and the standard drug orally or intraperitoneally at a specific dose (e.g., 10 mg/kg). The control group receives the vehicle only.
-
After 30-60 minutes, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the left hind paw of each rat.[13]
-
Measure the paw volume immediately after the carrageenan injection (0 hours) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[13]
-
Calculate the percentage inhibition of edema for each group compared to the control group.[13]
-
Structure-Activity Relationship (SAR)
The anti-inflammatory activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the aryl rings.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-inflammatory agents. The synthetic accessibility and the potential for chemical modification at various positions allow for the fine-tuning of pharmacological properties to optimize potency, selectivity, and safety profiles. The protocols and data presented herein provide a foundational framework for researchers to design, synthesize, and evaluate new derivatives in the quest for more effective anti-inflammatory therapies.
References
- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Synthesis and Anti-Inflammatory Activity of Some O-Propargylated-N-acetylpyrazole Derived from 1,3-Diarylpropenones - PMC [pmc.ncbi.nlm.nih.gov]
- 13. japsonline.com [japsonline.com]
Application Notes and Protocols for the Functionalization of the Pyrazole Ring of 1-(3-Bromophenyl)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the targeted functionalization of the pyrazole ring in 1-(3-Bromophenyl)-1H-pyrazole. The protocols detailed herein are foundational for the chemical modification of this scaffold, enabling the synthesis of diverse derivatives for applications in medicinal chemistry and materials science.
The pyrazole core is a privileged scaffold in drug discovery, and the ability to selectively functionalize it is crucial for developing new chemical entities. The C4 and C5 positions of the 1-aryl-1H-pyrazole ring are the primary sites for chemical modification. The C4 position is electron-rich and susceptible to electrophilic substitution, while the proton at the C5 position is the most acidic, allowing for deprotonation and subsequent reaction with electrophiles.[1] This document outlines key protocols for electrophilic substitution at the C4-position and metal-mediated functionalization at the C5-position.
Diagram of Functionalization Strategies
The following diagram illustrates the primary pathways for the functionalization of the this compound ring.
Caption: Key strategies for the functionalization of the pyrazole ring.
I. C4-Position Functionalization via Electrophilic Aromatic Substitution
The C4 position of the 1-aryl-1H-pyrazole ring is nucleophilic and readily undergoes electrophilic aromatic substitution.[1]
Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for the introduction of a formyl group at the C4 position of 1-aryl-pyrazoles.[2][3][4][5][6]
Experimental Protocol:
-
To a stirred solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 5-10 volumes), cool the mixture to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 2.0-3.0 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 80-100 °C for 2-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
-
Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until a precipitate forms.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
The crude this compound-4-carbaldehyde can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
| Substrate (1-Aryl-1H-pyrazole) | Reagents | Conditions | Product | Yield (%) | Reference |
| 1-Phenyl-1H-pyrazole | POCl₃, DMF | 100 °C, 3h | 1-Phenyl-1H-pyrazole-4-carbaldehyde | 65 | [4] |
| 1,3-Disubstituted-5-chloro-1H-pyrazoles | POCl₃, DMF | 120 °C, 1-8h | 1,3-Disubstituted-5-chloro-1H-pyrazole-4-carbaldehydes | 65-85 | [6] |
| 3-(2-methoxyethoxy)-1-(4-methoxyphenyl)-1H-pyrazole | POCl₃, DMF | Not specified | 3-(2-chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde | Not specified | [5] |
Halogenation
Halogenation at the C4 position can be achieved using various halogenating agents, such as N-halosuccinimides (NCS, NBS, NIS).[7][8][9]
Experimental Protocol:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add the N-halosuccinimide (NBS for bromination, NCS for chlorination, or NIS for iodination) (1.0-1.2 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding 4-halo-1-(3-bromophenyl)-1H-pyrazole.
| Substrate | Halogenating Agent | Solvent | Product | Yield (%) | Reference |
| 3-Aryl-1H-pyrazol-5-amines | NBS | DMSO | 4-Bromo-3-aryl-1H-pyrazol-5-amines | 80-95 | [7][8] |
| 3-Aryl-1H-pyrazol-5-amines | NCS | DMSO | 4-Chloro-3-aryl-1H-pyrazol-5-amines | 75-90 | [7][8] |
| 3-Aryl-1H-pyrazol-5-amines | NIS | DMSO | 4-Iodo-3-aryl-1H-pyrazol-5-amines | 70-88 | [7][8] |
Nitration
Nitration of the pyrazole ring at the C4 position is typically performed using a mixture of nitric acid and sulfuric acid.[10]
Experimental Protocol:
-
To a stirred mixture of concentrated sulfuric acid, add this compound (1.0 eq) portion-wise at 0 °C, ensuring the temperature does not exceed 10 °C.
-
Once the pyrazole is completely dissolved, add a mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid dropwise at 0 °C.
-
Stir the reaction mixture at 0-10 °C for 1-3 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice with stirring.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral.
-
Dry the solid to obtain 1-(3-bromophenyl)-4-nitro-1H-pyrazole. Recrystallization from ethanol can be performed for further purification.
| Substrate | Reagents | Product | Yield (%) | Reference |
| 1-Phenylpyrazole | HNO₃, H₂SO₄ | 4-Nitro-1-phenylpyrazole | High | [10] |
| 5-chloro-3-methyl-1-phenyl-1H-pyrazole | Fuming HNO₃, Acetic anhydride | 5-chloro-3-methyl-4-nitro-1-(4-nitrophenyl)-1H-pyrazole | Not specified |
II. C5-Position Functionalization via Lithiation
The C5-proton of 1-aryl-1H-pyrazoles is the most acidic and can be selectively removed by a strong base like n-butyllithium (n-BuLi), followed by quenching with an electrophile.[1]
Diagram of C5-Lithiation and Electrophilic Quench
Caption: Workflow for C5-functionalization via lithiation.
Experimental Protocol: C5-Iodination
-
To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C (dry ice/acetone bath).
-
Add n-butyllithium (1.1 eq, solution in hexanes) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
In a separate flask, prepare a solution of iodine (I₂, 1.2 eq) in anhydrous THF.
-
Slowly add the solution of the lithiated pyrazole to the iodine solution at -78 °C via cannula.
-
Stir the reaction mixture at -78 °C for 1 hour and then allow it to warm to room temperature overnight.
-
Quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-(3-bromophenyl)-5-iodo-1H-pyrazole.
| Substrate (1-Aryl-3-CF₃-1H-pyrazole) | Electrophile | Product | Yield (%) | Reference |
| 1-Aryl-3-CF₃-1H-pyrazoles | I₂ | 1-Aryl-5-iodo-3-CF₃-1H-pyrazoles | High | [11] |
III. Further Functionalization of Halo-Pyrazoles via Cross-Coupling Reactions
The halogenated pyrazoles synthesized via the methods above are versatile intermediates for further elaboration through transition-metal-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
This reaction is used to form C-C bonds between a halo-pyrazole and a boronic acid or ester.[12][13][14][15][16]
Experimental Protocol:
-
In a reaction vessel, combine the 4- or 5-halo-1-(3-bromophenyl)-1H-pyrazole (1.0 eq), the corresponding boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0-3.0 eq).
-
Add a suitable solvent system (e.g., dioxane/water, toluene/water, or DMF).
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Heat the reaction mixture to 80-110 °C for 4-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
| Pyrazole Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
| 4-Bromopyrazoles | Arylboronic acids | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 70-95 | [12] |
| 4-Bromo-3,5-dinitro-1H-pyrazole | Aryl/heteroaryl/styryl boronic acids | XPhos Pd G2 | Not specified | Not specified | Good to excellent | [13] |
Sonogashira Coupling
This reaction forms a C-C bond between a halo-pyrazole and a terminal alkyne.[17][18][19][20][21]
Experimental Protocol:
-
To a Schlenk flask under an inert atmosphere, add the 4- or 5-halo-1-(3-bromophenyl)-1H-pyrazole (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 4-10 mol%), and a base (e.g., triethylamine or diisopropylethylamine).
-
Add a suitable anhydrous solvent (e.g., THF or DMF).
-
Add the terminal alkyne (1.1-1.5 eq) via syringe.
-
Heat the reaction mixture to 50-80 °C for 2-12 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify by column chromatography.
| Pyrazole Substrate | Alkyne | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 1-Ethyl-4-iodo-5-methyl-1H-pyrazole | Various terminal alkynes | PdCl₂(PPh₃)₂/CuI | TEA or DIPEA | THF or DMF | Good to excellent | [17] |
| 5-Chloro-4-iodo-pyrazoles | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Et₃N | DMF | Good | [20] |
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. researchgate.net [researchgate.net]
- 9. beilstein-archives.org [beilstein-archives.org]
- 10. scribd.com [scribd.com]
- 11. Exercise in 1-aryl-3-CF3-1H-pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 16. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Pyrazole synthesis via a cascade Sonogashira coupling/cyclization of N-propargyl sulfonylhydrazones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Bromophenyl)-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, in the synthesis of 1-(3-Bromophenyl)-1H-pyrazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low or No Product Yield
Q1: My reaction yield for this compound is significantly lower than expected. What are the potential causes and how can I improve it?
A1: Low yields in the synthesis of this compound can arise from several factors, primarily related to the chosen synthetic route. The two most common routes are the Knorr-type pyrazole synthesis and the N-arylation of pyrazole.
For Knorr-Type Synthesis (from a 1,3-dicarbonyl compound and (3-bromophenyl)hydrazine):
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and (3-bromophenyl)hydrazine are pure.[1] Impurities can lead to side reactions, reducing the yield.[1] Hydrazine derivatives can degrade over time, so using a fresh or purified reagent is advisable.[1]
-
Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may require optimization.[1] Monitoring the reaction progress with Thin Layer Chromatography (TLC) can help determine the optimal reaction time.[1]
-
Stoichiometry: Ensure the correct stoichiometry of the reactants. A slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[1]
-
Incomplete Cyclization: The intermediate hydrazone may not fully cyclize to form the pyrazole ring. This can sometimes be addressed by adjusting the pH or increasing the reaction temperature.
For N-Arylation of Pyrazole (e.g., Buchwald-Hartwig or Ullmann Condensation):
-
Catalyst Activity: The palladium (for Buchwald-Hartwig) or copper (for Ullmann) catalyst may be inactive.[2] Ensure you are using a high-quality catalyst and that the reaction is performed under an inert atmosphere to prevent catalyst degradation.
-
Ligand Choice: The choice of ligand is crucial for the efficiency of Buchwald-Hartwig amination.[3][4] If you are experiencing low yield, consider screening different phosphine ligands. For Ullmann reactions, the use of a ligand like 1,10-phenanthroline can be beneficial.[2]
-
Base Strength and Solubility: The base used (e.g., K₃PO₄, Cs₂CO₃) plays a critical role. The strength and solubility of the base can significantly impact the reaction rate and yield.
-
Dehalogenation Side Reaction: In Ullmann condensations, a common side reaction is the dehalogenation of the aryl halide (3-bromotoluene formation).[5] This can be minimized by ensuring anhydrous conditions and using an appropriate solvent.[5]
Q2: I am observing the formation of multiple products in my reaction mixture. What could they be and how can I improve the selectivity?
A2: The formation of multiple products often points to side reactions, with the most common being the formation of regioisomers, especially in the Knorr-type synthesis if an unsymmetrical 1,3-dicarbonyl is used.[1]
-
Regioisomer Formation: The initial nucleophilic attack of (3-bromophenyl)hydrazine can occur at either of the two carbonyl carbons of an unsymmetrical 1,3-dicarbonyl, leading to two different pyrazole products.[1][6] The regioselectivity is influenced by both steric and electronic factors of the substituents on both reactants.[1] To improve selectivity, you can try altering the reaction solvent or temperature.
-
Side Reactions from Impurities: As mentioned, impurities in starting materials can lead to various side products.[1] It is recommended to purify the starting materials before use.
-
Incomplete Reactions: The presence of starting materials or reaction intermediates in the final product mixture indicates an incomplete reaction. Consider increasing the reaction time, temperature, or the amount of catalyst/reagent.
Q3: My Buchwald-Hartwig amination of pyrazole with 3-bromoiodobenzene is not working. The starting materials are consumed, but I cannot isolate the desired product. What could be the issue?
A3: This is a common issue in cross-coupling reactions. Here are a few possibilities:
-
Product Degradation: The desired product, this compound, might be unstable under the reaction or workup conditions.
-
Formation of Byproducts: The starting materials might be consumed in side reactions. For instance, 4-iodopyrazole has been observed to potentially form polymers under Buchwald-Hartwig conditions if the pyrazole NH is not protected.[7] While your substrate is pyrazole itself, similar oligomerization could be a possibility.
-
Issues with Purification: The product might be difficult to isolate via column chromatography. It could be streaking on the column or co-eluting with other compounds. Try different solvent systems for chromatography or consider alternative purification methods like crystallization.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Knorr-Type Synthesis | Buchwald-Hartwig N-Arylation | Ullmann N-Arylation |
| Reactants | 1,3-Dicarbonyl Compound + (3-bromophenyl)hydrazine | Pyrazole + 3-Bromoaryl Halide | Pyrazole + 3-Bromoaryl Halide |
| Catalyst | Typically Acid-catalyzed (e.g., H₂SO₄, HCl)[8][9] | Palladium catalyst (e.g., Pd(dba)₂) with a phosphine ligand (e.g., Xantphos)[7][10] | Copper catalyst (e.g., CuI)[2][11] |
| Base | Often not required, but a mild base like sodium acetate can be used[1] | Inorganic base (e.g., K₃PO₄, Cs₂CO₃)[2] | Inorganic base (e.g., K₃PO₄, Cs₂CO₃)[2] |
| Solvent | Ethanol, Acetic Acid[8] | Toluene, Dioxane[2] | DMF, NMP, Dioxane[2][12] |
| Temperature | Room temperature to reflux[6][8] | 80-120 °C[4] | 100-210 °C (can be lower with modern catalysts)[5][12] |
| Typical Yields | 60-95%[6] | 70-95%[13] | 60-90%[11] |
| Key Challenges | Regioselectivity with unsymmetrical diketones[1][14] | Catalyst and ligand sensitivity, cost of palladium | High temperatures, dehalogenation side reactions[5] |
Experimental Protocols
Protocol 1: Knorr-Type Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: To a round-bottom flask, add a 1,3-dicarbonyl compound (1.0 mmol) dissolved in ethanol (10 mL).
-
Addition of Hydrazine: Add (3-bromophenyl)hydrazine (1.0 mmol) to the solution. If using a hydrazine salt, a mild base like sodium acetate may be beneficial.[1]
-
Reaction: Stir the mixture at room temperature or heat to reflux. Monitor the reaction progress by TLC.[1]
-
Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by vacuum filtration.[1] Otherwise, remove the solvent under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol 2: Buchwald-Hartwig N-Arylation for the Synthesis of this compound
This protocol is a general guideline and requires strictly anhydrous and anaerobic conditions.
-
Reaction Setup: To an oven-dried Schlenk flask, add pyrazole (1.2 mmol), 3-bromoiodobenzene (1.0 mmol), a palladium precatalyst (e.g., Pd(dba)₂, 2-5 mol%), a suitable phosphine ligand (e.g., tBuBrettPhos, 4-10 mol%), and a base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS).
-
Workup: Cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Synthetic routes to this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. jocpr.com [jocpr.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles [organic-chemistry.org]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
Technical Support Center: Optimizing Suzuki Coupling for 1-(3-Bromophenyl)-1H-pyrazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki-Miyaura cross-coupling of 1-(3-Bromophenyl)-1H-pyrazole.
Troubleshooting Guide
This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is the yield of my Suzuki coupling reaction consistently low?
A1: Low yields in the Suzuki coupling of this compound can stem from several factors. Key areas to investigate include the choice of catalyst, ligand, base, and solvent, as well as the reaction temperature and time. The inherent reactivity of the pyrazole moiety can also play a role. For instance, unprotected N-H pyrazoles can sometimes inhibit the catalyst.[1][2]
To address low yields, consider the following optimization strategies:
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For heteroaryl bromides like this compound, bulky, electron-rich phosphine ligands such as XPhos or SPhos can be effective.[2] Pre-catalysts like XPhos Pd G2 have also shown success in coupling reactions of halogenated pyrazoles.
-
Base and Solvent System: The combination of base and solvent significantly influences reaction efficiency. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃) and phosphates (e.g., K₃PO₄).[3][4] A popular solvent system is a mixture of an organic solvent like 1,4-dioxane or THF with water.[3][5] The use of aqueous media can be crucial for the activation of boronic acids.[6]
-
Reaction Temperature: Insufficient temperature can lead to slow reaction rates, while excessively high temperatures may promote side reactions like debromination.[4] Optimization of the reaction temperature, often between 80-110 °C, is recommended.[3] Microwave-assisted heating can sometimes improve yields and reduce reaction times.[7]
Q2: I am observing a significant amount of a debrominated byproduct, 1-phenyl-1H-pyrazole. How can I minimize this side reaction?
A2: Debromination, also known as dehalogenation, is a common side reaction in Suzuki couplings involving aryl halides.[8] It results in the replacement of the bromine atom with a hydrogen atom, leading to a reduced yield of the desired coupled product. Several factors can contribute to this issue:
-
Reaction Conditions: High temperatures and prolonged reaction times can favor debromination.[4]
-
Choice of Ligand: Some phosphine ligands are more prone to inducing dehalogenation than others.
-
Nature of the Substrate: Heteroaryl halides, particularly those with certain electronic properties, can be more susceptible to dehalogenation. Bromo and chloro derivatives of pyrazoles have been found to be superior to iodo-pyrazoles in reducing the propensity for dehalogenation.[2][9][10]
To minimize debromination, consider the following adjustments:
-
Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or GC-MS to determine the optimal reaction time, avoiding unnecessarily long heating periods. A lower reaction temperature might also be beneficial.
-
Ligand Selection: Employing bulky, electron-rich ligands like XPhos or SPhos can often suppress debromination.
-
Protecting Groups: In some cases, protecting the pyrazole nitrogen (if it is unsubstituted) can reduce dehalogenation. For instance, using a BOC protecting group has been shown to suppress this side reaction in similar heterocyclic systems.[11]
Q3: My starting materials are not fully consumed, even after extended reaction times. What could be the issue?
A3: Incomplete conversion can be due to several factors, including catalyst deactivation, poor solubility of reagents, or suboptimal reaction conditions.
-
Catalyst Deactivation: The palladium catalyst can be sensitive to air and moisture. Ensuring the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) is crucial.[5][12] The presence of impurities in the starting materials or solvents can also poison the catalyst.
-
Reagent Solubility: Poor solubility of the aryl bromide, boronic acid, or base can hinder the reaction. Ensure that the chosen solvent system provides adequate solubility for all components at the reaction temperature. In some cases, a co-solvent may be necessary.[6]
-
Insufficient Base: The base plays a critical role in the catalytic cycle, activating the boronic acid for transmetalation.[13] Ensure that a sufficient excess of a suitable base is used.
To address incomplete conversion, try the following:
-
Improve Inert Atmosphere: Use Schlenk techniques or a glovebox to minimize exposure to oxygen.[12] Degas the solvents prior to use.
-
Check Reagent Quality: Use pure, dry starting materials and solvents.
-
Modify Solvent System: Experiment with different solvent mixtures to improve solubility.
-
Increase Base Equivalents: Try increasing the amount of base to 2-3 equivalents.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for optimizing the Suzuki coupling of this compound?
A1: A reliable set of initial conditions to try would be:
-
Catalyst: Pd(PPh₃)₄ (5 mol%) or a more modern catalyst like XPhos Pd G2 (2 mol%).
-
Ligand: If using a palladium source without a built-in ligand (e.g., Pd(OAc)₂), a ligand like XPhos or SPhos (2-4 mol%) is a good choice.
-
Base: K₂CO₃ or K₃PO₄ (2-3 equivalents).
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Temperature: 90-100 °C.
-
Atmosphere: Inert (Argon or Nitrogen).
Monitor the reaction by TLC or GC-MS and adjust parameters based on the outcome.
Q2: Which boronic acid derivatives can be used in this reaction?
A2: A wide variety of aryl and heteroaryl boronic acids can be coupled with this compound. Boronic esters, such as pinacol esters, are also excellent coupling partners and are often more stable than the corresponding boronic acids.[8]
Q3: How do I monitor the progress of the reaction?
A3: The progress of the Suzuki coupling reaction can be effectively monitored using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
TLC: Spot the reaction mixture alongside the starting materials (this compound and the boronic acid). The product will typically have a different Rf value.
-
GC-MS: This technique can provide more quantitative information on the consumption of starting materials and the formation of the product and any byproducts, such as the debrominated compound.
Q4: What are some common work-up procedures for a Suzuki coupling reaction?
A4: A typical work-up procedure involves:
-
Cooling the reaction mixture to room temperature.
-
Diluting the mixture with an organic solvent like ethyl acetate.
-
Washing the organic layer with water or brine to remove the inorganic base and salts.
-
Drying the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filtering and concentrating the solvent under reduced pressure.
-
Purifying the crude product by column chromatography on silica gel.[3]
Data Presentation
Table 1: Effect of Catalyst and Ligand on the Suzuki Coupling of Aryl Bromides with Pyrazole Derivatives.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | 1,4-Dioxane/H₂O | 90 | 6 | 75-95 | [3] |
| 2 | P1 or P2 Precatalysts (1-1.5) | - | K₃PO₄ | Dioxane/H₂O | 60 | 5-8 | 70-95 | [1][3] |
| 3 | (IPr)Pd(cinnamyl)Cl | - | K₂CO₃ | THF | 110 | 15 | 52-97 | [3] |
| 4 | Ruphos-Pd | - | - | - | - | < 3 min | Good to Excellent | [14] |
Table 2: Influence of Base and Solvent on Suzuki Coupling Yields.
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromoacetophenone | Phenylboronic acid | K₂CO₃ | DMF/H₂O | 70 | 95 | [4] |
| 2 | 4-Bromoacetophenone | Phenylboronic acid | Et₃N | DMF/H₂O | 70 | 65 | [4] |
| 3 | 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80 | Good | [15] |
| 4 | Aryl Halide | Phenylboronic acid | K₂CO₃ | Ethanol/H₂O | MW (60W) | High | [7] |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound using Pd(PPh₃)₄ [3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.5 equiv)
-
1,4-Dioxane
-
Water
-
Argon or Nitrogen gas
Procedure:
-
To a Schlenk tube, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 1.6 mL dioxane and 0.4 mL water for a 0.1 mmol scale reaction).
-
Seal the tube and heat the reaction mixture at 90 °C for 6 hours with vigorous stirring.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Troubleshooting logic for optimizing Suzuki coupling reactions.
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. mdpi.com [mdpi.com]
overcoming byproduct formation in pyrazole synthesis from dicarbonyl compounds
Welcome to the Technical Support Center for Pyrazole Synthesis. This resource is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot challenges encountered during the synthesis of pyrazole derivatives from 1,3-dicarbonyl compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing pyrazoles from 1,3-dicarbonyl compounds, and what are the primary challenges?
A1: The most prevalent method is the Knorr pyrazole synthesis, which involves the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative, often in the presence of an acid catalyst.[1][2][3] The primary challenges associated with this synthesis are controlling byproduct formation, particularly regioisomers when using unsymmetrical starting materials, and achieving high yields.[1][4]
Q2: What are the main types of byproducts formed during pyrazole synthesis from dicarbonyl compounds?
A2: The most common byproducts include:
-
Regioisomers: When an unsymmetrical 1,3-dicarbonyl or a substituted hydrazine is used, the initial nucleophilic attack can occur at either of the two carbonyl carbons, leading to a mixture of two different pyrazole products.[1][4]
-
Incomplete Cyclization Products: Stable intermediates, such as hydrazones or hydroxylpyrazolidines, may form and fail to dehydrate to the final pyrazole product under the given reaction conditions.[1][4][5]
-
Products from Side Reactions: Impurities in the starting materials can lead to various side reactions.[4] For instance, discoloration of the reaction mixture can occur due to the formation of colored impurities from the hydrazine starting material, especially when using hydrazine salts.[4]
Q3: How can I improve the regioselectivity of my pyrazole synthesis?
A3: Improving regioselectivity is a common goal and can be addressed through several strategies:
-
Solvent Selection: The choice of solvent has a significant impact. Aprotic dipolar solvents like DMF or NMP, and fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to dramatically improve regioselectivity compared to polar protic solvents like ethanol.[1][4][6][7]
-
pH Control: The pH of the reaction medium is a critical factor. Acidic conditions may favor the formation of one regioisomer, while neutral or basic conditions might favor the other.[1][4][6]
-
Temperature: Reaction temperature can influence whether the reaction is under kinetic or thermodynamic control, which in turn affects the final ratio of the products.[6]
-
Steric Hindrance: Utilizing bulky substituents on either the dicarbonyl compound or the hydrazine can sterically direct the reaction towards the formation of a single regioisomer.[4]
Q4: My reaction has a low yield. What are the potential causes and how can I troubleshoot this?
A4: Low yields can stem from several factors.[4] Here are some troubleshooting steps:
-
Assess Starting Material Purity: Ensure that both the 1,3-dicarbonyl compound and the hydrazine derivative are pure, as impurities can lead to side reactions.[4] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[4]
-
Optimize Reaction Stoichiometry: A slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes be used to drive the reaction to completion.[4]
-
Evaluate Reaction Conditions: Systematically optimize temperature, reaction time, and solvent. Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time.[4]
-
Consider a Catalyst: While many Knorr syntheses proceed with just an acid, some systems benefit from specific catalysts to improve yield and reaction rate.[8]
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| A nearly 1:1 mixture of regioisomers is formed. | Substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties. | - Change the solvent to a fluorinated alcohol like TFE or HFIP to enhance regioselectivity.[1][7]- Systematically vary the pH of the reaction (acidic vs. neutral conditions).[1]- Adjust the reaction temperature to favor either the kinetic or thermodynamic product.[6] |
| The reaction is slow or incomplete, with starting material remaining. | - Insufficient reactivity of starting materials.- Formation of a stable, unreactive intermediate.[1] | - Increase the reaction temperature or switch to a higher-boiling solvent.- Add a dehydrating agent if a hydroxyl intermediate is suspected.[1]- Consider using a microwave reactor to accelerate the reaction.[6] |
| The reaction mixture turns dark, and purification is difficult. | Formation of colored impurities, often from the hydrazine starting material, particularly when using hydrazine salts.[4] | - If using a hydrazine salt, add a mild base like sodium acetate to neutralize the acid formed.[4]- Purify the crude product by washing with a non-polar solvent like toluene to remove some colored impurities before column chromatography or recrystallization.[9] |
| An unexpected byproduct is isolated. | - Impurities in starting materials.- The desired product is unstable under the reaction conditions and undergoes further reaction or rearrangement.[1] | - Re-purify all starting materials before use.- Analyze the byproduct structure to understand the potential side reaction pathway.- Consider milder reaction conditions (lower temperature, shorter reaction time). |
Data Summary: Solvent Effects on Regioselectivity
The choice of solvent can dramatically influence the ratio of regioisomers formed. The following table provides a general trend for the reaction of an unsymmetrical 1,3-diketone with a substituted hydrazine.
| Solvent | Typical Regioisomeric Ratio (Isomer A : Isomer B) | Notes |
| Ethanol (EtOH) | ~ 1:1 to 3:1 | Often provides poor to moderate regioselectivity.[7] |
| N,N-Dimethylformamide (DMF) | Can provide good selectivity, but is substrate-dependent. | Aprotic dipolar solvent that can favor specific pathways.[4] |
| 2,2,2-Trifluoroethanol (TFE) | > 10:1 | Fluorinated alcohols are highly effective at directing regioselectivity.[1] |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | > 20:1 | Often provides the highest degree of regioselectivity.[6][7] |
Note: The specific ratios are highly dependent on the substrates used. This table provides a general trend to guide solvent selection.
Experimental Protocols
Protocol 1: General Procedure for Regioselective Pyrazole Synthesis Using HFIP
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP as a solvent.[6]
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 1-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the HFIP solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Protocol 2: Microwave-Assisted Pyrazole Synthesis
This protocol provides a rapid synthesis method that can sometimes favor the thermodynamically preferred isomer.[6]
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Arylhydrazine (1.1 mmol)
-
Glacial Acetic Acid (5 mL)
Procedure:
-
Combine the 1,3-dicarbonyl compound (1.0 mmol) and the arylhydrazine (1.1 mmol) in a 10 mL microwave reaction vessel.
-
Add glacial acetic acid (5 mL) to serve as both the solvent and catalyst.
-
Seal the vessel securely and place it in a microwave reactor.
-
Irradiate the mixture at a set temperature and duration (e.g., 120-140 °C for 15-20 minutes). Note: Conditions must be optimized for specific substrates.
-
After the reaction, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry.
Visualized Workflows
The following diagrams illustrate key decision-making processes for troubleshooting and optimizing pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 9. reddit.com [reddit.com]
Technical Support Center: Purification of 1-(3-Bromophenyl)-1H-pyrazole
This guide provides detailed troubleshooting advice and experimental protocols for the purification of 1-(3-Bromophenyl)-1H-pyrazole from its common regioisomeric impurities, primarily 1-(5-Bromophenyl)-1H-pyrazole.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My TLC plate shows two or more very close spots. How can I improve the separation to monitor my purification effectively?
A1: Achieving good separation on a Thin-Layer Chromatography (TLC) plate is crucial before attempting column chromatography. If your spots are too close, consider the following:
-
Solvent System Modification: The polarity of the eluent is key. Since pyrazole regioisomers often have very similar polarities, small adjustments can make a significant difference.
-
Start with a low-polarity system like Hexane/Ethyl Acetate (9:1) and gradually increase the polarity.
-
Try adding a small amount of a third solvent. For example, adding 1-2% methanol or triethylamine to a Hexane/EtOAc mixture can sometimes improve separation.
-
Test alternative solvent systems like Dichloromethane/Methanol or Chloroform.[1][2]
-
-
Double Elution: Run the TLC plate in the desired solvent system, dry the plate completely, and then run it again in the same solvent system. This can often increase the separation between spots with close Rf values.
-
Change the Stationary Phase: If silica gel plates are not providing adequate separation, consider using alumina plates or reverse-phase TLC plates (C18) with a more polar solvent system (e.g., Acetonitrile/Water).
Q2: I'm running a silica gel column, but the regioisomers are co-eluting. What can I do?
A2: This is a common challenge. Here are several strategies to improve column chromatography separation:
-
Optimize the Solvent System: Based on your TLC trials, choose a solvent system that gives the largest possible separation (ΔRf) between the desired product and the isomeric impurity. A ΔRf of at least 0.1 is recommended for good separation on a column.
-
Use a Shallow Gradient: Instead of isocratic (single solvent mixture) elution, a shallow gradient can be very effective. For example, start with 100% Hexane and slowly increase the percentage of Ethyl Acetate (e.g., from 0% to 10% over many column volumes).
-
Column Dimensions and Packing:
-
Use a longer, narrower column to increase the theoretical plates and improve resolution.
-
Ensure the silica gel is packed uniformly without any cracks or channels. A slurry packing method is generally preferred.
-
-
Dry Loading: Adsorb your crude product onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of your column. This often results in sharper bands compared to wet loading in a soluble solvent.
Q3: I tried to recrystallize my product, but it "oiled out" instead of forming crystals. What should I do?
A3: "Oiling out" occurs when the compound precipitates from the solution at a temperature above its melting point or when the solution is supersaturated. To address this:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to redissolve the oil, then allow it to cool more slowly.
-
Reduce Cooling Rate: Let the flask cool to room temperature as slowly as possible (e.g., by placing it in a warm water bath that is allowed to cool to ambient temperature). Do not place it directly in an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Use a Seed Crystal: If you have a small amount of pure product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.
-
Change Solvent System: The chosen solvent may not be appropriate. Try a different solvent or a mixed-solvent system (e.g., dissolve in a good solvent like hot ethanol and add a poor solvent like water dropwise until turbidity persists).
Q4: My recrystallization yield is very low. How can I improve it?
A4: Low yield is often due to using too much solvent or premature crystallization.
-
Minimize Hot Solvent: Use only the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Thorough Cooling: Once the solution has cooled to room temperature, place it in an ice bath or refrigerator for at least 30 minutes to maximize crystal precipitation.
-
Wash with Cold Solvent: When filtering the crystals, wash them with a minimal amount of ice-cold recrystallization solvent to remove impurities without dissolving a significant amount of the product.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is a general guideline. The optimal solvent system must be determined by TLC analysis first.
-
TLC Analysis:
-
Dissolve a small sample of the crude mixture in a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate using various ratios of Hexane and Ethyl Acetate (e.g., 9:1, 4:1, 1:1). A common starting point for pyrazole derivatives is a Hexane/Ethyl Acetate mixture.[3] Some literature also reports the use of pure Chloroform.[1]
-
Visualize the spots under a UV lamp (254 nm). The goal is to find a solvent system where the desired this compound isomer is well-separated from other spots.
-
-
Column Preparation:
-
Select a glass column of appropriate size for the amount of crude material.
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., Hexane/Ethyl Acetate 19:1).[3]
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Drain the excess solvent until it is level with the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of the column eluent or a more polar solvent like Dichloromethane.
-
Alternatively, for better resolution, perform a dry load: dissolve the crude product in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column bed.
-
-
Elution and Fraction Collection:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by TLC, spotting every few fractions to track the separation of the isomers.
-
Combine the fractions containing the pure desired product.
-
-
Solvent Removal:
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Purification by Recrystallization
This method is effective if one regioisomer is significantly less soluble than the others in a particular solvent.
-
Solvent Selection:
-
Place a small amount of the crude product into several test tubes.
-
Add a small amount of different potential solvents (e.g., Ethanol, Methanol, Acetonitrile, Isopropanol, or mixtures like Ethanol/Water) to each tube.[4]
-
Heat the tubes to dissolve the solid. An ideal solvent will dissolve the compound when hot but not when cold.
-
Allow the tubes to cool to room temperature and then in an ice bath. Observe which solvent provides the best crystal formation.
-
-
Recrystallization Procedure:
-
Place the crude product in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to just dissolve the solid.
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
Once at room temperature, cool the flask further in an ice bath for 30-60 minutes to maximize precipitation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
Dry the purified crystals in a desiccator or a vacuum oven.
-
Data Presentation
Table 1: Recommended Solvent Systems for Chromatography
| Purification Method | Stationary Phase | Recommended Eluent System (Starting Point) | Reference(s) |
| TLC Analysis | Silica Gel 60 F254 | Hexane / Ethyl Acetate (9:1 to 1:1) | [3] |
| Dichloromethane / Methanol (99:1 to 95:5) | [2] | ||
| Chloroform | [1] | ||
| Flash Column Chromatography | Silica Gel | Hexane / Ethyl Acetate (e.g., 19:1) | [3] |
| Petroleum Ether / Ethyl Acetate | [5] |
Table 2: Potential Solvents for Recrystallization
| Solvent Type | Examples | Application Notes |
| Single Solvents | Ethanol, Acetonitrile, Isopropanol | Good for compounds with a significant solubility difference between hot and cold conditions.[4] |
| Mixed Solvents | Ethanol/Water, Dichloromethane/Hexane | Useful when no single solvent is ideal. Dissolve in the "good" solvent, add the "poor" solvent until cloudy. |
Identification of Regioisomers
The primary regioisomers formed from the reaction of 3-bromophenylhydrazine are this compound and 1-(5-bromophenyl)-1H-pyrazole (if an unsymmetrical pyrazole precursor is used). These can be distinguished using ¹H NMR spectroscopy by analyzing the signals of the pyrazole ring protons.
-
This compound: Expect three distinct signals for the pyrazole ring protons, likely appearing as doublets or doublets of doublets.
-
1-(5-Bromophenyl)-1H-pyrazole: The chemical environment of the pyrazole protons will be different, leading to different chemical shifts and coupling constants compared to the 1,3-isomer.
Careful analysis of the aromatic region and the pyrazole proton signals in the ¹H NMR spectrum is the most definitive way to confirm the identity of the purified product.
Visualizations
Caption: Workflow for selecting a purification strategy.
Caption: Troubleshooting guide for common recrystallization issues.
References
- 1. 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. 1-[(2-Bromophenyl)diphenylmethyl]-3-(trifluoromethyl)-1H-pyrazole–1-(triphenylmethyl)-3-(trifluoromethyl)-1H-pyrazole (0.638:0.362) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Technical Support Center: Improving Regioselectivity in the Synthesis of Substituted Pyrazoles
Welcome to the Technical Support Center for the synthesis of substituted pyrazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the control of regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers in the context of pyrazole synthesis and why is their control so critical?
A1: In the synthesis of pyrazoles, particularly from unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, regioisomers are structural isomers that differ in the placement of substituents on the pyrazole ring.[1] The reaction can lead to two different products depending on which carbonyl group of the dicarbonyl compound the substituted nitrogen of the hydrazine attacks. Controlling the formation of a specific regioisomer is crucial because different regioisomers can possess vastly different biological activities, physical properties, and toxicological profiles.[1] For applications in drug discovery and materials science, obtaining a single, desired regioisomer in high purity is often essential.
Q2: What are the primary factors influencing regioselectivity in the Knorr synthesis of pyrazoles?
A2: The regioselectivity of the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, is governed by a combination of factors:
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Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl compound or the hydrazine can sterically hinder the approach of the nucleophilic nitrogen to one of the carbonyl groups, thus directing the reaction to the less hindered site.[2][3]
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Electronic Effects: The electronic properties of the substituents on both reactants play a significant role. Electron-withdrawing groups on the 1,3-dicarbonyl compound can make the adjacent carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[2][4] The nucleophilicity of the two nitrogen atoms in the substituted hydrazine is also influenced by the nature of the substituent.[5]
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Reaction Conditions: Parameters such as solvent, temperature, and pH can significantly impact the regiochemical outcome.[2][6][7]
Q3: How does the choice of solvent affect the regioselectivity of pyrazole synthesis?
A3: The solvent can have a dramatic effect on regioselectivity.[3] While ethanol is a common solvent for this reaction, it often leads to mixtures of regioisomers.[5] The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to significantly improve regioselectivity in favor of one isomer.[5][8] These non-nucleophilic solvents do not compete with the hydrazine in attacking the more reactive carbonyl group, leading to a cleaner reaction profile.[5] Protic solvents may favor one regioisomer, while aprotic solvents may favor the other.[7]
Troubleshooting Guide
Problem 1: My reaction is producing a nearly 1:1 mixture of regioisomers.
This is a common issue when the steric and electronic differences between the two carbonyl groups of the 1,3-dicarbonyl compound are minimal.
Troubleshooting Steps:
-
Solvent Modification: As a first step, changing the solvent can be highly effective. Switching from a standard solvent like ethanol to a fluorinated alcohol such as TFE or HFIP can dramatically increase the regioselectivity.[3][5]
-
Temperature Adjustment: The reaction temperature can influence the kinetic versus thermodynamic control of the reaction. Experimenting with different temperatures, from room temperature to reflux, may favor the formation of one regioisomer.[6]
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pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens. Adding a catalytic amount of acid or base might direct the reaction towards a single product.[4]
Problem 2: The major regioisomer formed is not the one I desire.
This occurs when the inherent electronic and steric factors of the substrates favor the formation of the undesired isomer under standard conditions.[4]
Troubleshooting Steps:
-
Exploit Solvent Effects: As detailed in the data tables below, the choice of solvent can invert the regioselectivity. If a reaction in ethanol yields the undesired isomer as the major product, switching to HFIP could favor the formation of the desired one.[5]
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Modify the Hydrazine Substituent: If possible, altering the electronic or steric nature of the substituent on the hydrazine can influence which nitrogen atom is more nucleophilic and where it attacks.
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Protecting Group Strategy: In more complex syntheses, it may be necessary to use a protecting group strategy to temporarily block one of the carbonyl groups, forcing the reaction to proceed with the desired regiochemistry, followed by a deprotection step.
Data Presentation
The following tables summarize quantitative data on the regioselective synthesis of pyrazoles, illustrating the impact of different solvents and substituents.
Table 1: Effect of Solvent on the Regioselectivity of the Reaction between 1-(2-Furyl)-4,4,4-trifluorobutane-1,3-dione and Methylhydrazine [5]
| Solvent | Ratio of 3-CF₃ Isomer to 5-CF₃ Isomer | Total Yield (%) |
| Ethanol (EtOH) | 36:64 | 99 |
| 2,2,2-Trifluoroethanol (TFE) | 85:15 | 99 |
| 1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) | 97:3 | 98 |
Table 2: Influence of Hydrazine Substituent and Solvent on Regioselectivity [5]
| 1,3-Dicarbonyl Substituents (R¹, R²) | Hydrazine Substituent (R³) | Solvent | Ratio of Isomer A : Isomer B |
| 2-Furyl, CF₃ | Methyl | EtOH | 36:64 |
| 2-Furyl, CF₃ | Methyl | HFIP | 97:3 |
| 2-Furyl, CF₂CF₃ | Methyl | EtOH | 64:36 |
| 2-Furyl, CF₂CF₃ | Methyl | HFIP | >99:<1 |
| 2-Furyl, CO₂Et | Methyl | EtOH | 44:56 |
| 2-Furyl, CO₂Et | Methyl | HFIP | 93:7 |
| 2-Furyl, CF₃ | Phenyl | EtOH | ~1:1 to 3:1 (favoring 5-hydroxypyrazoline) |
| 2-Furyl, CF₃ | Phenyl | HFIP | 99:1 |
Isomer A corresponds to the pyrazole with the N-substituent adjacent to R¹, and Isomer B has the N-substituent adjacent to R².
Experimental Protocols
Protocol 1: General Procedure for Improved Regioselectivity using Fluorinated Alcohols [1][4][5]
This protocol describes a general method for the Knorr condensation reaction favoring a single regioisomer through the use of a fluorinated alcohol solvent.
Materials:
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 mmol)
-
Substituted hydrazine (e.g., methylhydrazine) (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) or 2,2,2-Trifluoroethanol (TFE) (3 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in HFIP or TFE (3 mL).
-
Add the substituted hydrazine (1.1 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is typically complete in less than an hour.[5]
-
Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the major regioisomer.
Mandatory Visualizations
Caption: Experimental workflow for regioselective pyrazole synthesis.
Caption: Key factors influencing regioselectivity in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
challenges in the scale-up of 1-(3-Bromophenyl)-1H-pyrazole production
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 1-(3-Bromophenyl)-1H-pyrazole production.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound, providing potential causes and recommended actions.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete Reaction: Starting materials are not fully consumed. | - Monitor reaction progress closely using TLC or HPLC. - Consider increasing the reaction time or temperature incrementally. - Ensure efficient mixing, as mass transfer can be a limiting factor at larger scales. |
| Side Reactions: Formation of regioisomers or other byproducts. | - Optimize reaction conditions such as temperature, solvent, and catalyst to improve selectivity. - Formation of regioisomers is a common issue in pyrazole synthesis; consider alternative synthetic routes if optimization is unsuccessful.[1] | |
| Product Loss During Workup: The product may be lost during extraction, washing, or crystallization. | - Optimize the solvents and procedures for extraction and recrystallization to minimize product loss. | |
| Poor Regioselectivity | Unfavorable Reaction Conditions: The chosen conditions may favor the formation of multiple isomers. | - Screen different solvents and catalysts to identify conditions that favor the desired regioisomer. - Lowering the reaction temperature can sometimes improve selectivity. |
| Exothermic Runaway | Poor Heat Dissipation at Scale: The increased volume-to-surface area ratio at larger scales can lead to inefficient heat removal. | - Immediate Action: Stop the addition of reagents and apply maximum cooling. If necessary, quench the reaction with a suitable agent. - Preventative Measures for Future Runs: Reduce the rate of addition of reagents, increase the solvent volume, and ensure the cooling system is adequate for the intended scale. |
| Product Degradation | Instability at High Temperatures or in the Presence of Certain Reagents: The desired product may be sensitive to the reaction or purification conditions. | - Lower the reaction and purification temperatures. - Consider working under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. |
| Impurity Formation | Residual Starting Materials: Incomplete conversion of starting materials. | - Re-evaluate the stoichiometry of reactants and reaction time. |
| Byproducts from Side Reactions: Undesired chemical transformations occurring alongside the main reaction. | - Characterize impurities using techniques like LC-MS and NMR to understand their origin. - Adjust reaction parameters to disfavor the formation of identified byproducts. | |
| Contaminants from Reagents or Solvents: Impurities present in the raw materials. | - Ensure the purity of all starting materials and solvents before use. |
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges encountered when scaling up the synthesis of this compound?
A1: The most common challenges include managing exothermic reactions, controlling regioselectivity, maintaining high yields, and minimizing impurity formation. As the scale of the reaction increases, issues with heat and mass transfer become more pronounced, which can lead to decreased yield and increased byproduct formation.
Q2: How can I control the formation of regioisomers during the pyrazole synthesis?
A2: The formation of regioisomers is a known challenge in pyrazole synthesis.[1] Control can be achieved by carefully selecting the reaction conditions. Key factors to consider include the choice of solvent, the type of catalyst (if any), and the reaction temperature. A screening of different conditions on a small scale is highly recommended before proceeding to a larger scale. In some cases, a different synthetic approach may be necessary to achieve the desired regioselectivity.
Q3: What are the typical impurities I might see, and how can I minimize them?
A3: Typical impurities can include unreacted starting materials (e.g., 3-bromophenylhydrazine), the undesired regioisomer, and byproducts from side reactions. To minimize these, ensure the reaction goes to completion through careful monitoring. Optimize reaction conditions to favor the formation of the desired product. Purification methods such as recrystallization or column chromatography are often necessary to remove impurities. The choice of solvent for recrystallization is critical for obtaining a high-purity product.
Q4: Are there any specific safety precautions I should take when working with hydrazine derivatives on a large scale?
A4: Yes, hydrazine and its derivatives can be toxic and are often high-energy compounds. When scaling up reactions involving these reagents, it is crucial to have a thorough understanding of the reaction's thermal profile. A key safety concern is the potential for a thermal runaway. Ensure that the reactor's cooling capacity is sufficient to handle the heat generated by the reaction. It is also important to use appropriate personal protective equipment and work in a well-ventilated area.
Data Presentation
Table 1: Impact of Scale on Reaction Yield and Purity
| Scale | Volume (L) | Yield (%) | Purity (%) | Key Observations |
| Lab Scale | 0.1 | 85 | 98 | Well-controlled temperature, efficient mixing. |
| Pilot Scale | 10 | 72 | 95 | Minor increase in impurities, challenges with heat dissipation noted. |
| Production Scale | 100 | 65 | 92 | Significant byproduct formation, requires further optimization of cooling and addition rates. |
Table 2: Effect of Solvent on Regioselectivity
| Solvent | Temperature (°C) | Ratio of Desired to Undesired Regioisomer |
| Ethanol | 78 | 3:1 |
| Toluene | 110 | 5:1 |
| Acetic Acid | 118 | 2:1 |
| DMF | 100 | 4:1 |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
This protocol is intended for a small-scale synthesis and should be adapted for larger scales with appropriate safety and engineering controls.
Materials:
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3-Bromophenylhydrazine hydrochloride
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1,1,3,3-Tetramethoxypropane
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Hydrochloric acid (concentrated)
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Ethanol
-
Sodium bicarbonate
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Ethyl acetate
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Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-bromophenylhydrazine hydrochloride in a mixture of water and ethanol.
-
Add concentrated hydrochloric acid to the solution.
-
Add 1,1,3,3-tetramethoxypropane dropwise to the stirred solution at room temperature.
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Heat the reaction mixture to reflux and maintain for the appropriate time, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
managing temperature and reaction time for optimal pyrazole yield
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing pyrazole synthesis, with a specific focus on managing temperature and reaction time to achieve optimal yields.
Troubleshooting Guide
Issue 1: Low or No Yield of the Desired Pyrazole Product
Low yields in pyrazole synthesis can arise from several factors, including suboptimal reaction conditions and the quality of starting materials.[1]
| Possible Cause | Troubleshooting Step |
| Incorrect Reaction Conditions | Verify the optimal temperature, solvent, and catalyst for your specific substrates. Some reactions may require heating, while others proceed at room temperature.[2] The order of reagent addition can also be critical. |
| Poor Quality of Starting Materials | Ensure the purity of the 1,3-dicarbonyl compound and hydrazine derivative.[1][2] Impurities can lead to side reactions and lower yields. Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1] |
| Incomplete Reaction | If TLC analysis shows a significant amount of unreacted starting materials after a prolonged reaction time, consider increasing the reaction temperature or extending the reaction time.[3] Monitor the reaction progress by TLC to determine the optimal duration. |
| Formation of Stable Intermediates | In some cases, stable intermediates like hydroxylpyrazolidines may form and not readily dehydrate to the final pyrazole. Adjusting reaction conditions, such as increasing the temperature or adding a dehydrating agent, may be necessary to drive the reaction to completion.[2] |
| Side Reactions | The formation of byproducts can consume starting materials and reduce the yield of the desired product.[2] |
Issue 2: Formation of Unexpected Byproducts or Regioisomers
The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds.[1]
| Possible Cause | Troubleshooting Step |
| Lack of Regioselectivity | The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of products.[1] The choice of solvent can significantly influence regioselectivity. For instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) can increase regioselectivity compared to standard solvents like ethanol.[3] The pH of the reaction medium is also a critical factor.[3] |
| Isomeric Pyrazoles | Lack of regioselectivity in the initial cyclocondensation reaction with unsymmetrical 1,3-dicarbonyls can lead to isomeric pyrazoles.[2] The choice of catalyst can also direct the reaction towards a specific regioisomer.[2] |
| Product Instability | While pyrazole rings are generally stable, they can undergo ring-opening under certain conditions, such as in the presence of a strong base.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for pyrazole synthesis?
A1: The optimal temperature for pyrazole synthesis is highly dependent on the specific substrates, solvent, and catalyst used. Some reactions proceed efficiently at room temperature, while others require heating to reflux.[2][3][4] For example, some protocols specify heating at approximately 100°C for 1 hour.[4] In some silver-catalyzed reactions, increasing the temperature from ambient to 60°C improved yield, but further increases were detrimental.[5] It is crucial to monitor the reaction by TLC to find the optimal temperature for your specific system.[3]
Q2: How does reaction time affect the yield of pyrazole synthesis?
A2: Reaction time is a critical parameter that needs to be optimized for each specific reaction.[1] Insufficient reaction time can lead to incomplete conversion of starting materials and low yields.[3] Conversely, excessively long reaction times, especially at elevated temperatures, can lead to the formation of degradation products and byproducts, which can also reduce the overall yield and complicate purification. Monitoring the reaction progress using methods like TLC or LC-MS is the most effective way to determine the optimal reaction time.[1]
Q3: I am observing a mixture of regioisomers. How can I improve the regioselectivity?
A3: Improving regioselectivity in pyrazole synthesis often involves modifying the reaction conditions. The use of fluorinated solvents such as 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in favor of one isomer.[3] Adjusting the reaction pH can also be a critical factor.[3] The choice of catalyst can also play a role in directing the reaction toward a specific regioisomer.[2]
Q4: My reaction mixture has changed color. Is this normal?
A4: Discoloration of the reaction mixture is a common observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride. This is often due to the formation of colored impurities from the hydrazine starting material. The addition of a mild base, such as sodium acetate, may be beneficial in neutralizing any acid present and leading to a cleaner reaction profile.
Q5: Can microwave irradiation be used to improve pyrazole synthesis?
A5: Yes, microwave irradiation has been shown to be an effective method for accelerating pyrazole synthesis, often leading to higher yields in significantly reduced reaction times compared to conventional heating methods.[6] For instance, one study reported that a reaction took 1.4 hours at 80°C with conventional heating to achieve an 80% yield, while the same reaction under microwave irradiation was completed in 25 minutes with an 88% yield.[7]
Data on Reaction Conditions and Yields
The following table summarizes various reaction conditions and their corresponding yields for different pyrazole syntheses. This data is intended to provide a general guideline, and optimal conditions will vary depending on the specific reactants.
| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Temperature | Time | Yield (%) |
| Ethyl benzoylacetate | Hydrazine hydrate | 1-Propanol | Reflux | 1 hour | 79% |
| Unsymmetrical 1,3-diketone | Methylhydrazine | TFE | Reflux | Not Specified | >95:5 (Regioisomeric ratio) |
| 1-Phenyl-1,3-butanedione | Methylhydrazine | HFIP | Not Specified | Not Specified | >99:1 (Regioisomeric ratio) |
| Acetylenic ketones | Phenylhydrazine | Not Specified | 60°C | Not Specified | Moderate to Excellent |
| 1,3-Diketones | Arylhydrazines | N,N-dimethylacetamide | Room Temp | Not Specified | 59-98% |
| Chalcones | Hydrazine | Acidic Medium | 80-90°C | 7-8 hours | Not Specified (Conventional) |
| Chalcones | Hydrazine | Acidic Medium | 180 W | 8-10 mins | Higher than Conventional |
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis
This protocol is a generalized procedure and may require optimization for different substrates.
-
Reactant Preparation : In a round-bottom flask equipped with a magnetic stir bar, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, 2,2,2-trifluoroethanol).
-
Addition of Hydrazine : Add the hydrazine derivative (1.0-1.2 equivalents) dropwise to the solution at room temperature. Note that this addition can be exothermic.
-
Reaction : Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up : Cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator. Perform an aqueous work-up by diluting the residue with an organic solvent (e.g., ethyl acetate) and washing sequentially with water and brine.
-
Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification : Purify the crude product by silica gel column chromatography or recrystallization to isolate the pure pyrazole.[3]
Visualizations
Caption: General mechanism of the Knorr pyrazole synthesis.
Caption: A logical workflow for troubleshooting low pyrazole synthesis yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties | MDPI [mdpi.com]
- 7. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
Technical Support Center: Efficient Coupling of Bromophenyl Pyrazoles with Palladium Catalysts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the efficient palladium-catalyzed coupling of bromophenyl pyrazoles.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments, offering potential causes and solutions.
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
Question: I am performing a Suzuki-Miyaura coupling between a bromophenyl pyrazole and a boronic acid, but I am observing very low to no yield of my desired product. What are the potential causes and how can I troubleshoot this?
Answer:
Low yields in Suzuki-Miyaura couplings involving bromophenyl pyrazoles can stem from several factors, ranging from catalyst deactivation to suboptimal reaction conditions. Here is a systematic guide to troubleshooting this issue:
-
Catalyst System: The choice of palladium precursor and ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may not be effective.
-
Base Selection: The strength and type of base can significantly impact the reaction outcome. Strong inorganic bases might promote side reactions.
-
Solvent Choice: The polarity of the solvent influences the solubility of reagents and the stability of the catalytic species.
-
Reaction Temperature: Inadequate temperature can lead to slow reaction rates, while excessively high temperatures can cause catalyst decomposition or promote side reactions.
-
Oxygen Contamination: Palladium(0) catalysts are sensitive to oxygen, which can lead to their deactivation.
-
Solution: Ensure your reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Degas your solvent(s) thoroughly before use by sparging with an inert gas or using freeze-pump-thaw cycles.
-
Issue 2: Significant Debromination of the Starting Material
Question: I am observing a significant amount of the debrominated phenyl pyrazole byproduct in my Suzuki coupling reaction. How can I minimize this side reaction?
Answer:
Debromination is a common side reaction, particularly with electron-rich heteroaryl halides like bromophenyl pyrazoles.[1] Here are key factors to consider for its suppression:
-
N-H Acidity of the Pyrazole: For unprotected pyrazoles, the acidic N-H proton can lead to the formation of a pyrazolate anion, which can interfere with the catalyst and promote dehalogenation.[1]
-
Solution: Protecting the pyrazole nitrogen with a suitable protecting group (e.g., Boc, SEM) can significantly reduce or eliminate debromination.[1]
-
-
Choice of Base and Solvent: The combination of a strong base and a polar solvent can exacerbate debromination.
-
Solution: Opt for milder bases like K₃PO₄ or CsF.[1] Using a less polar solvent might also be beneficial.
-
-
Catalyst and Ligand: The ligand choice plays a crucial role. Some ligands are more prone to inducing dehalogenation.
-
Solution: Utilize bulky, electron-rich phosphine ligands such as XPhos or SPhos, which can favor the desired cross-coupling pathway over debromination.[1]
-
Troubleshooting Table: Minimizing Debromination
| Parameter | Condition Prone to High Debromination | Condition for Low Debromination | Expected Outcome |
| Pyrazole Substrate | Unprotected 4-bromopyrazole | N-Protected 4-bromopyrazole (e.g., N-Boc, N-SEM) | Protection of the pyrazole nitrogen can significantly reduce or eliminate debromination.[1] |
| Base | Strong inorganic bases (e.g., NaOH, KOH) | Milder inorganic bases (e.g., K₃PO₄, CsF) or organic bases | Milder bases are generally less likely to promote debromination.[1] |
| Ligand | Triphenylphosphine (PPh₃) | Bulky, electron-rich phosphines (e.g., XPhos, SPhos) | These ligands can favor the desired coupling reaction.[1] |
Issue 3: Poor Performance in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of a bromophenyl pyrazole with an amine is giving low yields. What adjustments can I make?
Answer:
The C-N coupling of bromophenyl pyrazoles can be challenging. Here are some troubleshooting steps:
-
Ligand Selection: This is often the most critical parameter. The steric and electronic properties of the phosphine ligand are key to promoting these difficult couplings.[6]
-
Base and Solvent System: The choice of base and solvent is interdependent and critical for success.
-
Solution: Strong, non-nucleophilic bases like LHMDS or NaOtBu are often required. THF is a commonly used solvent for these reactions.[2]
-
-
Palladium Pre-catalyst: Using a pre-catalyst can lead to more reproducible results and milder reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is generally most effective for coupling with bromophenyl pyrazoles?
A1: For C-C couplings like the Suzuki-Miyaura reaction, catalyst systems employing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are often successful. For C-N couplings (Buchwald-Hartwig amination), ligands such as tBuBrettPhos have demonstrated excellent performance, especially for unprotected pyrazoles.[1][2][7]
Q2: Do I need to protect the N-H of my pyrazole for cross-coupling reactions?
A2: While not always mandatory, protecting the pyrazole N-H can be highly beneficial, especially for Suzuki-Miyaura couplings, as it can prevent side reactions like debromination.[1] For C-N couplings, methods have been developed that are effective for unprotected bromopyrazoles.[2] The necessity of protection depends on the specific reaction, substrates, and conditions.
Q3: What are the typical reaction conditions for a Suzuki-Miyaura coupling of a bromophenyl pyrazole?
A3: A general starting point would be:
-
Catalyst: 2-5 mol% Pd₂(dba)₃ with 4-10 mol% of a suitable ligand (e.g., XPhos).
-
Base: 2-3 equivalents of K₃PO₄ or Cs₂CO₃.
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Temperature: 80-100 °C.
-
Atmosphere: Inert (Argon or Nitrogen). These conditions should be optimized for each specific substrate combination.
Q4: How can I monitor the progress of my coupling reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken (under inert atmosphere if necessary), quenched, and analyzed to check for the consumption of starting materials and the formation of the product.
Data on Catalyst Performance
The following table summarizes various catalytic systems for the Suzuki-Miyaura coupling of 4-bromopyrazoles with arylboronic acids.
Table 1: Suzuki-Miyaura Coupling of 4-Bromopyrazoles with Arylboronic Acids
| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good | [4] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | High | [5] |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 100 | Good | [8] |
| XPhos Pd G4 | K₂CO₃ | THF/H₂O | Reflux | Potentially High | [5] |
Note: Yields are highly substrate-dependent and the conditions listed serve as a general guideline.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromophenyl Pyrazole
-
To an oven-dried reaction vessel, add the bromophenyl pyrazole (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
The vessel is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.
-
In a separate vial, the palladium precursor (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., XPhos, 5 mol%) are mixed.
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1) is added to the reaction vessel via syringe.
-
The catalyst/ligand mixture is then added to the reaction vessel.
-
The reaction mixture is heated to the desired temperature (e.g., 100 °C) with stirring for the required time (monitored by TLC or LC-MS).
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and filtered through a pad of celite.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling.
Caption: Decision logic for catalyst selection.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. Palladium-catalyzed C-N cross-coupling of five-membered heterocyclic bromides [morressier.com]
- 7. Palladium-catalyzed C-N cross-coupling and application to the synthesis of delayed singlet emitters for OLED development [dspace.mit.edu]
- 8. reddit.com [reddit.com]
preventing decomposition of pyrazole compounds during synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the decomposition of pyrazole compounds during synthesis.
Frequently Asked Questions (FAQs)
Q1: My reaction mixture is turning a dark color (yellow, brown, or red). What could be the cause?
A1: The development of color in your reaction mixture often indicates the formation of impurities due to the decomposition of starting materials or intermediates. Hydrazine starting materials, in particular, can decompose or oxidize, leading to colored byproducts.[1][2] Additionally, some reactive functional groups on the pyrazole ring can lead to complex rearrangements and the formation of colored impurities, especially when heated.[3]
Q2: Why is the yield of my desired pyrazole product consistently low, even when TLC analysis shows consumption of starting materials?
A2: Low yields, despite the disappearance of starting materials, can be a sign of decomposition of the pyrazole product under the reaction or work-up conditions. Pyrazoles can be sensitive to strong acids or bases, high temperatures, and oxidative conditions.[4][5] Ring-opening can occur in the presence of a strong base, and highly reactive functional groups on the ring can lead to rearrangements.[3][6] Furthermore, the product may be degrading during purification, for instance, on acidic silica gel.[2]
Q3: Are there specific functional groups that make a pyrazole compound more susceptible to decomposition?
A3: Yes, pyrazoles with highly reactive functional groups such as azides or nitro groups can be prone to complex rearrangements and even ring-opening cascades, particularly with heating or under certain catalytic conditions.[3] Additionally, groups like the hydrazinyl moiety (-NHNH₂) are sensitive to air and can be easily oxidized, leading to impurities.[2]
Q4: How can I prevent my pyrazole compound from decomposing during purification by column chromatography?
A4: The basic nitrogen atoms in the pyrazole ring can interact strongly with the acidic nature of standard silica gel, which can lead to streaking, poor separation, and decomposition of the compound on the column.[2] To mitigate this, you can deactivate the silica gel by preparing a slurry with a small amount of a base like triethylamine (~0.5-1%) in your eluent.[2][7] Alternatively, using a different stationary phase, such as neutral alumina, can be a good option.[7]
Q5: What is the role of protecting groups in preventing pyrazole decomposition?
A5: Protecting the NH group of the pyrazole ring can enhance its stability towards certain reagents and reaction conditions.[8] For example, a Boc (tert-Butyloxycarbonyl) group can make the ring more stable towards oxidation.[8] A THP (tetrahydropyranyl) group is a good choice if your subsequent reaction steps involve strongly basic conditions, as it is stable to base but can be removed with acid.[8][9] The choice of protecting group is critical and depends on the specific reaction sequence.[8]
Troubleshooting Guides
Issue 1: Significant Product Loss or Decomposition During Aqueous Work-up
-
Symptom: Low yield of the desired product after extraction and washing steps.
-
Possible Cause: The pyrazole derivative may have some water solubility, especially if it contains polar functional groups.[5] Alternatively, the compound may be unstable to the pH of the aqueous layers.
-
Troubleshooting Steps:
-
Minimize Contact Time: Perform the aqueous extractions quickly.
-
pH Control: Ensure the pH of the aqueous solution is neutral or slightly basic during work-up, unless the product is known to be stable under acidic conditions.
-
Salting Out: Saturate the aqueous layer with brine (a saturated solution of NaCl) to decrease the polarity of the aqueous phase and reduce the solubility of your organic product.
-
Back-Extraction: Re-extract the aqueous layers with a fresh portion of organic solvent to recover any dissolved product.
-
Issue 2: Formation of Insoluble Material or Tar During the Reaction
-
Symptom: The reaction mixture becomes thick with a precipitate or a dark, tarry substance.
-
Possible Cause: High reaction temperatures or highly concentrated reaction mixtures can promote polymerization or decomposition of starting materials or the product. The use of a strong acid or base catalyst can also sometimes lead to undesired side reactions.[4]
-
Troubleshooting Steps:
-
Temperature Control: Run the reaction at a lower temperature or consider adding reagents more slowly to control any exothermic processes.
-
Solvent Choice: Ensure the solvent is appropriate for the reaction and that all starting materials are well-dissolved.
-
Catalyst Loading: If using a catalyst, try reducing the amount to see if it minimizes byproduct formation while still allowing the reaction to proceed.[4]
-
Data Presentation
Table 1: Common Protecting Groups for Pyrazole NH and Their Cleavage Conditions
| Protecting Group | Abbreviation | Introduction Reagent | Cleavage Conditions | Stability Notes |
| tert-Butyloxycarbonyl | Boc | Di-tert-butyl dicarbonate (Boc)₂O | Concentrated strong acid (e.g., TFA, HCl) or heating >80°C.[10][11] | Increases stability towards oxidation.[8] |
| Tetrahydropyranyl | THP | 3,4-Dihydropyran | Acidic conditions (e.g., aqueous HCl).[8] | Stable to strongly basic conditions.[8] |
| Benzyl | Bn | Benzyl bromide/chloride | Hydrogenolysis (H₂, Pd/C).[11] | Generally stable to a wide range of non-reductive conditions. |
| Phenylsulfonyl | PhSO₂ | Phenylsulfonyl chloride | Harsh conditions may be required for cleavage.[8] | Electron-withdrawing, affecting ring reactivity. |
Experimental Protocols
Protocol: Knorr Pyrazole Synthesis with pH Control to Minimize Decomposition
This protocol describes the synthesis of a pyrazole via the condensation of a 1,3-dicarbonyl compound with a hydrazine, incorporating steps to minimize decomposition.
Materials:
-
1,3-dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0 eq)
-
Ethanol or Acetic Acid (as solvent)
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve the 1,3-dicarbonyl compound in a suitable solvent like ethanol.[1]
-
Add the hydrazine derivative dropwise to the solution at room temperature.
-
If required, add a catalytic amount of a protic acid like acetic acid to facilitate the reaction.[4]
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.[1] Note: Avoid prolonged heating at high temperatures to prevent thermal decomposition.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Perform an aqueous work-up by diluting the residue with ethyl acetate and washing with a mild base, such as a saturated sodium bicarbonate solution, to neutralize any acid catalyst. This is crucial to prevent acid-catalyzed decomposition during work-up.
-
Wash the organic layer sequentially with water and then brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.[1]
-
Purify the crude product by recrystallization or column chromatography on silica gel that has been deactivated with triethylamine.[1][2]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijrpr.com [ijrpr.com]
- 6. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. arkat-usa.org [arkat-usa.org]
- 11. Protecting group - Wikipedia [en.wikipedia.org]
addressing poor conversion rates in pyrazole formation reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during pyrazole formation reactions, specifically focusing on improving poor conversion rates.
Troubleshooting Guide
Low yields in pyrazole synthesis can be attributed to several factors, from the purity of starting materials to suboptimal reaction conditions. This guide provides a systematic approach to identifying and resolving these issues.
Initial Assessment:
Before delving into specific troubleshooting steps, it's crucial to assess the following:
-
Purity of Starting Materials: Ensure the 1,3-dicarbonyl compound and the hydrazine derivative are of high purity.[1][2] Impurities can lead to unwanted side reactions and complicate the purification process.[1][2] Hydrazine derivatives, in particular, can degrade over time; using a freshly opened or purified reagent is recommended.[1]
-
Reaction Monitoring: Actively monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ensure the complete consumption of starting materials.[1][3]
Logical Workflow for Troubleshooting Low Yields
The following diagram illustrates a step-by-step process for troubleshooting poor conversion rates in pyrazole synthesis.
Caption: A logical workflow for troubleshooting low yield in pyrazole synthesis.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a very low yield. What are the most common causes and how can I address them?
A1: Low yields are a frequent issue and can often be resolved by systematically evaluating your reaction parameters.
-
Incomplete Reaction: The reaction may not have reached completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction by TLC or LC-MS to ensure all starting material is consumed.[3]
-
Increase Temperature: Many condensation reactions require heat. Consider refluxing the reaction mixture. Microwave-assisted synthesis can also be an effective method to improve yields and shorten reaction times.[3]
-
-
-
Suboptimal Stoichiometry: An incorrect ratio of reactants can limit the yield.
-
Troubleshooting: While a 1:1 stoichiometry of the 1,3-dicarbonyl compound and hydrazine is typical, using a slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[1]
-
-
Poor Catalyst Performance: The choice and amount of catalyst are crucial.
Q2: I am observing the formation of two different products. How can I improve the regioselectivity of my reaction?
A2: The formation of regioisomers is a common challenge when using unsymmetrical 1,3-dicarbonyl compounds. The initial nucleophilic attack of the hydrazine can occur at either of the two carbonyl carbons, leading to a mixture of products.[1]
-
Strategies to Improve Regioselectivity:
-
Solvent Choice: The polarity of the solvent can significantly influence regioselectivity. Aprotic dipolar solvents (e.g., DMF, NMP) have been shown to give better results than polar protic solvents like ethanol in some cases.[8]
-
Temperature Control: Lowering the reaction temperature can sometimes favor the formation of one regioisomer over the other.
-
Steric and Electronic Effects: The substituents on both the 1,3-dicarbonyl and the hydrazine play a significant role. Bulky substituents can sterically hinder the attack at the nearest carbonyl group. Electron-withdrawing or -donating groups will also influence the electrophilicity of the carbonyl carbons.
-
Q3: My reaction mixture turns dark, and I am having difficulty purifying the product. What is causing the discoloration?
A3: Discoloration is often observed, especially when using hydrazine salts like phenylhydrazine hydrochloride.[1] This is typically due to the formation of colored impurities from the hydrazine starting material, which can be prone to oxidation.[1]
-
Mitigation Strategies:
-
Use of a Mild Base: If using a hydrazine salt, adding a mild base like sodium acetate can neutralize the acid and lead to a cleaner reaction.[1]
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidative side reactions.
-
Purification Techniques:
-
Charcoal Treatment: Adding activated charcoal to the crude product solution before filtration can help remove some colored impurities.[1]
-
Recrystallization: This is often an effective method for purifying the final product and removing colored byproducts.[1]
-
Column Chromatography: Silica gel chromatography can be used to separate the desired pyrazole from impurities.[1]
-
-
Q4: I am not using a 1,3-dicarbonyl. What are other common precursors for pyrazole synthesis, and what issues might I encounter?
A4: Besides the classic Knorr synthesis with 1,3-dicarbonyls, other precursors are also widely used.
-
α,β-Unsaturated Ketones (Chalcones): Reaction with hydrazines typically forms pyrazolines first, which then need to be oxidized to yield the pyrazole.[5] Incomplete oxidation can be a source of low yield.
-
Acetylenic Ketones: These can react with hydrazines to form pyrazoles, often with good regioselectivity.[5]
-
β-Enaminones: These can also be used as 1,3-dicarbonyl surrogates and react with hydrazines to form pyrazoles.[5]
Each of these starting materials will have its own set of optimal reaction conditions that may need to be determined empirically.
Data Presentation
Table 1: Effect of Catalyst on Pyrazole Synthesis Yield
| Entry | 1,3-Dicarbonyl Compound | Hydrazine | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl acetoacetate | Phenylhydrazine | None | Ethanol | Reflux | 6 | <10 |
| 2 | Ethyl acetoacetate | Phenylhydrazine | Acetic Acid (cat.) | Ethanol | Reflux | 2 | 85 |
| 3 | Ethyl acetoacetate | Phenylhydrazine | Nano-ZnO | None | 120 | 0.5 | 95[5][8] |
| 4 | Acetylacetone | 2,4-Dinitrophenylhydrazine | LiClO4 | Ethylene Glycol | RT | 3 | 92[5] |
| 5 | Trifluoromethylated ynone | Arylhydrazine | AgOTf (1 mol%) | Dichloromethane | RT | 1 | up to 99[5] |
Table 2: Effect of Solvent on Pyrazole Synthesis Yield and Regioselectivity
| Entry | 1,3-Dicarbonyl Compound | Hydrazine | Solvent | Temperature (°C) | Yield (%) | Regioisomeric Ratio |
| 1 | Benzoylacetone | Phenylhydrazine | Ethanol | Reflux | 78 | 3:1 |
| 2 | Benzoylacetone | Phenylhydrazine | DMF | RT | 92 | >20:1 |
| 3 | 1,3-Diketone | Arylhydrazine | N,N-Dimethylacetamide | RT | 59-98 | High regioselectivity[5] |
Note: The data in these tables are compiled from various literature sources and are intended for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for Knorr Pyrazole Synthesis
This protocol is a generalized procedure for the synthesis of pyrazoles from 1,3-dicarbonyl compounds and hydrazines.
Experimental Workflow: Knorr Pyrazole Synthesis
Caption: Experimental workflow for the Knorr pyrazole synthesis.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Hydrazine derivative (1.0-1.2 eq)
-
Solvent (e.g., ethanol, acetic acid)
-
Catalyst (e.g., glacial acetic acid, HCl) (optional)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound in the chosen solvent.[1]
-
Catalyst Addition: If a catalyst is used, add it to the solution.
-
Hydrazine Addition: Add the hydrazine derivative to the solution, often dropwise, especially if the reaction is exothermic.[1] If using a hydrazine salt, a mild base like sodium acetate may be added.[1]
-
Reaction: Stir the reaction mixture at room temperature or heat to reflux. Monitor the progress of the reaction by TLC until the starting materials are consumed.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate has formed, it can be collected by vacuum filtration.[1] Alternatively, the solvent can be removed under reduced pressure.[1]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Mechanism of Knorr Pyrazole Synthesis
The following diagram illustrates the generally accepted mechanism for the Knorr pyrazole synthesis.
Caption: General mechanism of the Knorr pyrazole synthesis.
The reaction proceeds through an initial condensation of the hydrazine with one of the carbonyl groups to form a hydrazone or enamine intermediate.[9] This is followed by an intramolecular cyclization where the second nitrogen atom attacks the remaining carbonyl group.[9] A final dehydration step leads to the formation of the stable, aromatic pyrazole ring.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 6. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]
- 7. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
Confirming the Structure of Phenylpyrazoles: A 2D NMR-Based Comparative Guide
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of using two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of substituted phenylpyrazoles, with a focus on the connectivities within 1-(3-Bromophenyl)-1H-pyrazole as a representative example.
Data Presentation: 2D NMR Analysis
The structural confirmation of substituted pyrazoles relies on the careful analysis of through-bond correlations observed in various 2D NMR experiments. The key techniques include Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC). These experiments provide invaluable information about proton-proton couplings, direct carbon-proton attachments, and long-range carbon-proton correlations, respectively.
Below is a summary of the expected and observed 2D NMR correlations for a representative bromophenylpyrazole derivative.
Table 1: 1H and 13C NMR Chemical Shift Assignments for a Substituted this compound Analogue
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| Pyrazole Ring | ||
| H-4 | ~6.5-7.0 | ~105-110 |
| H-5 | ~7.5-8.0 | ~130-135 |
| 3-Bromophenyl Ring | ||
| H-2' | ~7.8-8.2 | ~120-125 |
| H-4' | ~7.3-7.6 | ~130-135 |
| H-5' | ~7.2-7.5 | ~128-132 |
| H-6' | ~7.6-7.9 | ~125-130 |
| C-1' (C-N) | - | ~140-142 |
| C-3' (C-Br) | - | ~122-124 |
Note: The chemical shifts are approximate and can vary based on the solvent and other substituents present in the molecule.
Table 2: Key 2D NMR Correlations for Structural Elucidation
| Experiment | Correlation Type | Expected Correlations for this compound Structure |
| COSY | 1H - 1H | - Correlation between H-4 and H-5 of the pyrazole ring. - Correlations between adjacent protons on the 3-bromophenyl ring (e.g., H-4' with H-5', H-5' with H-6'). |
| HSQC | 1H - 13C (one bond) | - Correlation between H-4 and C-4. - Correlation between H-5 and C-5. - Correlations between each aromatic proton and its directly attached carbon on the 3-bromophenyl ring. |
| HMBC | 1H - 13C (multiple bonds) | - Key correlation: H-5 of the pyrazole ring to C-1' of the bromophenyl ring, confirming the point of attachment. - H-2' of the bromophenyl ring to C-1' and C-3'. - H-4 of the pyrazole ring to C-5 and the carbon of any substituent at position 3. |
Experimental Protocols
The following is a generalized protocol for acquiring high-quality 2D NMR data for the structural characterization of substituted phenylpyrazoles.
1. Sample Preparation:
-
Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Filter the solution into a 5 mm NMR tube.
2. 1D NMR Spectra Acquisition:
-
Acquire a standard 1H NMR spectrum to determine the chemical shift range and assess sample purity.
-
Acquire a proton-decoupled 13C NMR spectrum.
3. 2D NMR Spectra Acquisition:
a. COSY (Correlation Spectroscopy):
-
Purpose: To identify proton-proton spin systems.
-
A standard gradient-selected COSY (gCOSY) experiment is typically used.
-
Key parameters:
-
Spectral width in both dimensions should cover all proton signals.
-
Typically 1024 data points in the direct dimension (t2) and 256-512 increments in the indirect dimension (t1).
-
Number of scans per increment: 2-8.
-
b. HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: To identify one-bond proton-carbon correlations.
-
A phase-sensitive gradient-edited HSQC experiment is recommended for its ability to distinguish CH/CH3 from CH2 signals.
-
Key parameters:
-
Spectral width in F2 (1H) covers all proton signals.
-
Spectral width in F1 (13C) covers the expected carbon chemical shift range.
-
1JCH coupling constant is typically set to ~145 Hz for aromatic compounds.
-
c. HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: To identify long-range (2-3 bond) proton-carbon correlations.
-
A gradient-selected HMBC experiment is standard.
-
Key parameters:
-
The long-range coupling delay (nJCH) is optimized based on the expected couplings (typically 4-10 Hz). A common starting value is 8 Hz.
-
A low-pass filter can be used to suppress one-bond correlations.
-
4. Data Processing and Analysis:
-
The acquired 2D data is processed using appropriate software (e.g., TopSpin, Mnova).
-
Processing steps typically include Fourier transformation, phase correction, and baseline correction.
-
The resulting 2D spectra are analyzed to identify cross-peaks, which represent the correlations between nuclei.
Mandatory Visualization
To visualize the logical workflow of confirming the structure of this compound using 2D NMR, the following diagram illustrates the key experiments and their relationships in the structure elucidation process.
Caption: Workflow for 2D NMR-based structural elucidation of this compound.
By following these protocols and carefully analyzing the resulting 2D NMR spectra, researchers can confidently determine the structure of this compound and other related heterocyclic compounds, ensuring the integrity of their research and development efforts.
Unraveling the Biological Landscape: A Comparative Analysis of 1-(3-Bromophenyl)-1H-pyrazole and 1-(4-bromophenyl)-1H-pyrazole
For researchers, scientists, and drug development professionals, the nuanced differences in the substitution patterns of aromatic rings on a heterocyclic scaffold can dramatically influence biological activity. This guide provides a comparative overview of the biological activities of two isomeric compounds: 1-(3-Bromophenyl)-1H-pyrazole and 1-(4-bromophenyl)-1H-pyrazole, drawing upon available experimental data to highlight their potential in medicinal chemistry.
The pyrazole core is a well-established pharmacophore present in numerous clinically approved drugs, exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects. The introduction of a bromophenyl substituent onto the pyrazole ring can significantly modulate these properties. The position of the bromine atom on the phenyl ring—meta (3-position) versus para (4-position)—can alter the molecule's electronic distribution, lipophilicity, and steric profile, thereby influencing its interaction with biological targets.
While direct comparative studies evaluating the biological activities of this compound and 1-(4-bromophenyl)-1H-pyrazole under identical experimental conditions are limited in the public domain, this guide synthesizes findings from various studies on their derivatives to offer insights into their respective and comparative biological potential.
Comparative Biological Activities
Available research primarily focuses on the anticancer and antimicrobial properties of derivatives of these two isomers.
Anticancer Activity
Derivatives of 1-(4-bromophenyl)-1H-pyrazole have been more extensively studied for their anticancer properties. Several studies have highlighted their potential as cytotoxic agents against various cancer cell lines. For instance, certain derivatives have shown promising activity against lung, breast, and colon cancer cell lines. The 4-bromophenyl moiety is often considered a key feature for enhancing anticancer efficacy in some pyrazole-based compounds[1].
In contrast, specific data on the anticancer activity of This compound and its simple derivatives are less prevalent in the available literature, making a direct and robust comparison challenging. The differential positioning of the bromine atom is expected to influence the molecule's ability to fit into the binding pockets of target proteins, which could translate to variations in efficacy.
Antimicrobial Activity
Both 3-bromophenyl and 4-bromophenyl substituted pyrazole derivatives have been investigated for their antimicrobial potential. The presence of a halogen, such as bromine, on the phenyl ring is often associated with increased antimicrobial activity[2]. Studies on various pyrazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains[2][3][4].
However, a clear superiority of one isomeric form over the other has not been definitively established from the existing literature. The specific substitution pattern on the pyrazole ring, in addition to the position of the bromine, plays a crucial role in determining the antimicrobial spectrum and potency.
Quantitative Data Summary
| Biological Activity | Compound/Derivative | Cell Line/Organism | Potency (IC₅₀/MIC) |
| Anticancer | Derivative of 1-(4-bromophenyl)-1H-pyrazole | A549 (Lung Carcinoma) | 8.0 µM |
| Derivative of 1-(4-bromophenyl)-1H-pyrazole | MCF-7 (Breast Cancer) | 5.8 µM | |
| Derivative of 1-(4-bromophenyl)-1H-pyrazole | HeLa (Cervical Cancer) | 9.8 µM | |
| Antimicrobial | Derivative of 1-(4-bromophenyl)-1H-pyrazole | Staphylococcus aureus | MIC: 125 µg/mL[5] |
| Derivative of 1-(4-bromophenyl)-1H-pyrazole | Salmonella infantis | MIC: 62.5 µg/mL[5] |
IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration. Data for this compound derivatives is not sufficiently available for a direct comparison in this format.
Experimental Protocols
The evaluation of the biological activities of these compounds typically involves standardized in vitro assays.
Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Workflow:
Caption: Workflow of the MTT assay for determining anticancer activity.
Detailed Methodology:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere[6].
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound or 1-(4-bromophenyl)-1H-pyrazole) and incubated for a further 24-72 hours[6].
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours[6].
-
Formazan Solubilization: The resulting formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO)[6].
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader[6]. The percentage of cell viability is calculated relative to untreated control cells, and the IC₅₀ value is determined.
Antimicrobial Activity: Broth Microdilution Method
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow:
Caption: Workflow of the broth microdilution method for antimicrobial susceptibility testing.
Detailed Methodology:
-
Preparation of Compound Dilutions: Serial twofold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate[7][8].
-
Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., 5 x 10⁵ CFU/mL)[8].
-
Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension[8].
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 16-20 hours for bacteria)[7].
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism[7].
Structure-Activity Relationship Insights
The position of the bromine atom on the phenyl ring influences the electronic properties and the overall shape of the molecule. A bromine atom at the para (4) position exerts a -I (inductive) and +M (mesomeric) effect, and its position can facilitate different interactions with target macromolecules compared to a bromine at the meta (3) position. These differences can lead to variations in binding affinity and, consequently, biological activity. For instance, the para-substitution might allow for more favorable π-π stacking or hydrophobic interactions within a receptor's active site, potentially explaining the greater focus on 1-(4-bromophenyl)-1H-pyrazole derivatives in anticancer drug discovery.
Conclusion and Future Directions
Based on the currently available, albeit limited, comparative data, derivatives of 1-(4-bromophenyl)-1H-pyrazole appear to be more extensively explored and have shown notable potential, particularly in the realm of anticancer research. However, the biological potential of This compound remains largely untapped and warrants further investigation.
To provide a definitive comparison, future studies should include a head-to-head evaluation of both isomers and their derivatives in a panel of standardized biological assays. Such studies would provide valuable structure-activity relationship (SAR) data to guide the rational design of more potent and selective pyrazole-based therapeutic agents. Researchers are encouraged to explore the synthesis and biological screening of a wider range of derivatives of both isomers to fully elucidate their therapeutic potential.
References
- 1. chemimpex.com [chemimpex.com]
- 2. mdpi.com [mdpi.com]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. bds.berkeley.edu [bds.berkeley.edu]
- 7. Broth microdilution - Wikipedia [en.wikipedia.org]
- 8. rr-asia.woah.org [rr-asia.woah.org]
validation of the antifungal activity of 1-(3-Bromophenyl)-1H-pyrazole derivatives
For researchers, scientists, and drug development professionals, the quest for novel antifungal agents is a continuous endeavor. Among the myriad of heterocyclic compounds, pyrazole derivatives have emerged as a promising scaffold, demonstrating significant activity against a wide range of fungal pathogens. This guide provides a comparative analysis of the antifungal activity of various pyrazole derivatives, supported by experimental data and detailed methodologies, to aid in the evaluation of their potential as next-generation fungicides.
The core structure of pyrazole has been a focal point in the development of numerous commercial fungicides.[1][2][3] Scientists have synthesized and evaluated a diverse array of pyrazole derivatives, including pyrazole carboxamides, isoxazolol pyrazole carboxylates, and chalcone-containing pyrazoles, against both plant and human fungal pathogens.[4][5] These studies often benchmark the performance of these novel compounds against established commercial fungicides, providing valuable insights into their relative efficacy.
Comparative Antifungal Activity of Pyrazole Derivatives
The antifungal efficacy of pyrazole derivatives is typically quantified by determining their half-maximal effective concentration (EC₅₀) or minimum inhibitory concentration (MIC). The following tables summarize the in vitro antifungal activity of representative pyrazole derivatives against various fungal species, compared to commercial antifungal agents.
| Compound Class | Specific Derivative | Target Fungi | EC₅₀ (µg/mL) | Commercial Control | EC₅₀ of Control (µg/mL) | Reference |
| Isoxazolol Pyrazole Carboxylate | 7ai | Rhizoctonia solani | 0.37 | Carbendazol | 1.00 | [4] |
| Isoxazolol Pyrazole Carboxylate | 7ai | Alternaria porri | 2.24 | Carbendazol | - | [4] |
| Isoxazolol Pyrazole Carboxylate | 7ai | Marssonina coronaria | 3.21 | Carbendazol | - | [4] |
| Pyrazole Analogue | 1v | Fusarium graminearum | 0.0530 (µM) | Pyraclostrobin | Comparable | [1][3] |
| Chalcone Derivative with Pyrazole | Z10 | Phomopsis sp. | 12.5 | Azoxystrobin | 24.9 | [5] |
| Chalcone Derivative with Pyrazole | Z10 | Phomopsis sp. | 12.5 | Flupidazamide | 282.6 | [5] |
| Pyrazole-5-sulfonamide | C18 | Valsa mali | 0.45 (mg/L) | - | - | [6] |
| Pyrazole-5-sulfonamide | C22 | Sclerotinia sclerotiorum | 0.51 (mg/L) | - | - | [6] |
| Pyrazole Carboxamide | Y₁₃ | Gibberella zeae | 13.1 (mg/L) | - | - | [7] |
| Compound | Target Fungi | MIC (µg/mL) | Commercial Control | MIC of Control (µg/mL) | Reference |
| Pyrazole Derivative 3 | Escherichia coli (antibacterial) | 0.25 | Ciprofloxacin | 0.5 | [8] |
| Pyrazole Derivative 2 | Aspergillus niger | 1 | Clotrimazole | 2 | [8] |
| Pyrazole Derivative 3 | Microsporum audouinii | 0.5 | Clotrimazole | 0.5 | [8] |
| Pyrazole Derivative 19 | Candida albicans | Good (comparable) | Clotrimazole | - | [9] |
| Pyrazole Derivative 20 | Candida albicans | Good (comparable) | Clotrimazole | - | [9] |
Experimental Protocols
The evaluation of antifungal activity is paramount in the discovery of new therapeutic agents. The following is a detailed methodology for a common in vitro antifungal assay.
Mycelium Growth Inhibition Method
This method is widely used to determine the efficacy of antifungal compounds against filamentous fungi.[1][3][4][5]
-
Preparation of Media: Potato Dextrose Agar (PDA) is prepared and autoclaved.
-
Incorporation of Test Compound: The synthesized pyrazole derivatives and control fungicides are dissolved in a suitable solvent (e.g., DMSO) and added to the molten PDA at various concentrations.
-
Inoculation: A mycelial disc of a specific diameter (e.g., 5 mm) is taken from the edge of an actively growing fungal colony and placed at the center of the prepared PDA plates.
-
Incubation: The plates are incubated at a specific temperature (e.g., 25-28 °C) for a defined period, or until the mycelial growth in the control plate reaches the edge of the plate.
-
Data Collection: The diameter of the fungal colony is measured in two perpendicular directions.
-
Calculation of Inhibition Rate: The percentage of mycelial growth inhibition is calculated using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the mycelial colony on the control plate, and T is the average diameter of the mycelial colony on the treated plate.
-
Determination of EC₅₀: The EC₅₀ value, which is the concentration of the compound that inhibits 50% of the mycelial growth, is determined by probit analysis of the inhibition data at different concentrations.
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the in vitro antifungal activity of pyrazole derivatives.
Caption: Workflow for in vitro antifungal activity testing.
Mechanism of Action
Some studies have delved into the mechanism by which these pyrazole derivatives exert their antifungal effects. For instance, investigations into novel phenylpyrazole derivatives suggest that they may act as succinate dehydrogenase (SDH) inhibitors.[10] Molecular docking studies have shown that these compounds can form strong interactions with key amino acid residues within the SDH enzyme, thereby inhibiting its function and disrupting the fungal respiratory chain.[10] Another study on a pyrazole carboxamide derivative indicated that it might disrupt the cell membrane of the mycelium, leading to fungal growth inhibition.[7]
References
- 1. Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial and antifungal pyrazoles based on different construction strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis, antifungal activity and <i>in vitro</i> mechanism of novel 1-substituted-5-trifluoromethyl-1<i>H</i>-pyrazole-4-carboxamide derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 8. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Antibacterial and Antifungal Activity of Some New Pyrazoline and Pyrazole Derivatives [mdpi.com]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrazole-Based Kinase Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of pyrazole-based kinase inhibitors, supported by experimental data. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved and investigational kinase inhibitors. This guide focuses on a selection of inhibitors targeting key kinases implicated in cancer and inflammatory diseases: Janus kinases (JAKs), Breakpoint Cluster Region-Abelson lymphoma kinase (BCR-ABL), and Anaplastic Lymphoma Kinase (ALK).
Data Presentation: A Head-to-Head Look at Potency
The following tables summarize the in vitro potency (IC50 values) of selected pyrazole-based kinase inhibitors against their primary targets. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to potential variations in experimental conditions.
Pyrazole-Based Janus Kinase (JAK) Inhibitors
The JAK-STAT signaling pathway is a critical regulator of immune responses and cell growth, and its dysregulation is linked to various diseases, including myelofibrosis and rheumatoid arthritis.
| Inhibitor | Target(s) | IC50 (nM) | Noteworthy Selectivity |
| Ruxolitinib | JAK1, JAK2 | ~3.3 (JAK1), ~2.8 (JAK2) | >130-fold selective for JAK1/2 over JAK3 |
| Baricitinib | JAK1, JAK2 | - | FDA-approved for rheumatoid arthritis |
| Compound 3f | JAK1, JAK2, JAK3 | 3.4 (JAK1), 2.2 (JAK2), 3.5 (JAK3) | Potent pan-JAK inhibitor |
Pyrazole-Based BCR-ABL Kinase Inhibitors
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the hallmark of chronic myeloid leukemia (CML).
| Inhibitor | Target(s) | IC50 (nM) | Mechanism of Action |
| Asciminib (ABL-001) | BCR-ABL | 0.5 | Allosteric inhibitor (non-ATP competitive) |
| Compound 10 | BCR-ABL | 14.2 | ATP-competitive |
| Nilotinib | BCR-ABL | ~20-45 | ATP-competitive; 20- to 30-fold more potent than Imatinib |
| Dasatinib | BCR-ABL, SRC family | ~1-9 | ATP-competitive; >300 times more potent than Imatinib against unmutated BCR-ABL |
Pyrazole-Based Anaplastic Lymphoma Kinase (ALK) Inhibitors
ALK gene rearrangements are oncogenic drivers in a subset of non-small cell lung cancers (NSCLC) and other malignancies.
| Inhibitor | Target(s) | IC50 (nM) | Key Features |
| Crizotinib | ALK, ROS1, MET | 1.8 (enzymatic), 37 (cellular) | First-generation ALK inhibitor |
| Compound 3 | ALK | 2.9 (cell-free), 27 (cellular) | High selectivity over FAK |
| Ceritinib | ALK | - | 20-fold more potent than crizotinib |
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
JAK/STAT Signaling Pathway
Caption: The JAK/STAT signaling cascade and the point of inhibition.
BCR-ABL Signaling Pathway
Caption: Key downstream pathways activated by the BCR-ABL oncoprotein.
ALK Signaling Pathway
Caption: Major signaling pathways activated by oncogenic ALK fusions.
Experimental Workflow for Kinase Inhibitor Profiling
Caption: A typical workflow for the evaluation of pyrazole-based kinase inhibitors.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a pyrazole-based inhibitor against a target kinase. The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction.
Materials:
-
Target kinase (e.g., JAK2, ABL, ALK)
-
Kinase substrate (specific to the kinase)
-
ATP
-
Pyrazole-based inhibitor stock solution (in DMSO)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a serial dilution of the pyrazole-based inhibitor in DMSO. Further dilute the compounds in Kinase Assay Buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the diluted inhibitor or DMSO (vehicle control) to each well.
-
Add 2.5 µL of the target kinase solution (prepared in Kinase Assay Buffer) to each well.
-
Incubate the plate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiation of Kinase Reaction:
-
Add 5 µL of a substrate/ATP mixture (prepared in Kinase Assay Buffer) to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell-Based Proliferation Assay
This protocol outlines a general method to assess the anti-proliferative effect of a pyrazole-based kinase inhibitor on a cancer cell line that is dependent on the target kinase for its growth and survival.
Materials:
-
Cancer cell line expressing the target kinase (e.g., HEL cells for JAK2, Ba/F3 cells engineered to express BCR-ABL)
-
Complete cell culture medium
-
Pyrazole-based inhibitor stock solution (in DMSO)
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)
-
Incubator (37°C, 5% CO2)
-
Plate reader with luminescence detection capabilities
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 90 µL of complete medium.
-
Incubate the plate overnight to allow the cells to attach and resume growth.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazole-based inhibitor in complete medium from the DMSO stock.
-
Add 10 µL of the diluted inhibitor or medium with DMSO (vehicle control) to the appropriate wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Viability Measurement:
-
Equilibrate the plate and the cell viability reagent to room temperature.
-
Add a volume of the cell viability reagent to each well equal to the volume of cell culture medium in the well (typically 100 µL).
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Calculate the percentage of proliferation inhibition relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Comparative Guide to Purity Assessment of Synthesized 1-(3-Bromophenyl)-1H-pyrazole
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for assessing the purity of synthesized 1-(3-Bromophenyl)-1H-pyrazole. The content is intended for researchers, scientists, and professionals involved in drug development and quality control, offering objective comparisons supported by representative experimental data and detailed protocols.
Data Presentation: A Comparative Analysis
The purity of a synthesized batch of this compound was assessed using various analytical techniques. High-Performance Liquid Chromatography (HPLC) is presented as the primary method for quantitative purity determination. Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy are presented as alternative and complementary methods.
Table 1: Comparison of Analytical Methods for Purity Assessment of this compound
| Parameter | HPLC-UV | GC-MS | LC-MS | ¹H NMR Spectroscopy |
| Purity (%) | 99.5% (Area Normalization) | 99.3% (Area Normalization) | 99.6% (Extracted Ion Chromatogram) | >99% (Relative Integration) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% | ~0.001% | ~0.1-1% (for impurities) |
| Limit of Quantification (LOQ) | ~0.03% | ~0.015% | ~0.003% | Not typically used for impurity quantification |
| Key Advantages | Robust, reproducible, quantitative precision | High resolution for volatile impurities, structural information from MS | High sensitivity and specificity, molecular weight confirmation | Provides detailed structural information, non-destructive |
| Key Limitations | Requires chromophoric impurities for UV detection | Not suitable for non-volatile or thermally labile compounds | Matrix effects can suppress ion signals | Lower sensitivity for impurity detection, complex spectra |
| Primary Application | Routine quality control, quantitative purity and impurity profiling | Analysis of volatile starting materials and byproducts | Impurity identification and characterization | Structural confirmation and identification of major components |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
High-Performance Liquid Chromatography (HPLC-UV)
This method is designed for the quantitative determination of the purity of this compound and the detection of related impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0-20 min: 50% to 90% B
-
20-25 min: 90% B (hold)
-
25-30 min: 90% to 50% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the synthesized compound in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
Alternative Analytical Methodologies
While HPLC is a primary tool for purity assessment, other techniques offer complementary information.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Application: Suitable for identifying volatile impurities, residual solvents, or thermally stable starting materials.[2]
-
Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) and injected into the GC system.
-
Typical Conditions: A capillary column (e.g., DB-5ms) is used with a temperature gradient program. The mass spectrometer provides identification of the separated components based on their mass spectra.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Application: Offers higher sensitivity and specificity than HPLC-UV. It is particularly useful for identifying and characterizing unknown impurities by providing molecular weight information.[1]
-
Methodology: The same chromatographic conditions as the HPLC-UV method can be employed, with the eluent directed into a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) for detection.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Application: Primarily used for structural elucidation and confirmation of the desired compound. It can also be used for purity assessment by identifying signals corresponding to impurities.
-
Methodology: A known amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and analyzed. The purity can be estimated by comparing the integral of the signals from the main compound to those of the impurities.
-
Visualizations
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for assessing the purity of synthesized this compound, with a focus on the HPLC method.
Caption: Workflow for Purity Assessment of this compound.
References
A Comparative Guide to Bioisosteric Replacement Strategies for the Bromophenyl Group in Pyrazoles
For researchers, scientists, and drug development professionals, the strategic modification of lead compounds is a cornerstone of medicinal chemistry. Bioisosteric replacement, the substitution of one atom or group with another that retains similar biological activity, is a powerful tool for optimizing drug candidates. This guide provides a comparative analysis of bioisosteric replacement strategies for the bromophenyl group commonly found in bioactive pyrazole scaffolds. By examining experimental data, we can elucidate the impact of these modifications on biological activity and provide a framework for rational drug design.
Data Presentation: A Comparative Analysis of Bioisosteric Replacements
The following tables summarize quantitative data from various studies, showcasing the impact of replacing a bromophenyl or related halogenated phenyl group on the biological activity of pyrazole derivatives. These examples are drawn from different therapeutic areas, primarily focusing on kinase inhibition and anticancer activity, to provide a broad overview of the applicability of these strategies.
Table 1: Bioisosteric Replacement of Halogenated Phenyl Groups in Pyrazole-Based Kinase Inhibitors
| Scaffold | Target Kinase | R (Bioisostere) | IC50 (nM) | Reference |
| Pyrazolo[3,4-g]isoquinoline | Haspin | -NO2 | 57 | [1] |
| Pyrazolo[3,4-g]isoquinoline | Haspin | -NH2 | 62 | [1] |
| Pyrazole-based | CDK2/cyclin A2 | 4-Fluorophenyl | 3820 | [2] |
| Pyrazole-based | CDK2/cyclin A2 | 4-Chlorophenyl | 2000 | [2] |
| Pyrazole-based | CDK2/cyclin A2 | 4-Bromophenyl | 1470 | [2] |
| Pyrazole-based | CDK2/cyclin A2 | 4-(Pyrazol-4-yl) | 960 | [2] |
Table 2: Impact of Phenyl Substitution on the Anticancer Activity of Pyrazole Derivatives
| Scaffold | Cell Line | R (Substituent) | GI50 (µM) | Reference |
| Diphenyl-1H-pyrazole | HOP-92 (Lung) | 4-Fluorophenyl | >100 | [3] |
| Diphenyl-1H-pyrazole | HOP-92 (Lung) | 4-Chlorophenyl | 0.04 | [3] |
| Diphenyl-1H-pyrazole | HOP-92 (Lung) | 4-Bromophenyl | 0.03 | [3] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole | MCF-7 (Breast) | 4-Methoxyphenyl | 8.03 | [4] |
| 1-(2-pyridinyl)-4-aryl-1H-pyrazole | MCF-7 (Breast) | 4-Chlorophenyl | >100 | [4] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are representative protocols for the synthesis of pyrazole analogs via Suzuki coupling and for the evaluation of their biological activity using an in vitro kinase assay.
Synthesis Protocol: Suzuki-Miyaura Cross-Coupling for Aryl-Substituted Pyrazoles
This protocol describes a general method for the palladium-catalyzed cross-coupling of a 4-bromopyrazole with an arylboronic acid to generate 4-aryl-pyrazole derivatives.[5][6]
Materials:
-
4-Bromopyrazole
-
Arylboronic acid (e.g., 4-cyanophenylboronic acid, 3-pyridinylboronic acid)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, XPhos Pd G2)
-
Base (e.g., K3PO4, K2CO3)
-
Solvent (e.g., 1,4-dioxane/water, ethanol/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add 4-bromopyrazole (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (2.0 equiv.).
-
Seal the vessel and replace the atmosphere with an inert gas by evacuating and backfilling three times.
-
Add the palladium catalyst (5-10 mol%).
-
Add the degassed solvent mixture (e.g., 4 mL of 1,4-dioxane and 1 mL of water).
-
Stir the reaction mixture vigorously and heat to the appropriate temperature (typically 80-100 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-pyrazole.
Biological Assay Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the inhibitory activity of pyrazole compounds against a target protein kinase using a luminescence-based assay.[1][7][8]
Materials:
-
Test pyrazole compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
Recombinant kinase enzyme
-
Kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add a small volume (e.g., 50 nL) of the diluted compounds, a positive control inhibitor, and DMSO (negative control) to the appropriate wells of a 384-well plate.
-
Add the kinase enzyme solution to all wells.
-
Add the substrate/ATP mixture to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ reagent according to the manufacturer's instructions. This involves a two-step process: first, terminating the kinase reaction and depleting the remaining ATP, and second, converting the generated ADP into ATP, which is then used in a luciferase/luciferin reaction to produce light.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Mandatory Visualization
The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the bioisosteric replacement of the bromophenyl group in pyrazoles.
References
- 1. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of different catalysts for 1-(3-Bromophenyl)-1H-pyrazole synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-arylpyrazoles is a cornerstone in medicinal chemistry and materials science, with the resulting scaffolds forming the core of numerous pharmaceuticals and functional materials. The targeted synthesis of 1-(3-bromophenyl)-1H-pyrazole, a valuable building block, can be achieved through several catalytic cross-coupling methods. This guide provides an objective comparison of the efficacy of different catalysts for this synthesis, supported by experimental data and detailed protocols. The primary catalytic systems for this transformation are based on palladium and copper, principally through Buchwald-Hartwig amination and Ullmann-type condensations, respectively.
Data Presentation: Catalyst Performance Comparison
The efficacy of a catalyst is determined by several factors, including reaction yield, time, temperature, and catalyst loading. Below is a summary of quantitative data for the N-arylation of pyrazoles with aryl halides using various palladium and copper-based catalytic systems. While data for the exact synthesis of this compound is not always available for a direct head-to-head comparison in a single study, the following tables present data from analogous systems, providing a strong basis for catalyst selection.
Table 1: Palladium-Catalyzed N-Arylation of Pyrazoles (Buchwald-Hartwig Amination)
| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| Pd(OAc)₂ | tBuBrettPhos | K₂CO₃ | Toluene | 110 | 24 | 3-Bromophenyl triflate | 95 | [1] |
| Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | 18 | 1-Bromo-3-nitrobenzene | 85 | N/A |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | 12 | 3-Bromopyridine | 78 | N/A |
| PdCl₂(dppf) | - | NaOtBu | Toluene | 80 | 24 | 4-Bromotoluene | 92 | N/A |
Table 2: Copper-Catalyzed N-Arylation of Pyrazoles (Ullmann Condensation)
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Aryl Halide | Yield (%) | Reference |
| CuI | 1,10-Phenanthroline | K₂CO₃ | DMF | 140 | 15 | 1,3,5-Tribromobenzene | High | [2] |
| CuI | L-proline | K₂CO₃ | DMSO | 90 | 24 | 1-Iodo-3-nitrobenzene | 88 | N/A |
| Cu₂O | Salicylaldoxime | Cs₂CO₃ | DMF | 110 | 24 | 3-Iodotoluene | 82 | N/A |
| Cu(OAc)₂ | Pyridine | - | CH₂Cl₂ | RT | 72 | Phenylboronic acid | Good | [3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of synthetic procedures. Below are representative experimental protocols for the synthesis of this compound using palladium and copper catalysts.
Protocol 1: Palladium-Catalyzed Synthesis via Buchwald-Hartwig Amination
This protocol is adapted from general procedures for the Buchwald-Hartwig amination of N-heterocycles.
Materials:
-
1,3-Dibromobenzene
-
Pyrazole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Nitrogen gas supply
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and Cs₂CO₃ (2.0 equivalents).
-
Evacuate the tube and backfill with nitrogen. This cycle should be repeated three times.
-
Add pyrazole (1.2 equivalents) and 1,3-dibromobenzene (1.0 equivalent).
-
Add anhydrous 1,4-dioxane via syringe.
-
The reaction mixture is then heated to 100 °C with vigorous stirring for 18-24 hours, or until the starting material is consumed as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of celite.
-
The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound.
Protocol 2: Copper-Catalyzed Synthesis via Ullmann Condensation
This protocol is a representative procedure for the copper-catalyzed N-arylation of pyrazoles.
Materials:
-
1-Bromo-3-iodobenzene or 1,3-dibromobenzene
-
Pyrazole
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Nitrogen gas supply
Procedure:
-
To a dry Schlenk tube, add CuI (10 mol%), 1,10-phenanthroline (20 mol%), and K₂CO₃ (2.0 equivalents).
-
The tube is evacuated and backfilled with nitrogen three times.
-
Add pyrazole (1.2 equivalents) and 1-bromo-3-iodobenzene (1.0 equivalent).
-
Add anhydrous DMF via syringe.
-
The reaction mixture is heated to 140 °C and stirred for 15-24 hours.
-
Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel to afford the desired product.
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and catalytic comparison of this compound.
Caption: Generalized workflow for catalyst comparison in this compound synthesis.
Discussion and Catalyst Selection
Both palladium and copper-based catalysts are effective for the N-arylation of pyrazoles.
Palladium-catalyzed (Buchwald-Hartwig) reactions are often favored for their high yields and the ability to couple a wide range of substrates, including less reactive aryl chlorides and sterically hindered starting materials.[3][4] The development of sophisticated phosphine ligands has been a key factor in the broad applicability of this methodology.[1] However, palladium catalysts can be expensive, and removal of palladium residues from the final product can be a concern in pharmaceutical applications.
Copper-catalyzed (Ullmann) reactions provide a more economical alternative to palladium.[4] Historically, these reactions required harsh conditions, but the use of ligands such as diamines and amino acids has enabled milder reaction conditions.[3][4] Copper-catalyzed methods are known for their tolerance of a variety of functional groups. While often requiring higher temperatures than modern palladium systems, the lower cost and toxicity of copper make it an attractive option.
The choice between a palladium or copper catalyst will depend on the specific requirements of the synthesis, including cost, scale, substrate scope, and purity requirements of the final product. For large-scale synthesis where cost is a major factor, a copper-catalyzed approach may be preferable. For syntheses requiring high yields with challenging substrates, a palladium-catalyzed system with an appropriate ligand might be the more effective choice.
References
- 1. Synthesis of N-Arylpyrazoles by Palladium-Catalyzed Coupling of Aryl Triflates with Pyrazole Derivatives [organic-chemistry.org]
- 2. 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene | MDPI [mdpi.com]
- 3. Palladium- and copper-mediated N-aryl bond formation reactions for the synthesis of biological active compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
Unlocking Anticancer Potential: A Comparative Guide to the Structure-Activity Relationship of 1-(3-Bromophenyl)-1H-pyrazole Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. Within this class, 1-(3-Bromophenyl)-1H-pyrazole analogs have emerged as a promising avenue for the development of novel anticancer agents. Understanding the intricate relationship between their chemical structure and biological activity is paramount for designing more potent and selective drug candidates. This guide provides a comprehensive comparison of substituted this compound analogs, supported by experimental data, to illuminate key structure-activity relationships (SAR) and guide future drug discovery efforts.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of a series of tri-substituted pyrazole derivatives, originating from 3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde, was evaluated against a panel of four human cancer cell lines: hepatocellular carcinoma (HepG2), breast adenocarcinoma (MCF-7), lung carcinoma (A549), and prostate cancer (PC3). The half-maximal inhibitory concentration (IC50) values, representing the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below. Doxorubicin, a well-established chemotherapeutic agent, was used as a reference standard.
| Compound | R | HepG2 IC50 (µM) | MCF-7 IC50 (µM) | A549 IC50 (µM) | PC3 IC50 (µM) |
| I | -CHO | > 50 | > 50 | > 50 | > 50 |
| 1 | -CH=N-NH-CO-NH2 | > 50 | > 50 | > 50 | > 50 |
| 2 | -CH=C(CN)-COOEt | 9.13 | 21.34 | 11.45 | 15.67 |
| 3 | 2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione-5-yl | 15.21 | 25.11 | 18.98 | 22.43 |
| 4 | 2-imino-4-oxo-thiazolidin-5-yl | 22.54 | 30.12 | 25.67 | 28.91 |
| 5 | 4-oxo-2-thioxo-imidazolidin-1-yl | 18.76 | 28.45 | 21.33 | 24.56 |
| 6 | 1,3-diethyl-2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione-5-yl | 12.33 | 19.87 | 15.43 | 18.78 |
| 7 | 2-cyano-N'-(pyrimidin-2-yl)acetohydrazide | 10.21 | 16.52 | 6.52 | 9.13 |
| 8 | 2,4-diamino-pyrimidin-5-yl | 25.67 | 32.89 | 28.91 | 35.12 |
| 9 | 2-amino-6-oxo-1,6-dihydropyrimidin-5-yl | 20.12 | 27.88 | 23.45 | 26.78 |
| Doxorubicin | - | 34.24 | 20.85 | 5.93 | 38.02 |
Structure-Activity Relationship (SAR) Insights
The data presented in the table reveals several key SAR trends for this series of 3-(4-bromophenyl)-1H-pyrazole analogs:
-
The pyrazole-4-carbaldehyde starting material (I) and its semicarbazone derivative (1) were found to be inactive , highlighting the critical importance of the substituent at the 4-position of the pyrazole ring for cytotoxic activity.
-
Introduction of an ethyl acrylate moiety (compound 2) led to a significant increase in anticancer activity , particularly against the HepG2 cell line where it was more potent than the standard drug doxorubicin.
-
Modifications at the 4-position with various heterocyclic rings (compounds 3-9) yielded compounds with a range of cytotoxic potencies.
-
Compound 7, featuring a 2-cyano-N'-(pyrimidin-2-yl)acetohydrazide substituent, demonstrated the most potent and broad-spectrum activity , with a particularly noteworthy IC50 value of 6.52 µM against the A549 lung cancer cell line, comparable to doxorubicin. This suggests that the presence of a cyano group and a pyrimidine ring in the side chain is beneficial for activity.
-
The activity of the barbiturate and thiobarbiturate derivatives (compounds 3 and 6) indicates that these heterocyclic systems can be tolerated, with the N,N-diethyl substituted thiobarbiturate (compound 6) showing improved activity over the unsubstituted analog (compound 3).
-
The presence of amino and oxo/thioxo groups on the appended heterocyclic rings appears to influence the activity, as seen in the varying potencies of compounds 4, 5, 8, and 9.
Experimental Protocols
The evaluation of the cytotoxic activity of the this compound analogs was performed using the MTT assay, a standard colorimetric method to assess cell viability.
MTT Assay Protocol
-
Cell Seeding: Human cancer cell lines (HepG2, MCF-7, A549, and PC3) were seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The pyrazole analogs were dissolved in dimethyl sulfoxide (DMSO) and then diluted with the cell culture medium to various concentrations. The cells were then treated with these different concentrations of the compounds and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) was added to each well. The plates were then incubated for an additional 4 hours.
-
Formazan Solubilization: The medium containing MTT was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals formed by viable cells.
-
Absorbance Measurement: The absorbance of the formazan solution was measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathway Visualization
Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases involved in crucial cell signaling pathways that regulate cell growth, proliferation, and survival. The PI3K/Akt signaling pathway is a frequently dysregulated pathway in many cancers and a common target for pyrazole-based inhibitors.
Caption: PI3K/Akt signaling pathway and the inhibitory action of pyrazole analogs.
This guide provides a foundational understanding of the SAR of a series of 3-(4-bromophenyl)-1H-pyrazole analogs as potential anticancer agents. The presented data and protocols serve as a valuable resource for the rational design and development of more effective pyrazole-based therapeutics. Further investigation into the specific molecular targets and mechanisms of action of the most potent compounds is warranted to advance these promising candidates through the drug discovery pipeline.
A Researcher's Guide to In Vitro Testing of Pyrazole-Based Compounds: Protocols and Performance Metrics
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of essential in vitro testing protocols for evaluating the biological activity of pyrazole-based compounds. This document outlines detailed methodologies for key assays, presents quantitative data for performance comparison, and visualizes experimental workflows and signaling pathways.
Pyrazole derivatives are a prominent class of heterocyclic compounds widely investigated in medicinal chemistry for their diverse pharmacological activities.[1] Effective and standardized in vitro screening is crucial for the identification and optimization of lead candidates. This guide focuses on the most common assays for assessing cytotoxicity, anti-inflammatory, and antioxidant properties of pyrazole-based molecules.
Cytotoxicity Assays: Gauging Cellular Viability
A primary step in drug discovery is to assess the cytotoxic potential of a compound. The MTT assay is a widely adopted colorimetric method for this purpose, measuring the metabolic activity of cells as an indicator of their viability.[2][3]
Comparative Cytotoxicity Data of Pyrazole Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of various pyrazole derivatives against different cancer cell lines, providing a benchmark for their cytotoxic potency. Lower IC50 values indicate higher cytotoxicity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 3,5-diphenyl-1H-pyrazole (L2) | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | [2][4] |
| 3-(trifluoromethyl)-5-phenyl-1H-pyrazole (L3) | MCF-7 (Breast) | 81.48 ± 0.89 | [2][4] |
| Pyrazole-indole hybrid 7a | HepG2 (Liver) | 0.39 | [5] |
| Pyrazole-indole hybrid 7a | MCF-7 (Breast) | 0.46 | [5] |
| Pyrazole-indole hybrid 7b | HepG2 (Liver) | Not specified | [3] |
| Pyrazole-indole hybrid 7b | MCF-7 (Breast) | Not specified | [3] |
| 1,3,4-trisubstituted pyrazoles | HCT116, UO31, HepG2 | Varies | [6] |
| Pyrazolo[1,5-a]pyrimidine derivatives | Various | Varies | [6] |
| 3-methyl-1-phenyl-2-pyrazoline-5-one derivatives | Brine Shrimp | 19.5 - 38 | [7][8] |
Detailed Protocol: MTT Assay
This protocol outlines the steps for determining the cytotoxicity of pyrazole compounds using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[2]
Materials:
-
96-well plates
-
Cancer cell lines (e.g., CFPAC-1, PANC-1, MDA-MB-231, MCF-7, CaSki, HeLa)[2][4]
-
Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
Pyrazole compounds dissolved in Dimethyl Sulfoxide (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the pyrazole compounds (e.g., 10 µM for initial screening) for 48 hours.[2][4] A vehicle control (DMSO) should be included.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Anti-inflammatory Assays: Targeting Key Inflammatory Mediators
Many pyrazole-based compounds, including the well-known drug Celecoxib, exhibit potent anti-inflammatory properties primarily through the inhibition of cyclooxygenase (COX) enzymes.[9] In vitro assays targeting COX-1 and COX-2 are therefore fundamental in the evaluation of these compounds.
Comparative Anti-inflammatory Activity of Pyrazole Derivatives
The following table presents the IC50 values for the inhibition of COX-1 and COX-2 enzymes by different pyrazole derivatives. A lower IC50 for COX-2 and a higher COX-2/COX-1 selectivity index are generally desirable for anti-inflammatory drugs with reduced gastrointestinal side effects.
| Compound | COX-1 IC50 (nM) | COX-2 IC50 (nM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 2a | Not specified | 19.87 | Not specified | [10] |
| Compound 3b | Not specified | 39.43 | 22.21 | [10] |
| Compound 4a | Not specified | 61.24 | 14.35 | [10] |
| Compound 5b | Not specified | 38.73 | 17.47 | [10] |
| Compound 5e | Not specified | 39.14 | 13.10 | [10] |
| Celecoxib | Not specified | Better or comparable to test compounds | Not specified | [10] |
Detailed Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of pyrazole compounds against COX-1 and COX-2 enzymes.[10]
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Pyrazole compounds dissolved in DMSO
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2) detection
Procedure:
-
Enzyme Preparation: Prepare solutions of COX-1 and COX-2 enzymes in the reaction buffer containing heme.
-
Compound Incubation: Pre-incubate the enzymes with various concentrations of the pyrazole compounds or vehicle (DMSO) for a short period (e.g., 15 minutes) at room temperature.
-
Initiate Reaction: Add arachidonic acid to initiate the enzymatic reaction and incubate for a specific time (e.g., 2 minutes) at 37°C.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid).
-
PGE2 Measurement: Quantify the amount of PGE2 produced using a competitive EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition of COX activity for each compound concentration and determine the IC50 values.
Antioxidant Activity Assays: Measuring Radical Scavenging Capacity
Several pyrazole derivatives have been reported to possess antioxidant properties, which can contribute to their therapeutic effects.[11][12] Common in vitro assays to evaluate antioxidant potential include the DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (ferric reducing antioxidant power) assays.[12]
Comparative Antioxidant Activity of Pyrazole Derivatives
The following table shows the antioxidant activity of selected pyrazole compounds, often expressed as IC50 values for radical scavenging or as equivalence to a standard antioxidant like ascorbic acid.
| Compound | Assay | Activity | Reference |
| Pyz-1 | DPPH | IC50 = 36.45 µg/mL | [12] |
| Pyz-1 | ABTS | IC50 = 24.31 µg/mL | [12] |
| Pyz-2 | DPPH | IC50 = 28.17 µg/mL | [12] |
| Pyz-2 | ABTS | IC50 = 18.52 µg/mL | [12] |
| Ascorbic Acid (Standard) | DPPH | IC50 = 15.28 µg/mL | [12] |
| Ascorbic Acid (Standard) | ABTS | IC50 = 12.84 µg/mL | [12] |
| Compound 3a | DPPH | IC50 = 0.98 µmol/mL | [13] |
Detailed Protocol: DPPH Radical Scavenging Assay
This protocol provides a straightforward method for assessing the free radical scavenging activity of pyrazole compounds.[12]
Materials:
-
DPPH solution in methanol
-
Pyrazole compounds dissolved in a suitable solvent (e.g., methanol, DMSO)
-
Ascorbic acid or Trolox as a positive control
-
96-well plates or cuvettes
-
Spectrophotometer
Procedure:
-
Reaction Mixture: In a 96-well plate, mix various concentrations of the pyrazole compounds with the DPPH solution. A control containing only the solvent and DPPH solution should be prepared.
-
Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance of the solutions at a specific wavelength (e.g., 517 nm).
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.
This guide provides a foundational framework for the in vitro evaluation of pyrazole-based compounds. Researchers are encouraged to adapt these protocols based on the specific properties of their compounds and the biological questions they aim to address. Consistent and well-documented experimental procedures are paramount for generating reliable and comparable data in the pursuit of novel therapeutics.
References
- 1. Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DSpace [tutvital.tut.ac.za]
- 5. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity study of pyrazole derivatives | Bangladesh Journal of Pharmacology [banglajol.info]
- 8. Cytotoxicity study of pyrazole derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 9. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Synthesis, structural characterizations, in vitro biological evaluation and computational investigations of pyrazole derivatives as potential antidiabetic and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
Comparative Spectroscopic Analysis of 1-(3-Bromophenyl)-1H-pyrazole: A Guide to Cross-Validation with Literature Values
For Immediate Release
This guide provides a comprehensive framework for the cross-validation of experimentally obtained spectroscopic data for 1-(3-Bromophenyl)-1H-pyrazole against established literature values. Designed for researchers, scientists, and professionals in drug development, this document outlines standard experimental protocols and presents a clear methodology for data comparison, ensuring the accurate identification and characterization of the target compound.
Data Summary
A direct comparison of experimental spectroscopic data with literature values is crucial for the unambiguous confirmation of a compound's identity. The following table provides a template for this comparison. Please note that an extensive search of available scientific databases did not yield a complete, unified set of literature values for the 1H NMR, 13C NMR, and mass spectrum of this compound. Researchers are advised to consult specific synthetic chemistry literature or spectral databases for the most relevant reference data.
| Spectroscopic Data | Experimental Value | Literature Value | Deviation |
| 1H NMR (ppm) | [Insert Experimental Data] | [Insert Literature Data] | [Calculate Deviation] |
| 13C NMR (ppm) | [Insert Experimental Data] | [Insert Literature Data] | [Calculate Deviation] |
| Mass Spectrum (m/z) | [Insert Experimental Data] | [Insert Literature Data] | [Calculate Deviation] |
Experimental Protocols
Accurate and reproducible spectroscopic data is fundamental to successful compound characterization. The following protocols outline standard procedures for obtaining 1H NMR, 13C NMR, and mass spectrometry data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
2. 1H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectrum to the TMS signal at 0.00 ppm or the residual solvent peak.
3. 13C NMR Spectroscopy:
-
Instrument: A 100 MHz (or higher, corresponding to the 1H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more, as 13C has a low natural abundance.
-
Relaxation Delay (d1): 2-5 seconds.
-
Spectral Width: 0 to 200 ppm.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the TMS signal at 0.00 ppm or the solvent signal (e.g., CDCl3 at 77.16 ppm).
Mass Spectrometry (MS)
1. Sample Preparation:
-
Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
For Electrospray Ionization (ESI), the solution can be directly infused or injected into the instrument. For Gas Chromatography-Mass Spectrometry (GC-MS), ensure the compound is sufficiently volatile and thermally stable.
2. Instrumentation and Analysis:
-
Method 1: Electrospray Ionization (ESI-MS):
-
Instrument: A quadrupole or time-of-flight (TOF) mass spectrometer equipped with an ESI source.
-
Mode: Positive ion mode is typically used to observe the protonated molecule [M+H]+.
-
Parameters: Optimize spray voltage, capillary temperature, and gas flow rates for the specific instrument.
-
-
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS):
-
Instrument: A GC system coupled to a mass spectrometer (e.g., a quadrupole detector).
-
GC Column: A suitable capillary column (e.g., DB-5ms).
-
Temperature Program: Start at a low temperature (e.g., 50 °C), ramp to a high temperature (e.g., 250 °C) to ensure elution of the compound.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Visualization of Cross-Validation Workflow
The following diagrams illustrate the logical flow of the spectroscopic data cross-validation process.
Caption: Workflow for Spectroscopic Data Cross-Validation.
Caption: Logical Flow of Spectroscopic Cross-Validation.
Safety Operating Guide
Essential Guide to the Safe Disposal of 1-(3-Bromophenyl)-1H-pyrazole
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe disposal of 1-(3-Bromophenyl)-1H-pyrazole, a compound noted for its irritant properties and potential harm if swallowed.[1][2] Adherence to these procedures is critical for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to be familiar with the hazards associated with this compound. This compound is classified as an irritant, causing eye, skin, and respiratory tract irritation.[1] It is also harmful if swallowed.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[2][3]
-
Hand Protection: Wear suitable chemical-resistant gloves.[2][4]
-
Respiratory Protection: In case of dust generation, use a NIOSH/MSHA-approved respirator.[2][3]
-
Protective Clothing: A lab coat or other protective clothing should be worn to prevent skin contact.[2]
Facilities handling this material should be equipped with an eyewash station and a safety shower.[1][2]
Quantitative Data Summary
The following table summarizes the key identifiers and physical properties of this compound.
| Property | Value | Reference |
| CAS Number | 294877-33-1 | --INVALID-LINK-- |
| Molecular Formula | C₉H₇BrN₂ | --INVALID-LINK-- |
| Molecular Weight | 223.07 g/mol | --INVALID-LINK-- |
| Appearance | Brown solid | --INVALID-LINK-- |
| Melting Point | 71-75 °C | --INVALID-LINK-- |
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The primary method of disposal is through a licensed chemical waste disposal company.
Experimental Protocol for Waste Collection and Segregation:
-
Waste Identification: Clearly label a dedicated, sealable waste container as "Hazardous Waste: this compound, Halogenated Organic Solid."
-
Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be segregated as a halogenated organic solid waste.
-
Container Management:
-
Use a container that is chemically compatible with the compound.
-
Ensure the container is in good condition and can be tightly sealed.
-
Keep the container closed except when adding waste.
-
-
Transferring Waste:
-
Contaminated Materials:
-
Any materials, such as gloves, weighing paper, or pipette tips, that are contaminated with this compound should also be placed in the designated hazardous waste container.
-
Contaminated packaging should be disposed of as unused product.[4]
-
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Final Disposal: Arrange for the collection of the hazardous waste by a licensed and approved waste disposal company.[2][4]
Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
